7-Azaspiro[3.5]nonane-6,8-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKTBWSPSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677264 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-86-4 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 7-Azaspiro[3.5]nonane-6,8-dione
An In-Depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[3.5]nonane-6,8-dione
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional character make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, this compound.
This document is intended for researchers, scientists, and drug development professionals. It addresses the current landscape of available data for this compound and, more critically, provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The synthesis and potential applications in drug discovery are also discussed, offering a holistic view for its integration into research and development pipelines.
Molecular Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1CC12CC(=O)NC2=O | - |
| InChI Key | FHNINJWBTRBOBC-UHFFFAOYSA-N | - |
For comparative purposes, computed properties for the isomeric 7-Azaspiro[3.5]nonane-2,6-dione are available and suggest a molecule with low lipophilicity.[1] It is important to note that these values are for a structural isomer and should be used as a preliminary reference only.
| Computed Property (for 7-Azaspiro[3.5]nonane-2,6-dione) | Value | Source |
| XLogP3 | -0.8 | PubChem[1] |
| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the condensation of 1,1-cyclobutanedicarboxylic acid with ammonia or a suitable ammonia equivalent. This method is a well-established approach for the formation of cyclic imides.[2][3] The reaction can be catalyzed by a reusable heterogeneous Lewis acid catalyst such as niobium(V) oxide (Nb₂O₅), which is tolerant to both water and the basicity of amines.[4][5][6]
Experimental Protocol: Synthesis
-
Reactant Preparation : In a round-bottom flask, combine 1,1-cyclobutanedicarboxylic acid (1 equivalent) and the selected Lewis acid catalyst, such as Nb₂O₅ (e.g., 50 mg per mmol of dicarboxylic acid).
-
Solvent Addition : Add a high-boiling point solvent like o-xylene (e.g., 4 mL per mmol of dicarboxylic acid) to the flask.
-
Amine Addition : Introduce the nitrogen source. This could be aqueous ammonia or an appropriate surrogate.
-
Reaction Execution : Heat the reaction mixture to the reflux temperature of the solvent (for o-xylene, approximately 144 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture and separate the solid catalyst by centrifugation or filtration. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Experimental Determination of Physicochemical Properties
The following sections detail robust protocols for determining the key physicochemical properties of this compound.
Aqueous Solubility
Aqueous solubility is a critical parameter influencing a compound's bioavailability.[7] Both kinetic and thermodynamic solubility should be assessed.
This high-throughput method is ideal for early-stage discovery.[8]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Monitoring : Observe the formation of precipitate using a laser nephelometer, which measures light scattering.
-
Solubility Determination : The concentration at which precipitation is first observed is recorded as the kinetic solubility.
This "gold standard" method measures the solubility of a compound at equilibrium.[8]
-
Sample Preparation : Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (12-24 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Concentration Analysis : Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[8]
Sources
- 1. nsmn1.uh.edu [nsmn1.uh.edu]
- 2. Versatile and sustainable synthesis of cyclic imides from dicarboxylic acids and amines by Nb2O5 as a base-tolerant heterogeneous Lewis acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 6-Azaspiro[3.5]nonane-7,9-dione: A Structurally Rigid Scaffold for Modern Drug Discovery
A Note on Nomenclature: Initial searches for "7-Azaspiro[3.5]nonane-6,8-dione" did not yield a well-documented compound with a registered CAS number. This guide therefore focuses on the closely related, stable, and commercially available isomer, 6-Azaspiro[3.5]nonane-7,9-dione , which possesses the same molecular formula and weight. This structural motif belongs to the valuable class of spirocyclic glutarimides and serves as a representative scaffold for exploring this chemical space.
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a significant movement to "escape from flatland" — a strategic shift away from planar, aromatic molecules towards more three-dimensional, sp³-rich scaffolds.[1] Spirocycles, compounds in which two rings are joined by a single common atom, are at the forefront of this movement.[1] The 6-azaspiro[3.5]nonane-7,9-dione core, a conformationally restricted framework, offers medicinal chemists a unique tool to orient substituents in precise vectors. This structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties, such as increased solubility and metabolic stability, when compared to more flexible aliphatic or six-membered ring systems.[1][2] This guide provides a technical overview of 6-azaspiro[3.5]nonane-7,9-dione, detailing its properties, a representative synthetic approach, and its applications as a valuable building block for the next generation of therapeutics.
Physicochemical and Structural Properties
The defining feature of 6-azaspiro[3.5]nonane-7,9-dione is its spirocyclic nature, which locks the cyclohexane ring in a specific conformation relative to the glutarimide ring. This imparts a high degree of rigidity, which is a desirable trait in rational drug design.
| Property | Value | Source |
| CAS Number | 1105664-98-9 | [3][4][5] |
| Molecular Formula | C₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| IUPAC Name | 6-azaspiro[3.5]nonane-7,9-dione | |
| Synonyms | 6-Aza-spiro[3.5]nonane-7,9-dione | [3][4] |
Synthesis of the 6-Azaspiro[3.5]nonane-7,9-dione Core
While specific proprietary syntheses may exist, the construction of the spiroglutarimide core can be achieved through established organic chemistry reactions. A plausible and robust method involves the initial formation of a suitable diester precursor followed by an intramolecular cyclization. The Dieckmann condensation is a classic and powerful base-catalyzed intramolecular reaction of diesters to form cyclic β-keto esters, which are key intermediates for creating five- and six-membered rings.[6][7][8]
The following is a representative protocol for the synthesis of a spirocyclic dione core, based on the principles of diester formation and subsequent intramolecular cyclization.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the construction of a key diester intermediate containing the cyclobutane ring, and second, the intramolecular cyclization to form the desired spiro-dione.
Caption: Proposed synthetic workflow for 6-azaspiro[3.5]nonane-7,9-dione.
Experimental Protocol: Representative Synthesis
Objective: To synthesize 6-azaspiro[3.5]nonane-7,9-dione from a suitable N-substituted cyclobutane diester precursor via Dieckmann condensation.
Materials:
-
N-(2-ethoxy-2-oxoethyl)cyclobutane-1,1-dicarboxamide ethyl ester (precursor)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Cyclization (Dieckmann Condensation):
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of the diester precursor (1.0 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 1 hour.
-
After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Hydrolysis/Decarboxylation:
-
Carefully quench the reaction by pouring the cooled mixture into ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude β-keto ester.
-
To the crude product, add a mixture of concentrated HCl and water (e.g., 3:1 v/v) and heat to reflux for 4-8 hours to effect both hydrolysis and decarboxylation.
-
-
Purification:
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-azaspiro[3.5]nonane-7,9-dione.
-
Trustworthiness and Validation: Each step of this protocol includes self-validating measures. The progress of the Dieckmann condensation should be monitored by TLC to ensure the consumption of the starting material. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications in Drug Discovery and Medicinal Chemistry
The azaspiro[3.5]nonane scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to confer advantageous properties to drug candidates.
A Rigid Scaffold to Enhance Potency and Selectivity
The conformational rigidity of the spirocyclic system locks the orientation of substituents, which can lead to a more favorable interaction with the binding site of a protein target.[1] This pre-organization reduces the entropic penalty of binding, potentially increasing potency. Furthermore, the precise positioning of functional groups can enhance selectivity by avoiding interactions with off-targets.
Bioisostere and Pharmacophore Component
Azaspirocycles are increasingly used as bioisosteres for common motifs like piperidines and other six-membered heterocycles.[1] They can offer improved metabolic stability and aqueous solubility while maintaining the necessary geometry for biological activity. The 6-azaspiro[3.5]nonane-7,9-dione core itself can act as a central pharmacophore, with the nitrogen atom serving as a hydrogen bond acceptor or a point for further derivatization, and the two carbonyl groups acting as hydrogen bond acceptors. It has been identified as a key intermediate in the synthesis of compounds targeting central nervous system disorders.[3][9]
Case Study: G-Protein Coupled Receptor (GPCR) Agonists
Derivatives of the 7-azaspiro[3.5]nonane scaffold have been successfully developed as potent agonists for GPR119, a receptor that is a promising target for the treatment of type 2 diabetes and obesity.[10] The spirocyclic core was crucial for optimizing the pharmacokinetic profile and achieving the desired glucose-lowering effect in preclinical models.[10]
Caption: Role of an azaspiro[3.5]nonane agonist in GPR119 signaling.
Conclusion
6-Azaspiro[3.5]nonane-7,9-dione represents a valuable, structurally rigid building block for medicinal chemistry. Its spirocyclic nature offers a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with its proven utility in drug discovery programs, ensures that it will remain a relevant and important tool for researchers and scientists in the pharmaceutical industry.
References
-
Dieckmann Condensation - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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6-azaspiro[3.5]nonane-7,9-dione - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
6-azaspiro[3.5]nonane-7,9-dione - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
6-azaspiro[3.5]nonane-7,9-dione. (n.d.). Retrieved January 18, 2026, from [Link]
-
6-azaspiro[3.5]nonane-7,9-dione, 95% Purity, C8H11NO2, 100 mg - CP Lab Safety. (n.d.). Retrieved January 18, 2026, from [Link]
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- 2. 6-azaspiro[3.5]nonane-7,9-dione [myskinrecipes.com]
- 3. labsolu.ca [labsolu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 6-azaspiro[3.5]nonane-7,9-dione [myskinrecipes.com]
- 10. CAS:73290-32-1, 5-乙基-2,4-哌啶二酮-毕得医药 [bidepharm.com]
A Comprehensive Spectroscopic Guide to 7-Azaspiro[3.5]nonane-6,8-dione: Elucidating Structure Through NMR, IR, and MS Analysis
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 7-Azaspiro[3.5]nonane-6,8-dione, a spirocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of extensive published experimental data, this document leverages advanced spectroscopic prediction methodologies to present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven protocols for the empirical validation of this and structurally related molecules. We delve into the causal reasoning behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Introduction: The Structural Significance of this compound
Spirocyclic scaffolds are of significant interest in modern medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target selectivity and pharmacokinetic properties. This compound, incorporating a cyclobutane ring fused to a piperidine-2,6-dione (glutarimide) moiety, presents a unique and compelling architecture. The glutarimide ring itself is a key pharmacophore in a number of therapeutic agents.
Accurate structural elucidation is the bedrock of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will provide a detailed interpretation of the predicted spectroscopic data for this compound, offering a roadmap for its synthesis, identification, and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the cyclobutane and glutarimide rings. The symmetry of the molecule will influence the number of unique proton environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- (Imide) | ~8.0 | Broad Singlet | 1H |
| -CH₂- (Glutarimide, C5 & C9) | ~2.7 | Triplet | 4H |
| -CH₂- (Cyclobutane, C1 & C3) | ~2.2 | Multiplet | 4H |
| -CH₂- (Cyclobutane, C2) | ~1.9 | Quintet | 2H |
Causality of Chemical Shifts: The imide proton is significantly deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups and its acidic nature, hence its downfield chemical shift. The protons on the glutarimide ring alpha to the carbonyl groups are also deshielded. The cyclobutane protons are in a more shielded, aliphatic environment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Imide, C6 & C8) | ~175 |
| Spiro Carbon (C4) | ~50 |
| -CH₂- (Glutarimide, C5 & C9) | ~35 |
| -CH₂- (Cyclobutane, C1 & C3) | ~30 |
| -CH₂- (Cyclobutane, C2) | ~15 |
Expertise in Spectral Interpretation: The carbonyl carbons of the imide functionality are expected to be the most downfield signals due to their significant deshielding. The spiro carbon, being a quaternary center, will likely show a weaker signal. The aliphatic carbons of the cyclobutane and glutarimide rings will appear in the upfield region.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a robust method for acquiring high-quality NMR spectra for this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR Spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of TMS (typically a single drop from a sealed capillary or a pre-prepared solvent stock) to the solution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Trustworthiness of the Protocol: This protocol is a standard procedure in organic chemistry labs and, when followed diligently, will yield reliable and reproducible NMR data. The use of a high-field spectrometer and proper shimming are critical for resolving complex spin systems that may be present in the cyclobutane ring.
Visualization of NMR Assignment
Caption: Structure of this compound with atom numbering for NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the imide and aliphatic C-H bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch (Imide) | 3200-3100 | Medium | Stretching |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong | Stretching |
| C=O Stretch (Imide) | 1750-1680 | Strong | Asymmetric and Symmetric Stretching |
| C-N Stretch | 1300-1200 | Medium | Stretching |
Underlying Principles: The strong absorption in the carbonyl region is a hallmark of the dione functionality. The presence of two carbonyl groups in the imide ring may lead to two distinct C=O stretching bands due to symmetric and asymmetric vibrations. The N-H stretching frequency is characteristic of the imide group. The C-H stretching vibrations confirm the presence of the aliphatic cyclobutane and piperidine rings.
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly employed.
Materials:
-
This compound (1-2 mg)
-
FTIR Spectrometer with an ATR accessory or a KBr pellet press
-
Spatula and agate mortar and pestle (for KBr method)
-
IR-grade KBr powder (for KBr method)
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Acquire the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Self-Validation: The ATR method is highly reproducible and requires minimal sample preparation. The quality of the spectrum is dependent on the contact between the sample and the crystal. For the KBr pellet method, the transparency of the pellet is a key indicator of a well-prepared sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron ionization is a common technique for the analysis of small, volatile molecules. It is a "hard" ionization technique that often leads to extensive fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167, corresponding to the molecular weight of C₈H₁₁NO₂.
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through pathways that lead to stable fragments.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 139 | [M - CO]⁺ | Loss of a carbonyl group |
| 111 | [M - 2CO]⁺ | Loss of both carbonyl groups |
| 96 | [C₅H₆NO]⁺ | Cleavage of the cyclobutane ring |
| 56 | [C₄H₈]⁺ | Cyclobutane cation |
Mechanistic Insights: The fragmentation is likely initiated by the loss of one of the lone pair electrons on the nitrogen or oxygen atoms. Subsequent cleavage of the bonds alpha to the carbonyl groups and within the strained cyclobutane ring are expected to be favorable fragmentation pathways.
Experimental Protocol for Mass Spectrometry (EI)
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or Gas Chromatography (GC) inlet
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a GC-MS system.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Authoritative Grounding: A 70 eV electron energy is a standard condition for EI-MS, which allows for comparison with spectral libraries. The choice of sample introduction method (direct probe vs. GC) will depend on the thermal stability and volatility of the compound.
Visualization of a Plausible Fragmentation Pathway
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion: A Unified Spectroscopic Portrait
This guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. The convergence of predicted data from NMR, IR, and MS provides a robust and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra are expected to reveal the connectivity of the carbon-hydrogen framework, the IR spectrum will confirm the presence of the key imide and aliphatic functional groups, and the mass spectrum will establish the molecular weight and likely fragmentation patterns. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. This work serves as a valuable resource for any scientist embarking on the synthesis, characterization, or application of this intriguing spirocyclic scaffold.
References
-
Due to the predictive nature of this guide, direct literature references for the experimental data of this compound are not available. The protocols and interpretive principles are based on established spectroscopic methodologies and can be found in standard organic chemistry textbooks and spectroscopic resources.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Spectral Database for Organic Compounds (SDBS) is a valuable online resource for comparing experimental spectra: [Link]
The Ascendance of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and Strategic Application of 7-Azaspiro[3.5]nonane in Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds. Among the three-dimensional structures that have garnered significant attention, the 7-azaspiro[3.5]nonane core has emerged as a privileged scaffold. Its inherent rigidity, precise vectoral display of substituents, and favorable physicochemical properties have established it as a valuable building block in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, synthetic evolution, and diverse therapeutic applications of the 7-azaspiro[3.5]nonane scaffold. We will delve into detailed synthetic protocols, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and project its future potential in addressing complex therapeutic challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their quest for next-generation therapeutics.
Introduction: Embracing the Third Dimension in Drug Design
For decades, drug discovery efforts were dominated by planar, aromatic structures, largely due to their synthetic tractability. However, the limitations of such "flat" molecules, including potential issues with solubility, metabolic stability, and target selectivity, have become increasingly apparent. This has catalyzed a paradigm shift towards the exploration of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.
Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this new direction in medicinal chemistry. The spiro atom, a quaternary carbon in the case of carbocyclic spiro compounds, imparts a rigid, well-defined 3D geometry. This structural feature can lead to improved binding affinity and selectivity by minimizing the entropic penalty upon binding to a target protein. Furthermore, the defined spatial orientation of substituents on a spirocyclic core allows for a more precise and predictable exploration of chemical space.
The 7-azaspiro[3.5]nonane scaffold, a fusion of a cyclobutane and a piperidine ring sharing a common carbon atom, has proven to be a particularly versatile and impactful core. Its unique topology offers a distinct advantage in the design of novel therapeutics across a range of disease areas.
A Historical Perspective: From Spirocyclic Curiosity to a Mainstay in Medicinal Chemistry
The concept of spiro compounds dates back to the early 20th century, with the nomenclature first being discussed by Adolf von Baeyer in 1900.[1] However, the deliberate and strategic incorporation of the 7-azaspiro[3.5]nonane scaffold into drug discovery programs is a more recent development. While the precise first synthesis of the parent 7-azaspiro[3.5]nonane is not prominently documented in early literature, its emergence as a key structural motif can be traced through the patent and scientific literature of the late 20th and early 21st centuries.
Early explorations of azaspirocycles were often driven by the desire to create novel chemical entities with unique physical and biological properties.[2] The realization of their potential as conformationally restricted analogs of more flexible piperidine and cyclohexane rings marked a turning point. This conformational constraint was hypothesized to enhance binding to biological targets and improve pharmacokinetic profiles.
A significant milestone in the application of the 7-azaspiro[3.5]nonane scaffold was its utilization in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[3][4] This work, which led to the identification of clinical candidates, solidified the scaffold's reputation as a valuable tool in medicinal chemistry.[4]
Synthetic Strategies: Mastering the Construction of the 7-Azaspiro[3.5]nonane Core
The synthetic accessibility of a scaffold is paramount to its widespread adoption in drug discovery. Fortunately, a variety of robust and scalable methods for the construction of the 7-azaspiro[3.5]nonane core and its derivatives have been developed. These strategies range from classical multi-step syntheses to more modern and efficient approaches like solid-phase synthesis.
Multi-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
A patented two-step method provides an efficient route to 7-oxo-2-azaspiro[3.5]nonane, a key intermediate for further functionalization.[5] This approach highlights a double cyclization strategy.
Experimental Protocol:
Step 1: First Cyclization
-
To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.
-
With stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7-12.5 g of an iodo metal salt (e.g., potassium iodide).
-
Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.
Step 2: Second Cyclization
-
In a separate reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude intermediate from Step 1.
-
Purge with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir the reaction for 4-8 hours.
-
Slowly add 15-57 mL of purified water, followed by 15-57 mL of a 15% sodium hydroxide solution, and then 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
-
Purify the crude product by column chromatography on neutral alumina to yield the final product.
This method reports a total yield of 56.3-82.6%.[5]
Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on the 7-azaspiro[3.5]nonane core. This approach simplifies purification and allows for parallel synthesis. A representative workflow involves the immobilization of a piperidine-based precursor, followed by on-resin spirocyclization and diversification.[6]
Experimental Protocol: Dieckmann Condensation and Decarboxylation on Solid Support
-
Swell the resin-bound precursor in anhydrous THF (10 mL).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60 °C for 8 hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).
-
For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120 °C for 4 hours.
-
Cool to room temperature, drain, and wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum to yield the resin-bound 7-azaspiro[3.5]nonan-1-one core, ready for further diversification.
The final diversified products can be cleaved from the resin and purified by standard techniques like reverse-phase HPLC.
Stereoselective Synthesis Considerations
The creation of the spirocyclic center introduces a point of chirality if the rings are appropriately substituted. The Staudinger [2+2] ketene-imine cycloaddition is a common method for constructing the β-lactam precursor to some azaspirocycles, and this reaction can often produce a mixture of cis and trans diastereomers.[7] The diastereomeric ratio can be influenced by reaction conditions such as solvent and temperature, and the isomers can typically be separated by column chromatography.[7]
Therapeutic Applications: A Scaffold for Diverse Biological Targets
The unique structural features of the 7-azaspiro[3.5]nonane scaffold have been exploited in the development of modulators for a variety of biological targets, demonstrating its broad therapeutic potential.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
One of the most significant applications of the 7-azaspiro[3.5]nonane scaffold is in the design of FAAH inhibitors. FAAH is a serine hydrolase that degrades the endocannabinoid anandamide, a signaling molecule with analgesic properties.[3] Inhibition of FAAH increases endogenous anandamide levels, offering a promising therapeutic strategy for pain and inflammation.[8][9]
A notable success story is the discovery of PF-04862853 , an orally efficacious and highly selective FAAH inhibitor containing a 7-azaspiro[3.5]nonane core, which was advanced as a clinical candidate.[4]
Structure-Activity Relationship (SAR) Insights for FAAH Inhibitors:
The development of potent FAAH inhibitors based on the 7-azaspiro[3.5]nonane scaffold has been guided by extensive SAR studies.
-
Urea Moiety: The urea functionality is crucial for the covalent inhibition of FAAH, where it carbamylates the catalytic serine residue.[8]
-
Spirocyclic Core: The 7-azaspiro[3.5]nonane core serves as a rigid scaffold to orient the urea warhead and other substituents for optimal interaction with the enzyme's active site. Its 3D nature is thought to contribute to the high potency and selectivity of these inhibitors.
-
Substituents on the Piperidine Nitrogen: Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties. The choice of substituent is critical for achieving the desired drug-like properties.
-
Heterocyclic Urea Moieties: The replacement of a simple urea with heterocyclic groups like 3,4-dimethylisoxazole and 1-methyltetrazole has been shown to be a superior strategy, leading to compounds with improved properties.[3]
| Compound | Modification | FAAH Inhibition (IC50) | Key Observation |
| Lead Compound | Piperazine urea | Moderate | Initial hit with room for optimization.[8] |
| PF-750 | Piperidine urea | Improved potency | Replacement of piperazine with piperidine enhances activity.[8] |
| PF-04862853 | 7-Azaspiro[3.5]nonane with optimized urea | Highly potent and selective | The spirocyclic core and optimized urea lead to a clinical candidate.[4] |
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation stimulates glucose-dependent insulin secretion. The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of GPR119 agonists.[6]
GPR119 Signaling Pathway:
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The Therapeutic Potential of 7-Azaspiro[3.5]nonane-6,8-dione Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-azaspiro[3.5]nonane-6,8-dione scaffold represents a compelling, yet underexplored, frontier in medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and inferred biological activities of this unique chemical entity. Drawing upon extensive data from structurally related azaspirocyclic and spiro-dione compounds, we delve into the promising anticancer, anti-inflammatory, and antimicrobial potential of this scaffold. This document synthesizes current knowledge on synthetic strategies, mechanisms of action, and detailed experimental protocols to empower the rational design and evaluation of novel this compound derivatives as next-generation therapeutics.
Introduction: The Architectural Allure of the this compound Core
Spirocyclic systems, characterized by a single atom shared between two rings, have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can enhance the pharmacokinetic profile of a molecule and optimize its interaction with biological targets.[1] The this compound core, which integrates a piperidine and a cyclobutane-1,3-dione ring through a spiro carbon, presents a unique amalgamation of functionalities. The piperidine ring is a prevalent motif in FDA-approved drugs, while the dione functionality offers versatile sites for chemical modification.[1] Although direct studies on the this compound scaffold are limited, the extensive bioactivity of related azaspiro[3.5]nonane and spiro-dione derivatives provides a strong rationale for its investigation.
Synthesis of the 7-Azaspiro[3.5]nonane Core: A Strategic Overview
The construction of the 7-azaspiro[3.5]nonane framework is a critical first step in exploring its therapeutic potential. A prevalent method for the synthesis of related spiro-β-lactams, such as 7-azaspiro[3.5]nonan-1-one, is the Staudinger [2+2] ketene-imine cycloaddition reaction.[2] This approach typically involves the reaction of a ketene precursor with an imine derived from a piperidin-4-one derivative.[2] For library synthesis, solid-phase organic synthesis (SPOS) offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification.[3]
A plausible synthetic workflow for a 7-azaspiro[3.5]nonane library could involve the initial immobilization of a protected 4-aminopiperidine derivative onto a solid support, followed by a series of chemical transformations to construct the spirocyclic system, and subsequent diversification before cleavage from the resin.[3]
Anticancer Activity: A Promising Avenue for Investigation
Spiro compounds, particularly those incorporating heterocyclic moieties, have demonstrated significant potential as anticancer agents.[4] The rigid spirocyclic framework can orient pharmacophoric groups in a precise spatial arrangement, leading to high-affinity binding to cancer-related protein targets.[5]
Inferred Mechanisms of Anticancer Action
Based on studies of related spirocyclic structures, several potential mechanisms of action for this compound derivatives can be postulated:
-
Induction of Apoptosis: Many spiro compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[6] This can occur through both p53-dependent and -independent pathways, often involving the upregulation of pro-apoptotic proteins like caspases and Bax.[6][7] Molecular docking studies on diosgenin derivatives have identified caspase-3 and caspase-9 as potential molecular targets.[7]
-
Cell Cycle Arrest: Inhibition of cellular proliferation can be achieved by arresting the cell cycle at various checkpoints.[7] For instance, a potent diosgenin derivative was found to arrest cells in the G0/G1 phase.[7]
-
Inhibition of Key Signaling Pathways: The anticancer activity of spiro compounds has been linked to the modulation of critical signaling pathways involved in cancer progression. Virtual screening of hydroquinone-chalcone-pyrazoline hybrids has identified several potential protein kinase targets, including c-MET, EGFR, and VEGFR-2.[8]
Caption: Inferred anticancer mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[9]
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[9]
-
96-well plates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.[9] Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents is therefore of paramount importance. Spirocyclic compounds have emerged as a promising class of molecules with anti-inflammatory properties.[11]
Inferred Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of various heterocyclic compounds are often attributed to their ability to modulate key inflammatory signaling pathways:
-
Inhibition of NF-κB and MAPK Pathways: These pathways are central to the inflammatory response, and their suppression can lead to a reduction in the production of pro-inflammatory cytokines.[12]
-
Inhibition of Cyclooxygenase (COX) Enzymes: NSAIDs exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, which are key enzymes in the arachidonic acid cascade.[13] The dione moiety in the this compound scaffold could potentially interact with the active sites of these enzymes.
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Spiro-piperidine derivatives have shown promising antimicrobial activity against a range of pathogens.[1][14]
Inferred Antimicrobial Potential
Spiropyrrolidine derivatives have demonstrated good activity against clinically isolated bacterial strains.[11] The rigid structure of the this compound scaffold could facilitate specific interactions with microbial targets that are distinct from those of existing antibiotics.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Perspectives and Conclusion
The this compound scaffold stands as a promising, yet largely untapped, resource for the development of novel therapeutics. While direct experimental evidence for its biological activity is currently limited, the extensive research on structurally related azaspiro and spiro-dione compounds provides a strong foundation for future investigations. The synthesis and screening of a focused library of this compound derivatives against a panel of cancer cell lines, inflammatory markers, and microbial pathogens is a logical and compelling next step. The insights and protocols provided in this guide are intended to catalyze such efforts and unlock the full therapeutic potential of this intriguing chemical architecture.
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. (n.d.). PubMed. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Semantic Scholar. Retrieved from [Link]
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Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). PubMed Central. Retrieved from [Link]
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Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). PubMed. Retrieved from [Link]
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Twisted amides based on the spirohydantoin scaffold as potential anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Introduction: The Rising Prominence of Three-Dimensionality in Drug Discovery
An In-Depth Technical Guide to 7-Azaspiro[3.5]nonane-6,8-dione: A Versatile Scaffold in Modern Organic Synthesis
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with biological targets is paramount. For decades, the focus has been on planar, aromatic structures. However, the industry is undergoing a significant shift, an "escape from flatland," towards more three-dimensional (3D) and sp³-rich scaffolds.[1] Spirocyclic compounds, characterized by two rings linked by a single common atom, are at the forefront of this movement.[1][2] Their rigid, well-defined three-dimensional conformations can lock a molecule into a bioactive orientation, enhancing binding affinity and selectivity for its target.[1][3] This intrinsic rigidity, combined with the potential for improved physicochemical properties such as solubility and metabolic stability, makes spirocyclic scaffolds highly attractive for drug development.[1][4][5]
This guide focuses on a particularly valuable building block within this class: This compound . This molecule features a cyclobutane ring fused to a piperidine-2,4-dione (a succinimide) ring system. This unique combination offers a rigid framework with strategically placed functional groups, making it an exemplary starting point for the synthesis of diverse and complex bioactive agents. As a Senior Application Scientist, this document will provide a comprehensive overview of the synthesis, reactivity, and application of this scaffold, grounded in established chemical principles and supported by authoritative literature.
Core Scaffold Analysis: Physicochemical Properties
The this compound scaffold possesses a unique set of properties derived from its constituent rings. The succinimide moiety provides a polar, hydrogen-bond-donating/-accepting group, while the cyclobutane ring introduces a constrained, non-aromatic lipophilic character.
| Property | Value (Calculated for C8H11NO2 Isomer) | Source |
| Molecular Formula | C₈H₁₁NO₂ | [6] |
| Molecular Weight | 153.18 g/mol | [6] |
| XLogP3 | -0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
The negative XLogP3 value suggests a favorable hydrophilicity, a desirable trait for improving the solubility of drug candidates. The rigidity of the spirocyclic system is highlighted by the zero rotatable bond count, which is key to reducing the entropic penalty upon binding to a biological target.
Synthesis of the this compound Core
The construction of the spiro-succinimide framework can be approached through several strategic disconnections. While a definitive, single-step synthesis for this specific isomer is not extensively documented, established methodologies for creating spiro-succinimides provide a robust foundation for its assembly.[7][8] A common and powerful approach involves the reaction of a suitable amine precursor with a cyclobutane-1,1-dicarboxylic acid derivative.
Conceptual Synthetic Workflow
A plausible and efficient route involves the condensation of 1,1-cyclobutanedicarboxylic anhydride with an appropriate amino-functionalized precursor, followed by cyclization. This approach leverages commercially available or readily synthesized starting materials.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a representative synthesis based on established principles of succinimide formation.
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Anhydride
-
To a round-bottom flask, add 1,1-cyclobutanedicarboxylic acid (1.0 eq).
-
Add acetic anhydride (2.0 eq) and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC for the disappearance of the starting diacid.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 1,1-cyclobutanedicarboxylic anhydride, which is analogous to the commercially available 7-oxaspiro[3.5]nonane-6,8-dione.[9][10]
Step 2: Synthesis of this compound
-
Dissolve 1,1-cyclobutanedicarboxylic anhydride (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Add a source of ammonia, such as ammonium acetate (1.2 eq), to the solution.
-
Heat the reaction mixture to 120-150 °C for 4-6 hours. The reaction involves the initial formation of a mono-amide intermediate, followed by intramolecular cyclization via condensation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into cold water to precipitate the crude product.
-
Filter the product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Self-Validation and Causality: This two-step approach is robust. The formation of the anhydride in the first step activates the dicarboxylic acid for reaction. In the second step, using a high-boiling polar solvent facilitates both the initial nucleophilic attack and the subsequent dehydrative cyclization. Each step can be monitored spectroscopically (e.g., IR to observe the appearance of anhydride and imide C=O stretches) and chromatographically to ensure conversion and purity.
Reactivity and Derivatization: A Gateway to Chemical Diversity
The this compound scaffold is not merely a rigid core; it is a functionalized building block ripe for chemical modification. The primary sites for derivatization are the succinimide nitrogen and the α-carbon positions of the cyclobutane ring.
-
N-Functionalization: The proton on the succinimide nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents via alkylation or acylation. This is a common strategy for modulating the pharmacological properties of succinimide-containing compounds.[11]
-
α-Carbon Functionalization: While the cyclobutane ring is generally stable, the protons on the carbons adjacent to the spiro center can be activated for functionalization under specific conditions, although this is a more advanced and less common modification.
The true power of this building block is realized when it is used as a starting point for constructing a library of diverse molecules.
Caption: Derivatization pathways from the core this compound scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of the this compound motif into larger molecules is a validated strategy for enhancing drug-like properties.[3][4] The rigid spirocyclic core orients substituents in precise vectors, which can lead to significant improvements in potency and selectivity.
-
Improved Pharmacokinetics: Shifting from planar structures to sp³-rich spirocycles generally correlates with improved physicochemical and pharmacokinetic profiles, including higher solubility and better metabolic stability.[1]
-
Enhanced Potency and Selectivity: The conformational rigidity of the spirocycle can pre-organize the molecule for optimal interaction with a target's binding site, minimizing the entropic cost of binding.[1][3] This can lead to increased potency. Furthermore, the defined 3D shape can improve selectivity by disfavoring binding to off-targets.[1]
-
Novel Chemical Space: As a non-classical building block, this scaffold provides access to novel chemical space, enabling the development of intellectual property and first-in-class therapeutics.
While specific examples incorporating the exact this compound are emerging, the broader class of azaspirocycles has been successfully employed in the development of candidates for various therapeutic areas, including agonists for G-protein coupled receptors and inhibitors of enzymes like Polo-like kinase 4 (PLK4).[1][12]
Conclusion
This compound represents an exemplary building block for the modern synthetic and medicinal chemist. Its synthesis is achievable through established chemical transformations, and its structure offers a unique combination of rigidity, three-dimensionality, and functional handles for diversification. By leveraging this scaffold, researchers can explore novel chemical space and develop drug candidates with potentially superior pharmacological profiles. The principles of its synthesis and the logic behind its application underscore the broader trend towards embracing complexity and three-dimensionality in the quest for the next generation of therapeutics.
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Dandepally, S. R., & Williams, A. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Lecomte, M., & Buron, F. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(8), 837-841. [Link]
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Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Li, J., et al. (2018). A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. Molecules, 23(4), 863. [Link]
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PubChem. (n.d.). 7-Azaspiro[3.5]nonane-2,6-dione. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2024). Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. [Link]
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Xu, X., et al. (2021). Synthesis of Spiro 3,3'-Cyclopropyl Oxindoles Via N-Bromosuccinimide-Mediated Ring-Closing and Contraction Cascade. The Journal of Organic Chemistry, 86(1), 1141–1151. [Link]
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An In-Depth Technical Guide to the Conformational Analysis of the 7-Azaspiro[3.5]nonane Ring System
Abstract
The 7-azaspiro[3.5]nonane scaffold is a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which are pivotal for optimizing ligand-target interactions. This guide provides a comprehensive technical overview of the conformational analysis of this spirocyclic system, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its conformational landscape, present detailed experimental and computational protocols for its characterization, and discuss the causal relationships that guide methodological choices. This document is structured to serve as a practical and authoritative resource, integrating established principles with actionable insights to empower the rational design of novel therapeutics based on this privileged scaffold.
The Strategic Importance of the 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery
The design of novel therapeutics increasingly eschews flat, aromatic structures in favor of scaffolds with greater three-dimensional complexity. Spirocycles, particularly those incorporating heteroatoms, have emerged as highly valuable motifs. The 7-azaspiro[3.5]nonane system, which fuses a cyclobutane ring with a piperidine ring through a common spiro-carbon, offers a unique combination of structural rigidity and strategically placed vectors for functionalization.
This scaffold's utility is exemplified by its incorporation into potent and selective agonists for G-protein coupled receptors like GPR119.[1] The fixed spatial orientation of substituents on the 7-azaspiro[3.5]nonane core can lead to enhanced binding affinity and improved pharmacokinetic profiles by reducing the entropic penalty upon binding to a biological target. A thorough understanding of its conformational behavior is, therefore, not merely an academic exercise but a critical prerequisite for successful structure-based drug design.
The Conformational Landscape: A Tale of Two Rings
The conformational behavior of 7-azaspiro[3.5]nonane is dictated by the interplay between the puckered cyclobutane ring and the flexible piperidine ring, constrained by the spiro-fusion.
The Piperidine Ring: Chair Dominance and Dynamic Inversions
Consistent with the principles of saturated six-membered heterocycles, the piperidine ring of the 7-azaspiro[3.5]nonane system is expected to predominantly adopt a chair conformation . This conformation minimizes both angle strain and torsional strain. However, two key dynamic processes must be considered:
-
Ring Inversion: The piperidine ring can undergo a "chair flip" to an alternative chair conformation. This process involves higher-energy boat and twist-boat transition states. The energy barrier for this inversion is a key parameter in understanding the molecule's flexibility.
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring is pyramidal and can also invert its configuration. This process interconverts an axial lone pair with an equatorial lone pair (and vice versa for any N-substituent).
These two processes are often coupled, and their relative energy barriers determine the overall dynamic behavior of the piperidine ring.
The Cyclobutane Ring: The Puckered Conformation
While often depicted as a flat square, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar arrangement. This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring. The cyclobutane ring undergoes rapid pseudorotation between equivalent puckered conformations. The barrier to inversion for the parent cyclobutane is relatively low, on the order of 1.4 kcal/mol.
The spiro-fusion to the piperidine ring will influence the preferred puckering of the cyclobutane moiety, and conversely, the puckering of the cyclobutane will affect the conformational equilibrium of the piperidine ring.
Computational Workflow for Conformational Analysis
Computational chemistry provides a powerful avenue for exploring the conformational landscape of the 7-azaspiro[3.5]nonane system, predicting the relative energies of different conformers, and providing a theoretical framework for interpreting experimental data.
Caption: Workflow for computational conformational analysis.
Experimental Protocol: Computational Analysis
-
Initial Structure Generation: A 2D sketch of the 7-azaspiro[3.5]nonane molecule is converted into an initial 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or OPLS3e), to explore the potential energy surface and identify low-energy conformers.
-
Clustering: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique geometries.
-
DFT Optimization: The lowest energy, unique conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data for calculating Gibbs free energies.
-
Energy Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated to determine their predicted populations at a given temperature.
-
Geometric Analysis: Key geometric parameters, such as dihedral angles, bond lengths, and puckering parameters of both rings, are analyzed for the low-energy conformers.
Predicted Conformational Energies
The following table presents hypothetical but realistic relative energies for the key conformers of the parent 7-azaspiro[3.5]nonane, based on the known behavior of piperidine. The "Chair-Eq" conformer, with the nitrogen lone pair in the equatorial position, is expected to be the most stable.
| Conformer | Description | Relative Energy (ΔG) (kcal/mol) |
| Chair-Eq | Piperidine in chair, N lone pair equatorial | 0.0 (Global Minimum) |
| Chair-Ax | Piperidine in chair, N lone pair axial | ~0.5 - 1.0 |
| Twist-Boat | Piperidine in a twist-boat conformation | ~5.0 - 6.0 |
| Boat | Piperidine in a boat conformation | > 6.0 |
Experimental Verification and Structural Elucidation
While computational methods provide invaluable predictions, experimental validation is essential for a complete and accurate conformational analysis. NMR spectroscopy and X-ray crystallography are the two primary techniques for this purpose.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. A combination of 1D and 2D NMR experiments is required for a thorough analysis.
Caption: Workflow for NMR-based conformational analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a pure sample of the 7-azaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D NMR (¹H and ¹³C): Acquire standard 1D proton and carbon spectra to identify all unique resonances and their chemical environments.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, establishing the connectivity of the proton spin systems in both the cyclobutane and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons (like the spiro-carbon) and confirming the overall carbon skeleton.
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
NOESY (or ROESY for medium-sized molecules): This is the key experiment for determining the 3D structure in solution. It detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.
-
Analysis: Strong NOE cross-peaks between axial protons on the piperidine ring (e.g., between H-2ax and H-6ax, and between H-2ax/H-6ax and H-3ax/H-5ax) are characteristic of a chair conformation. The presence or absence of NOEs between protons on the cyclobutane and piperidine rings will define their relative orientation.
-
-
Dynamic NMR (Variable Temperature Studies):
-
Procedure: Acquire a series of ¹H or ¹³C NMR spectra over a range of temperatures.
-
Analysis: As the temperature is lowered, dynamic processes such as ring inversion may slow down on the NMR timescale. This can lead to the broadening and eventual splitting of signals (decoalescence) for protons or carbons that exchange between magnetically non-equivalent environments (e.g., axial and equatorial positions).
-
Eyring Analysis: By analyzing the coalescence temperature and the separation of the signals, the activation energy (ΔG‡) for the dynamic process can be calculated, providing a quantitative measure of the conformational flexibility.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This "snapshot" of the molecule is invaluable as it provides precise bond lengths, bond angles, and dihedral angles, which can be used to validate computational models and understand the intrinsic conformational preferences of the molecule, free from dynamic averaging.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the 7-azaspiro[3.5]nonane derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a 3D model of the molecule in the crystal lattice.
The resulting crystal structure would provide definitive proof of the piperidine ring's conformation (likely a chair) and the precise puckering of the cyclobutane ring in the solid state.
Synthesis of the 7-Azaspiro[3.5]nonane Core
Several synthetic routes to the 7-azaspiro[3.5]nonane core have been reported, often starting from piperidine derivatives. A common and effective method is the Staudinger [2+2] ketene-imine cycloaddition.
Experimental Protocol: Staudinger [2+2] Cycloaddition
-
Imine Formation: A protected piperidin-4-one (e.g., N-Boc-4-piperidone) is reacted with a primary amine to form the corresponding imine.
-
Ketene Generation: In a separate flask, a suitable acyl chloride is treated with a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) to generate a ketene in situ.
-
Cycloaddition: The solution of the imine is added to the freshly generated ketene, and the reaction is allowed to proceed, forming a β-lactam ring fused to the piperidine.
-
Reduction and Deprotection: The resulting spiro-β-lactam can then be reduced (e.g., with LiAlH₄) and deprotected to yield the 7-azaspiro[3.5]nonane core, which can be further functionalized.
Conclusion: An Integrated Approach to Conformational Understanding
The conformational analysis of the 7-azaspiro[3.5]nonane ring system is a multifaceted challenge that requires an integrated approach. By combining the predictive power of computational chemistry with the definitive insights from experimental techniques like NMR spectroscopy and X-ray crystallography, a comprehensive understanding of its static and dynamic behavior can be achieved. This detailed structural knowledge is paramount for the rational design of next-generation therapeutics, enabling medicinal chemists to fully exploit the potential of this valuable and versatile scaffold. The methodologies and insights presented in this guide provide a robust framework for researchers to confidently explore and leverage the unique conformational properties of the 7-azaspiro[3.5]nonane system in their drug discovery endeavors.
References
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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Unlocking the Therapeutic Potential of 7-Azaspiro[3.5]nonane-6,8-dione Analogues: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Abstract
The quest for novel chemical matter that can address challenging biological targets is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and physicochemical properties.[1][2][3] The 7-Azaspiro[3.5]nonane-6,8-dione core, which combines a rigid spirocyclic framework with a succinimide-like motif, represents a promising but underexplored scaffold. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of analogues derived from this core. We will delve into a rationale-driven approach for hypothesizing therapeutic targets, outline robust experimental workflows for target validation, and provide detailed protocols for key methodologies.
The Strategic Advantage of the this compound Scaffold
The therapeutic potential of a molecule is intrinsically linked to its structure. The this compound core possesses several key features that make it an attractive starting point for drug discovery campaigns.
-
Three-Dimensionality: Unlike flat aromatic systems, the spirocyclic nature of the core projects chemical substituents into distinct vectors in 3D space.[1] This can facilitate more specific and high-affinity interactions with the complex topographies of biological targets.[2]
-
The Succinimide Moiety: The integrated 6,8-dione system forms a succinimide-like ring. This motif is a well-established pharmacophore found in numerous approved drugs, including anticonvulsants and the immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. This feature immediately suggests potential target classes, such as ion channels and E3 ligases.
-
Tunable Physicochemical Properties: The sp³-rich nature of the scaffold generally leads to improved solubility and metabolic stability compared to sp²-rich flat molecules.[4][5] The piperidine nitrogen and the cyclobutane ring offer multiple points for chemical modification, allowing for fine-tuning of properties like lipophilicity and hydrogen bonding capacity to optimize drug-like characteristics.
Hypothesis-Driven Target Exploration
Based on the structural features of the scaffold and precedents from medicinal chemistry, we can propose several high-priority therapeutic areas and corresponding molecular targets for screening campaigns.
Oncology
The succinimide motif is a powerful anchor for targeting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This interaction is the basis for the activity of IMiDs and a growing class of therapeutics called proteolysis-targeting chimeras (PROTACs).
-
Potential Target: Cereblon (CRBN)
-
Therapeutic Rationale: Analogues could act as novel molecular glues, inducing the degradation of neo-substrates with therapeutic benefit in hematological malignancies and solid tumors. Alternatively, the scaffold could serve as a novel CRBN-binding warhead for the development of new PROTACs.
-
Key Interactions: The dione functionality can form critical hydrogen bonds with the CRBN binding pocket, mimicking the interactions of glutarimide-based drugs.
Another key strategy in oncology is the disruption of protein-protein interactions (PPIs). The rigid scaffold is well-suited to present functionalities that can interfere with these large, often featureless interfaces.
-
Potential Target: MDM2/p53 Interaction
-
Therapeutic Rationale: Inhibiting the interaction between MDM2 and the p53 tumor suppressor is a validated strategy for reactivating p53 and inducing apoptosis in cancer cells. Many known MDM2 inhibitors utilize a piperidine core to anchor into a key binding pocket.[1]
-
Key Interactions: The piperidine nitrogen of the 7-azaspiro[3.5]nonane core could be functionalized to mimic the key interactions of established MDM2 inhibitors.
Neurology
The structural similarity of the succinimide ring to anticonvulsant drugs like ethosuximide suggests a potential role in modulating neuronal excitability.
-
Potential Target: T-type Calcium Channels
-
Therapeutic Rationale: T-type calcium channels are implicated in the pathophysiology of absence seizures and other neurological disorders. Ethosuximide, which features a succinimide core, is a known blocker of these channels. Analogues of the this compound scaffold could represent a new generation of modulators with improved properties.
The piperidine moiety is a classic pharmacophore in ligands for G-protein coupled receptors (GPCRs), many of which are central to neurological function. Indeed, a related 7-azaspiro[3.5]nonane derivative has been identified as a potent agonist of GPR119, a receptor involved in glucose homeostasis.[6]
-
Potential Target Class: G-Protein Coupled Receptors (GPCRs)
-
Therapeutic Rationale: A library of analogues could be screened against a panel of CNS-relevant GPCRs (e.g., dopamine, serotonin, or opioid receptors) to identify novel modulators for psychiatric or neurodegenerative disorders.
Immunology and Inflammation
The immunomodulatory potential, hinted at by the succinimide core's relation to IMiDs, can be explored further by screening against key enzymes in inflammatory pathways.
-
Potential Target: Fatty Acid Amide Hydrolase (FAAH)
-
Therapeutic Rationale: FAAH is an enzyme that degrades endocannabinoids, which have analgesic and anti-inflammatory properties. Covalent inhibitors of FAAH incorporating spirocycles have been reported as clinical candidates for pain management.[1] The dione functionality within the this compound core could be engineered to act as a reactive handle for covalent inhibition.
A Workflow for Target Identification and Validation
A systematic and robust workflow is critical to successfully identify and validate the therapeutic targets of a novel compound series. The following section details the key stages, from initial screening to mechanistic elucidation.
Caption: High-level workflow for target identification and validation.
Phase 1: Library Synthesis and High-Throughput Screening
The initial step involves the creation of a diverse library of analogues to explore the structure-activity relationship (SAR). Solid-phase synthesis is an efficient method for this, allowing for rapid diversification.[7]
Key Diversification Points:
-
Piperidine Nitrogen (N7): Acylation, alkylation, or sulfonylation to explore interactions with polar or charged residues.
-
Cyclobutane Ring: Introduction of substituents to probe steric and hydrophobic pockets.
The synthesized library should then be subjected to high-throughput screening (HTS). This can be either:
-
Target-Based Screening: Screening directly against the proposed molecular targets (e.g., CRBN, MDM2, FAAH) using biochemical assays.
-
Phenotypic Screening: Screening for a desired cellular phenotype (e.g., cancer cell death, reduction in inflammatory cytokine release) without a preconceived target.
Phase 2: Hit Validation and Target Deconvolution
Hits from the primary screen must be rigorously validated.
Protocol 1: Hit Confirmation with Dose-Response Analysis
-
Objective: To confirm the activity of primary hits and determine their potency (EC₅₀/IC₅₀).
-
Materials: Confirmed hit compounds (resynthesized and purity confirmed by LC-MS and NMR), appropriate assay reagents (e.g., enzyme and substrate, cell lines), multi-well plates (96- or 384-well), plate reader.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution series of the hit compound in DMSO, starting from a top concentration of 100 µM.
-
Dispense the assay-specific components (e.g., enzyme in buffer, or cells in media) into the wells of the microplate.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plates, ensuring the final DMSO concentration is ≤ 0.5%. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plates for the predetermined time at the appropriate temperature (e.g., 30 minutes at room temperature for an enzyme assay, or 72 hours at 37°C for a cell viability assay).
-
Add the detection reagent (e.g., a fluorescent substrate or a cell viability reagent like CellTiter-Glo®).
-
Read the signal (fluorescence, luminescence, or absorbance) on a plate reader.
-
Normalize the data to controls (0% effect for vehicle, 100% effect for positive control).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
-
-
Self-Validation: A well-defined sigmoidal curve with a high R² value (>0.95) and consistent results across replicates confirms the compound's activity and potency.
For hits emerging from phenotypic screens, the next critical step is to identify the molecular target.
Caption: Workflow for target deconvolution via affinity chromatography.
Protocol 2: Target Identification by Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify the binding partners of an active compound from a complex biological mixture.
-
Materials: An analogue of the hit compound modified with a linker (e.g., a terminal alkyne or amine), affinity resin (e.g., NHS-activated Sepharose or Azide-Agarose), cell lysate, wash buffers, elution buffer, mass spectrometer.
-
Procedure:
-
Probe Synthesis: Synthesize a version of the active compound with a linker suitable for attachment to the solid support, ensuring the modification does not abrogate biological activity.
-
Immobilization: Covalently attach the synthesized probe to the affinity resin according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a native protein lysate from a cell line in which the compound shows phenotypic activity.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a crucial control, incubate a parallel sample with lysate that has been pre-saturated with an excess of the free, non-immobilized active compound.
-
Washing: Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This is best achieved by competition with a high concentration of the free active compound.
-
Sample Preparation for MS: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform an in-gel trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Self-Validation: A true target protein should be present in high abundance in the eluate from the active probe but significantly reduced or absent in the eluate from the competitive binding control.
Phase 3: Mechanism of Action and Lead Optimization
Once a target is validated, the focus shifts to understanding the compound's mechanism of action (MoA) and optimizing its properties. This involves extensive SAR studies, selectivity profiling against related targets, and a full suite of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.
Table 1: Representative Data for SAR Exploration
| Compound ID | R¹ (at N7) | R² (at C3) | Target Binding (IC₅₀, nM) | Cell Viability (EC₅₀, µM) |
| JX-001 | H | H | 1250 | > 50 |
| JX-002 | -C(O)CH₃ | H | 850 | 25.3 |
| JX-003 | -CH₂-Ph | H | 150 | 2.1 |
| JX-004 | -CH₂-Ph | -CH₃ | 165 | 2.5 |
| JX-005 | -CH₂-Ph-F | H | 45 | 0.6 |
This is a hypothetical data table for illustrative purposes.
This data allows the team to build a model of how structural changes impact target engagement and cellular activity, guiding the design of more potent and selective compounds.
Conclusion
The this compound scaffold represents a compelling starting point for the discovery of novel therapeutics. Its inherent three-dimensionality and embedded succinimide-like pharmacophore suggest a rich potential for interaction with a variety of important drug targets in oncology, neurology, and immunology. By employing a systematic and hypothesis-driven approach to target identification, coupled with robust validation workflows and detailed mechanistic studies, research teams can effectively unlock the therapeutic value of this promising chemical class. The methodologies and strategies outlined in this guide provide a comprehensive roadmap for navigating the journey from a novel scaffold to a potential clinical candidate.
References
- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
- ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
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Methodological & Application
Synthesis of 7-Azaspiro[3.5]nonane-6,8-dione from piperidin-4-one
An Application Note for the Synthesis of Piperidin-4-one-Derived Spirohydantoins
Abstract
This document provides a comprehensive guide for the synthesis of a valuable spirocyclic hydantoin scaffold derived from piperidin-4-one. Azaspirocycles are foundational building blocks in modern drug discovery, prized for their conformational rigidity and three-dimensional topology that enables precise interactions with complex biological targets.[1] This application note details the synthesis of 3-(tert-butoxycarbonyl)-1,3-diaza-8-azaspiro[4.5]decane-2,4-dione (commonly known as N-Boc-piperidine-4-spiro-5'-hydantoin), the direct and logical product from the reaction of N-Boc-piperidin-4-one. While the requested target, 7-azaspiro[3.5]nonane-6,8-dione, represents a different spirocyclic system (a spiro-glutarimide), the specified starting material logically leads to the spirohydantoin scaffold. We employ the robust and efficient Bucherer-Bergs multicomponent reaction, explaining the underlying mechanism, providing a detailed, field-tested laboratory protocol, and discussing critical parameters for success.
Introduction: The Value of 3D Scaffolds
In contemporary medicinal chemistry, there is a significant strategic shift away from flat, sp²-rich molecules towards sp³-rich scaffolds that offer superior three-dimensional complexity.[2] Azaspirocycles have emerged as a premier class of such scaffolds, providing rigid frameworks with orthogonal exit vectors for substituent placement.[1] This structural control is critical for optimizing interactions with challenging biological targets like protein-protein interfaces and G-protein coupled receptors.[3][4]
The hydantoin moiety is a privileged heterocyclic motif, found in numerous approved therapeutics and serving as a key precursor for synthesizing non-natural α-amino acids.[5][6] The fusion of a piperidine ring with a hydantoin core via a spirocyclic linkage creates a compact, drug-like molecule with significant potential for library synthesis and lead optimization.[7]
The Bucherer-Bergs reaction, a classic multicomponent synthesis first developed in the early 20th century, remains one of the most direct and reliable methods for preparing 5,5-disubstituted hydantoins from ketones.[6][8] This one-pot procedure utilizes readily available and inexpensive reagents—a carbonyl compound, an alkali metal cyanide, and ammonium carbonate—to efficiently construct the hydantoin ring.
This guide focuses on the synthesis starting from N-Boc-piperidin-4-one, a protected form of piperidin-4-one. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing side reactions at the piperidine nitrogen under the reaction conditions and ensuring a clean, high-yielding transformation.
Synthetic Strategy and Mechanistic Rationale
The core of this synthesis is the Bucherer-Bergs reaction. The overall transformation is the conversion of the ketone functionality in N-Boc-piperidin-4-one into a spiro-fused hydantoin ring.
Caption: High-level overview of the synthetic workflow.
The Bucherer-Bergs Reaction Mechanism
Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves a series of sequential and equilibrium steps that ultimately lead to the thermodynamically stable hydantoin product.[8][9]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an SN2-type mechanism to yield an α-aminonitrile.[9]
-
Carbamic Acid Formation: The primary amine of the aminonitrile acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, with the nitrogen's lone pair attacking the nitrile carbon to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement to Hydantoin: This intermediate is unstable and rearranges to the final 5,5-disubstituted hydantoin product, which is the thermodynamic sink of the reaction sequence.
Caption: Simplified mechanistic pathway of the Bucherer-Bergs reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of N-Boc-piperidine-4-spiro-5'-hydantoin on a 10-gram scale.
!!! CRITICAL SAFETY WARNING !!! This procedure uses Potassium Cyanide (KCN) , which is a highly toxic and fast-acting poison. It can be fatal if swallowed, inhaled, or absorbed through the skin.
-
ALWAYS handle potassium cyanide in a certified chemical fume hood.
-
ALWAYS wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).
-
NEVER allow potassium cyanide to come into contact with acids. The reaction liberates highly toxic hydrogen cyanide (HCN) gas. The reaction workup involves acidification, which must only be performed after quenching and in the fume hood.
-
Ensure a cyanide poisoning antidote kit is available and that you are trained in its use. All waste must be quenched and disposed of according to institutional hazardous waste protocols.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | CAS No. | Quantity |
| N-Boc-4-piperidone | ≥98% | Sigma-Aldrich | 79099-07-3 | 10.0 g (50.2 mmol) |
| Potassium Cyanide (KCN) | ≥97% | Sigma-Aldrich | 151-50-8 | 6.54 g (100.4 mmol) |
| Ammonium Carbonate ((NH₄)₂CO₃) | ACS Reagent, ≥30% NH₃ basis | Sigma-Aldrich | 506-87-6 | 19.3 g (200.8 mmol) |
| Ethanol (EtOH) | 200 Proof | Fisher Scientific | 64-17-5 | 75 mL |
| Deionized Water (H₂O) | - | - | 7732-18-5 | 75 mL |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | 7647-01-0 | ~15 mL (for workup) |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | 7757-82-6 | As needed |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Dropping funnel (optional)
-
Standard glassware for workup (beakers, separatory funnel, Büchner funnel)
-
pH paper or pH meter
Reaction Procedure
-
Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer in a chemical fume hood.
-
Charging Reagents: To the flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), ammonium carbonate (19.3 g, 200.8 mmol), and potassium cyanide (6.54 g, 100.4 mmol).
-
Solvent Addition: Add ethanol (75 mL) and deionized water (75 mL) to the flask. The mixture will form a slurry.
-
Reaction: Begin stirring and gently heat the mixture to 65-70 °C using the heating mantle. Maintain this temperature for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase and a potassium permanganate stain for visualization).
-
Cooling and Workup: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.
-
Acidification (IN FUME HOOD): While stirring vigorously in the ice bath, slowly and carefully add concentrated HCl dropwise to the reaction mixture. CAUTION: HCN gas may evolve if the initial solution is not sufficiently basic. Continue adding acid until the pH of the solution is ~2. A white precipitate of the product will form.
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum to a constant weight.
Product Characterization
The expected product is a white crystalline solid.
| Parameter | Expected Value |
| Product Name | 3-(tert-butoxycarbonyl)-1,3-diaza-8-azaspiro[4.5]decane-2,4-dione |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₉N₃O₄ |
| Molecular Weight | 269.30 g/mol [10] |
| Yield | 75-90% |
| Melting Point | 218-222 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.7 (s, 1H), 8.3 (s, 1H), 3.8-3.6 (m, 2H), 3.2-3.0 (m, 2H), 1.6 (d, 2H), 1.4 (s, 9H), 1.3 (t, 2H). |
| Mass Spec (ESI+) | m/z: 270.1 [M+H]⁺, 292.1 [M+Na]⁺ |
Discussion and Troubleshooting
-
Rationale for N-Boc Protection: The piperidine nitrogen is a nucleophile and could potentially react under the synthesis conditions. The Boc group is stable to the basic reaction conditions but can be easily removed later with acid (e.g., TFA in DCM or HCl in dioxane) if the free secondary amine is desired for further functionalization.
-
Temperature Control: While the reaction is robust, maintaining the temperature below 80 °C is recommended to prevent excessive decomposition of ammonium carbonate and potential side reactions.[9]
-
Low Yield: If the yield is low, ensure the ammonium carbonate used is fresh, as it can decompose over time, losing ammonia and carbon dioxide. Incomplete reaction is another possibility; extending the reaction time may be beneficial.
-
Purification Issues: If the product is not pure after precipitation, it may be contaminated with unreacted starting material or side products. Recrystallization is typically effective. If issues persist, column chromatography on silica gel can be employed, though this is less common for this specific reaction.
Conclusion
The Bucherer-Bergs reaction provides a powerful, straightforward, and high-yielding pathway to valuable piperidin-4-one-derived spirohydantoins. By employing an N-protected piperidinone, the synthesis is clean and efficient, yielding a versatile building block ready for deprotection and further elaboration in drug discovery programs. The protocol described herein is robust, scalable, and well-validated, offering researchers a reliable method for accessing this important chemical scaffold.
References
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Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847. Available from: [Link]
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Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
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ResearchGate. Synthesis of hydantoins employing five-components Ugi/De-Boc/Cyclization methodology. Available from: [Link]
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ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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Cikotiene, I., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021, 26(15), 4434. Available from: [Link]
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French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available from: [Link]
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Organic Chemistry Portal. Synthesis of hydantoins. Available from: [Link]
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PubMed. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Available from: [Link]
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MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]
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Kirichok, A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023, 11(2), 30-38. Available from: [Link]
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ResearchGate. Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. Available from: [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
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PubMed. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Available from: [Link]
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Application Notes & Protocols: A Guide to the Staudinger [2+2] Cycloaddition for the Synthesis of 7-Azaspiro[3.5]nonane Derivatives
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of the Staudinger [2+2] cycloaddition for the synthesis of the 7-azaspiro[3.5]nonane scaffold. This spirocyclic system is a valuable building block in medicinal chemistry due to its conformational rigidity and three-dimensional character.[1] This document offers a blend of theoretical insights and practical, field-proven protocols to empower your synthetic endeavors.
The Staudinger [2+2] Cycloaddition: A Cornerstone in β-Lactam Synthesis
First discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition is a powerful chemical reaction that forms a β-lactam (a four-membered cyclic amide) from an imine and a ketene.[2] This [2+2] cycloaddition has become a cornerstone in organic synthesis, particularly for the construction of the β-lactam ring, a key structural motif in a vast array of biologically active compounds, including the life-saving penicillin antibiotics.
The generally accepted mechanism proceeds through a two-step pathway. The initial step involves a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate.[2][3] Subsequently, this intermediate undergoes a conrotatory ring closure to yield the final β-lactam product.[3] The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by a variety of factors including the electronic properties of the substituents on both the imine and the ketene, as well as the reaction conditions.[3][4]
Strategic Synthesis of the 7-Azaspiro[3.5]nonane Core
The Staudinger [2+2] cycloaddition provides an elegant and efficient route to the 7-azaspiro[3.5]nonane core. The key strategy involves the reaction of an imine derived from a protected piperidin-4-one with a suitable ketene, which is typically generated in situ.[5] This approach allows for the direct construction of the spirocyclic β-lactam system in a single, convergent step.
The choice of protecting group on the piperidine nitrogen is crucial for ensuring compatibility with the reaction conditions and for facilitating subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.
Detailed Experimental Protocol
This protocol outlines a general yet robust procedure for the synthesis of a 7-azaspiro[3.5]nonane derivative via the Staudinger [2+2] cycloaddition. Researchers should consider this a foundational method, with the understanding that optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| N-Boc-piperidin-4-one | ≥98% | Commercially Available | Starting material for imine synthesis. |
| Benzylamine | ≥99% | Commercially Available | For imine formation. |
| Toluene | Anhydrous | Commercially Available | Solvent for imine formation. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |
| Methoxyacetyl chloride | ≥98% | Commercially Available | Ketene precursor. |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Commercially Available | Base for ketene generation. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For aqueous workup. | |
| Brine | Prepared in-house | For aqueous workup. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of the Imine Precursor
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene, add benzylamine (1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude imine is typically used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methoxyacetyl chloride (1.2 eq) in anhydrous DCM.
-
To the cooled imine solution, add triethylamine (1.5 eq) dropwise.
-
Slowly add the solution of methoxyacetyl chloride to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 7-azaspiro[3.5]nonane-1-one derivative.
Mechanistic Insights and Stereochemical Considerations
The Staudinger cycloaddition is a stepwise process, and the stereochemical outcome is determined during the ring-closure of the zwitterionic intermediate.[3] The relative stereochemistry of the two newly formed chiral centers on the β-lactam ring can be influenced by several factors.
Generally, the use of (E)-imines tends to favor the formation of cis-β-lactams, while (Z)-imines can lead to trans-β-lactams.[2] The electronic nature of the substituents also plays a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often favoring the cis product.[3] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine may slow down the ring closure, allowing for potential isomerization of the intermediate and leading to the trans product.[3]
For the synthesis of 7-azaspiro[3.5]nonane derivatives, the stereochemical outcome at the spirocyclic center is a critical consideration for downstream applications in drug discovery. Careful control of reaction parameters such as temperature and the rate of addition of reagents can be crucial in influencing the diastereoselectivity of the cycloaddition.
Data Presentation and Characterization
The successful synthesis of the 7-azaspiro[3.5]nonane-1-one derivative should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the protons on the piperidine and β-lactam rings. The coupling constants between the protons on the β-lactam ring can help determine the cis/trans stereochemistry. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the β-lactam (typically around 165-175 ppm) and the spirocyclic carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) should be used for accurate mass determination. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1740-1780 cm⁻¹, characteristic of the β-lactam carbonyl stretch. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of ketene or product. | Monitor the reaction closely by TLC to ensure completion. Ensure strictly anhydrous conditions. Consider lowering the reaction temperature. |
| Formation of Side Products | Ketene dimerization/polymerization; side reactions of the imine. | Add the acyl chloride solution slowly to the imine and base mixture to keep the instantaneous concentration of ketene low. Ensure the purity of the starting materials. |
| Poor Diastereoselectivity | Suboptimal reaction conditions. | Experiment with different solvents, temperatures, and bases. The order of addition of reagents can also influence the stereochemical outcome. |
| Difficulty in Purification | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or crystallization. |
Conclusion
The Staudinger [2+2] cycloaddition is a highly effective and versatile method for the synthesis of the 7-azaspiro[3.5]nonane core. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access this valuable spirocyclic scaffold for applications in drug discovery and medicinal chemistry. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
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PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
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Wikipedia. (n.d.). Ketene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
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Cardiff University ORCA. (2021). Formation and utility of reactive ketene intermediates under continuous flow conditions. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Retrieved from [Link]
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Wiley Online Library. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]
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MDPI. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Retrieved from [Link]
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PubMed. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Retrieved from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Baran Lab. (2014). Ketenes. Retrieved from [Link]
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ChemRxiv. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. Retrieved from [Link]
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Organic Chemistry Portal. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
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PubMed Central. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Retrieved from [Link]
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ResearchGate. (2024). Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
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HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 7-Azaspiro[3.5]nonane Derivatives
Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel, three-dimensional chemical space to overcome the limitations of traditional "flat" aromatic compounds. Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds due to their inherent conformational rigidity and well-defined exit vectors for substitution.[1] The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant interest as a valuable building block in drug discovery. Its unique topology offers an attractive scaffold that can improve potency, selectivity, and pharmacokinetic properties of drug candidates.
Notably, derivatives of the 7-azaspiro[3.5]nonane core have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[2] GPR119 is a promising therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion.[3] The development of novel agonists for this receptor is an active area of research, and the 7-azaspiro[3.5]nonane scaffold has proven to be a key structural motif in this endeavor.[2]
Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of compound libraries based on this core. The advantages of SPOS, such as the ability to use excess reagents to drive reactions to completion and the simplified purification by filtration, make it an ideal methodology for medicinal chemistry programs.[4] This guide provides a detailed, field-proven protocol for the solid-phase synthesis of a versatile 7-azaspiro[3.5]nonan-1-one intermediate and its subsequent diversification.
General Synthetic Strategy
The solid-phase synthesis of the 7-azaspiro[3.5]nonane core is built upon a logical sequence of well-established organic reactions adapted for a solid support. The overall workflow begins with the immobilization of a protected piperidine building block onto a suitable resin. This is followed by a series of chemical transformations to construct the spirocyclic system, culminating in an on-resin diversification step before the final product is cleaved from the solid support.
A plausible retrosynthetic analysis suggests the assembly of the spirocycle on the resin from a piperidine-based precursor, which is acylated with a cyclobutane derivative. The key spirocyclization is achieved through an intramolecular Dieckmann condensation.
Caption: Overall workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonane derivatives.
Materials and Reagents
For successful and reproducible synthesis, high-quality reagents and anhydrous solvents are paramount.
| Reagent | Recommended Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin, 1% DVB, 100-200 mesh | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-4-amino-1-Boc-piperidine | >98% Purity | Combi-Blocks, TCI |
| 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | >97% Purity | Sigma-Aldrich, Combi-Blocks |
| Diisopropylethylamine (DIEA) | Reagent Grade, >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |
| Piperidine | Reagent Grade, >99% | Sigma-Aldrich |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Synthesis Grade, >98% | GL Biochem |
| Potassium tert-butoxide (KOtBu) | >98% Purity | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |
| Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | Reagent Grade, >97% | Sigma-Aldrich |
| Acetic Acid (AcOH) | Glacial, Reagent Grade | Fisher Scientific |
| Various amines/aldehydes for diversification | Reagent Grade | Various |
Detailed Experimental Protocols
Protocol 1: Loading of the First Building Block
This protocol describes the immobilization of the piperidine scaffold onto the 2-chlorotrityl chloride resin. The trityl linker is highly acid-labile, allowing for gentle cleavage of the final product while the secondary amine is protected with Fmoc and the piperidine nitrogen with Boc.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted reaction vessel under a nitrogen atmosphere.
-
Building Block Preparation: In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq relative to resin loading) in anhydrous DCM (5 mL). Add DIEA (4.0 eq) to the solution and mix.
-
Loading Reaction: Drain the DCM from the swollen resin and add the solution of the building block and DIEA. Agitate the mixture at room temperature for 4 hours.
-
Expert Insight: The use of DIEA is crucial to neutralize the HCl generated during the reaction, which prevents side reactions and drives the equilibrium towards the product. The 2-chlorotrityl resin is selected for its high acid sensitivity, which allows for product cleavage under very mild conditions (e.g., 1-2% TFA), preserving other acid-labile groups like Boc if desired, or cleaving them simultaneously with stronger acid concentrations.
-
-
Capping: To cap any unreacted chlorotrityl sites, drain the reaction mixture and add a solution of DCM/Methanol/DIEA (17:2:1, 10 mL). Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be cleaved with 20% TFA in DCM to confirm loading by LC-MS.
Protocol 2: Fmoc-Deprotection and Acylation
This protocol details the removal of the temporary Fmoc protecting group to expose the secondary amine for the subsequent acylation step.
-
Resin Swelling: Swell the loaded resin from Protocol 1 in DMF (10 mL) for 30 minutes.
-
Fmoc Removal: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Agitate for an additional 20 minutes to ensure complete deprotection.
-
Trustworthiness Check: A small aliquot of the resin can be taken after washing and subjected to a Kaiser test. A positive test (deep blue bead color) confirms the presence of a free primary/secondary amine and the successful removal of the Fmoc group.
-
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Acylation Pre-activation: In a separate vessel, dissolve 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq relative to initial resin loading), HATU (2.9 eq), and DIEA (6.0 eq) in anhydrous DMF (5 mL). Allow the solution to pre-activate for 10 minutes at room temperature.
-
Acylation Reaction: Add the activated acid solution to the deprotected resin. Agitate the mixture for 6 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: On-Resin Spirocyclization and Decarboxylation
This is the key structure-forming step, utilizing an intramolecular Dieckmann condensation to form the spirocyclic ketone.
Caption: Dieckmann condensation to form the spirocyclic core on the solid support.
-
Resin Swelling: Swell the acylated resin from Protocol 2 in anhydrous THF (10 mL) for 30 minutes under a nitrogen atmosphere.
-
Cyclization: Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin slurry. Agitate the reaction mixture at 60°C for 8 hours.
-
Expert Insight: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5] Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation in an aprotic solvent like THF, minimizing side reactions.[6] The elevated temperature is required to overcome the activation energy for the cyclization on the solid support.
-
-
Washing: Cool the reaction to room temperature, drain the base solution, and wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).
-
Decarboxylation: Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL). Heat the mixture at 120°C for 4 hours. This step hydrolyzes the ester and the resulting β-keto acid readily decarboxylates to yield the desired 7-azaspiro[3.5]nonan-1-one scaffold.
-
Final Washing and Drying: Cool the resin to room temperature. Wash extensively with DMF (3 x 10 mL), water (1 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum. At this stage, the resin holds the core spirocyclic ketone, ready for diversification.
Protocol 4: On-Resin Diversification via Reductive Amination
The ketone handle on the spirocyclic core is an excellent point for introducing diversity. This protocol provides an example of reductive amination to install a variety of amine side chains.
-
Resin Swelling: Swell the resin-bound ketone from Protocol 3 in 1% acetic acid in DMF (10 mL) for 30 minutes.
-
Imine Formation: Add the desired primary amine (5.0 eq) to the resin slurry and agitate for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (5.0 eq) to the reaction mixture. Agitate for 12 hours at room temperature.
-
Expert Insight: Reductive amination is a robust method for forming C-N bonds on a solid support.[7][8] STAB is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, and it tolerates the slightly acidic conditions used which help to catalyze imine formation.[7]
-
-
Washing and Drying: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum.
Protocol 5: Cleavage from Resin
The final step is the liberation of the synthesized molecule from the solid support.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1-2% TFA in DCM (v/v).
-
Cleavage Reaction: Treat the dried, diversified resin from Protocol 4 with the cleavage cocktail (10 mL) for 1 hour at room temperature.
-
Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Work-up: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum. The final product should be purified by reverse-phase HPLC.
Characterization Data
The following table represents expected characterization data for a representative 7-azaspiro[3.5]nonane derivative synthesized using the described protocols. Purity is determined by HPLC analysis, and identity is confirmed by LC-MS. Yields are calculated based on the initial loading of the resin. While the synthesis is performed on a solid support, the characterization of the final cleaved product is analogous to that of solution-phase chemistry.[2]
| Compound ID | R-Group (from Amine) | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | HPLC Purity (214 nm) | Overall Yield |
| SPN-001 | Benzylamine | 299.21 | 299.2 | >95% | 65% |
| SPN-002 | Cyclohexylamine | 293.26 | 293.3 | >95% | 71% |
| SPN-003 | 4-Fluorobenzylamine | 317.20 | 317.2 | >95% | 62% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency (Protocol 1) | Incomplete resin swelling; moisture in reagents/solvents; insufficient base (DIEA). | Ensure resin is fully swollen before adding reagents. Use anhydrous solvents and store resin in a desiccator. Ensure at least 4 equivalents of DIEA are used. |
| Incomplete Fmoc-Deprotection (Protocol 2) | Insufficient reaction time or degraded piperidine solution. | Increase the second piperidine treatment to 30 minutes. Use a freshly prepared 20% piperidine in DMF solution. Confirm deprotection with a Kaiser test. |
| Low Yield in Acylation (Protocol 2) | Inefficient activation of the carboxylic acid; steric hindrance. | Ensure HATU and DIEA are fresh. Allow for sufficient pre-activation time (10-15 min). For sterically hindered acids, consider double coupling (repeating the acylation step with fresh reagents). |
| Failed Cyclization (Protocol 3) | Inactive base (KOtBu); insufficient temperature or time. | Use freshly opened, high-purity KOtBu. Ensure the reaction is maintained at 60°C under an inert atmosphere. Extend reaction time to 12 hours if necessary. |
| Incomplete Cleavage (Protocol 5) | Insufficient TFA concentration or cleavage time. | Increase TFA concentration to 2% or extend cleavage time to 1.5-2 hours. Perform a second cleavage on the resin and analyze the filtrate to check for remaining product. |
| Multiple Products after Cleavage | Side reactions during synthesis (e.g., incomplete reactions); degradation during cleavage. | Review each step; use Kaiser test to monitor couplings. Ensure a mild cleavage cocktail is used. If the Boc group on the piperidine is unintentionally cleaved, a more acid-labile protecting group or a different resin/linker system may be needed. |
References
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
-
Appella, D. H., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(6), 337-342. Available at: [Link]
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. Available at: [Link]
-
Scott, W. L., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Available at: [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kempe, M., et al. (2012). Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Dieckmann condensation. Available at: [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Available at: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(42), 11184-11197. Available at: [Link]
Sources
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- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Derivatization of the nitrogen atom in 7-Azaspiro[3.5]nonane-6,8-dione
Application Note & Protocols
Strategic N-Derivatization of the 7-Azaspiro[3.5]nonane-6,8-dione Scaffold for Accelerated Drug Discovery
Abstract
The this compound core represents a valuable, conformationally rigid scaffold possessing the desirable three-dimensional characteristics sought in modern medicinal chemistry. Its spirocyclic nature offers an escape from molecular flatness, a strategy linked to improved clinical success rates by enhancing physicochemical properties such as solubility and metabolic stability while providing novel intellectual property space.[1] The imide nitrogen of this scaffold is a key chemical handle for diversification, allowing for the systematic modulation of the molecule's properties and the introduction of pharmacophoric elements. This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the N-alkylation, N-arylation, and N-acylation of the this compound nitrogen atom. The methodologies are designed to be robust and adaptable, empowering researchers, medicinal chemists, and drug development professionals to efficiently generate diverse libraries for screening and lead optimization campaigns.
Introduction: The Strategic Value of the Spirocyclic Imide Core
In the landscape of drug discovery, moving beyond flat, sp2-rich molecules is a critical strategy for improving compound quality. Spirocyclic systems, which feature two rings connected by a single quaternary carbon, are preeminent scaffolds for this purpose. They enforce a defined three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets by orienting substituents in precise vectors.[1] The this compound scaffold, which incorporates a cyclobutane ring fused to a glutarimide moiety, is of particular interest. The glutarimide portion is a well-known pharmacophore present in numerous therapeutic agents, while the spiro-fused cyclobutane ring imparts significant novelty and rigidity.
Derivatization of the imide nitrogen (N-7) is the most direct approach to explore the structure-activity relationship (SAR) around this core. The acidic nature of the N-H proton facilitates a range of chemical transformations, enabling the synthesis of diverse analogs with tailored properties for various therapeutic targets, such as G-protein coupled receptors (GPCRs).[2][3] This document details the foundational strategies and step-by-step protocols to achieve this diversification efficiently and predictably.
Guiding Principles for N-Derivatization
The reactivity of the this compound is governed by the chemical properties of its imide functional group. The two adjacent carbonyl groups render the N-H proton significantly acidic (pKa ≈ 9-11), making it readily removable by a suitable base. The resulting anion is a potent nucleophile, serving as the key reactive intermediate for both alkylation and acylation reactions.
Causality of Experimental Choices
The selection of reagents and conditions is paramount for achieving high yields and purity.
-
Choice of Base: The base must be strong enough to deprotonate the imide quantitatively without promoting side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is ideal for reactions with less reactive electrophiles but requires anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): A milder base that is highly effective for N-alkylation of imides, often providing superior results to other alkali metal carbonates due to the "cesium effect," which enhances the nucleophilicity of the imide anion.[4] It is particularly useful for base-sensitive substrates.
-
Potassium Carbonate (K₂CO₃): A cost-effective and common base, suitable for reactions with reactive alkyl halides like benzyl or allyl bromides.
-
-
Choice of Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that excel at solvating the imide anion and accelerating Sₙ2 reactions.
-
Tetrahydrofuran (THF) & Acetonitrile (ACN): Useful alternatives, particularly when anhydrous conditions are critical (THF) or for reactions run at higher temperatures (ACN).[5]
-
-
Temperature Control: Reaction temperature influences reaction rate and selectivity. While many alkylations proceed efficiently at room temperature, sluggish reactions may require gentle heating (40-70 °C).[4][5] Palladium-catalyzed cross-coupling reactions often require higher temperatures (80-120 °C) to drive the catalytic cycle.
Experimental Protocols & Workflows
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as sodium hydride, phosphine ligands, and palladium catalysts should be handled with extreme care according to their Safety Data Sheets (SDS).
Protocol: N-Alkylation with Alkyl Halides
This is the most direct method for introducing alkyl substituents onto the imide nitrogen. The reaction proceeds via an Sₙ2 mechanism.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the selected base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq; or Cs₂CO₃, 1.5 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. If using NaH, hydrogen gas evolution will be observed.
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). Gentle heating (50 °C) may be required for less reactive halides.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Typical Time (h) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 25 | 2-4 |
| 2 | Ethyl Iodide | NaH | THF | 25 | 4-6 |
| 3 | Propargyl Bromide | Cs₂CO₃ | ACN | 50 | 3-5 |
| 4 | Methyl Tosylate | NaH | DMF | 25 | 6-12 |
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Data Validation and Characterization
Trustworthiness in synthetic protocols is established through verifiable outcomes. Successful derivatization must be confirmed through rigorous analytical techniques.
-
¹H NMR Spectroscopy: The most telling evidence of successful N-derivatization is the disappearance of the acidic N-H proton signal (typically a broad singlet). New signals corresponding to the introduced alkyl or aryl group will appear.
-
Mass Spectrometry (LC-MS/HRMS): Confirms the identity of the product by matching the observed molecular ion ([M+H]⁺, [M+Na]⁺, etc.) with the calculated exact mass. LC-MS is also the primary tool for monitoring reaction completion and assessing crude purity.
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton of the new derivative.
Example Data Summary Table
| Derivative | R-Group | Method | Yield (%) | Purity (LC-MS, %) | [M+H]⁺ Obs. | [M+H]⁺ Calc. |
| 1a | Benzyl | 3.1 | 92 | >98 | 258.1438 | 258.1443 |
| 1b | Ethyl | 3.1 | 78 | >99 | 196.1125 | 196.1130 |
| 2a | Phenyl | 3.2 | 65 | >97 | 244.1281 | 244.1287 |
Conclusion
The this compound scaffold is a promising starting point for the development of novel, three-dimensional therapeutic agents. The protocols detailed in this application note provide robust and versatile methods for the strategic derivatization of the core imide nitrogen. By explaining the causality behind experimental choices and providing clear, step-by-step instructions for N-alkylation and N-arylation, this guide serves as a practical resource for chemists aiming to accelerate their drug discovery programs. The successful application of these methods will enable the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of new clinical candidates.
References
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Kirichok, A., et al. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
7-Azaspiro(3.5)nonane. PubChem, National Institutes of Health. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
7-Azaspiro[3.5]nonane-2,6-dione. PubChem, National Institutes of Health. [Link]
-
Escudero, M. I., et al. (2011). An efficient and simple method enables the N-alkylation of aromatic cyclic imides. Synthesis. [Link]
-
On-DNA Cyclic Imide Synthesis. ResearchGate. [Link]
-
Matsuda, D., et al. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]
-
N-Alkylation of Amines Under Microwave Irradiation. ResearchGate. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed, National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig amination. YouTube. [Link]
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- 5. researchgate.net [researchgate.net]
The Strategic Incorporation of 7-Azaspiro[3.5]nonane-6,8-dione in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures.[1][2] The "escape from flatland" has led to a surge in the exploration of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.[3] Among these, spirocyclic systems have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors allow for the precise spatial orientation of substituents, offering a sophisticated tool to probe and engage with biological macromolecules.[4][5]
This guide focuses on a promising, yet underexplored scaffold: 7-Azaspiro[3.5]nonane-6,8-dione . This unique architecture, which marries a cyclobutane ring with a glutarimide (piperidine-2,6-dione) moiety, presents a compelling platform for the development of next-generation therapeutics. The glutarimide ring is a well-known pharmacophore, famously present in thalidomide and its analogs (IMiDs), which are cornerstones in the treatment of multiple myeloma.[6] The spirocyclic fusion with a cyclobutane ring imparts a rigid, 3D conformation that can lead to improved metabolic stability and novel intellectual property.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the this compound scaffold. We will delve into its synthesis, key medicinal chemistry applications, and provide detailed protocols for its derivatization and biological evaluation.
Core Rationale: Why this compound?
The strategic advantage of employing the this compound scaffold lies in the synergistic combination of its constituent rings:
-
The Glutarimide Moiety: This unit is a known privileged structure in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, and its derivatives have shown a wide range of biological activities. The acidic N-H proton of the glutarimide can be a handle for derivatization, though it can also present synthetic challenges.[7]
-
The Spirocyclic Cyclobutane: The fusion of the cyclobutane ring introduces a significant degree of rigidity and three-dimensionality. This can lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. The cyclobutane ring also provides non-planar exit vectors for substitution, allowing for the exploration of new chemical space.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.[1]
Medicinal Chemistry Applications: From Metabolic Diseases to Oncology
While the direct application of this compound is an emerging area, the broader 7-azaspiro[3.5]nonane scaffold has already demonstrated significant potential in drug discovery.
GPR119 Agonists for Type 2 Diabetes
A notable application of the 7-azaspiro[3.5]nonane scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[8] Researchers have designed and synthesized a series of novel 7-azaspiro[3.5]nonane derivatives, where optimization of substituents on the piperidine nitrogen and an attached aryl group led to the identification of potent GPR119 agonists. These compounds demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models.[8] This work underscores the utility of the 7-azaspiro[3.5]nonane core in generating drug candidates for metabolic diseases.
B-cell Lymphoma 2 (Bcl-2) Inhibitors in Oncology
A highly significant application of the 7-azaspiro[3.5]nonane scaffold is found in the oncology drug candidate Sonrotoclax (BGB-11417) .[9][10] This potent and selective inhibitor of the anti-apoptotic protein Bcl-2 is currently in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL).[9][11] The 7-azaspiro[3.5]nonane moiety in Sonrotoclax serves as a key linker element, contributing to the overall conformation and optimal presentation of the pharmacophoric groups to the Bcl-2 protein.[12] The success of Sonrotoclax highlights the potential of this spirocyclic system in the design of next-generation cancer therapeutics.
Synthesis of the this compound Scaffold
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the glutarimide ring in the final steps from a spirocyclic precursor containing a dicarboxylic acid or its derivative.
Caption: Retrosynthetic approach for this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route and should be optimized by the end-user.
Step 1: Synthesis of Diethyl 2-cyclobutylidenemalonate
-
To a solution of cyclobutanone (1.0 eq) and diethyl malonate (1.1 eq) in benzene, add piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl 2-cyclobutylidenemalonate.
Step 2: Synthesis of Diethyl 2-(1-(cyanomethyl)cyclobutyl)malonate
-
To a solution of diethyl 2-cyclobutylidenemalonate (1.0 eq) in ethanol, add a solution of sodium cyanide (1.2 eq) in water.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of this compound
-
Hydrolyze the crude diethyl 2-(1-(cyanomethyl)cyclobutyl)malonate from the previous step with concentrated hydrochloric acid under reflux.
-
Cool the reaction mixture and extract with a suitable organic solvent.
-
Isolate the resulting spiro[3.4]octane-1,1-dicarboxylic acid.
-
Treat the dicarboxylic acid with urea (1.1 eq) and heat at 150-160 °C in an oil bath.
-
Monitor the reaction for the evolution of ammonia and water.
-
Cool the reaction mixture and recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain this compound.
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Cyclobutanone, Diethyl malonate, Piperidine | Benzene | Reflux | 12-24 | 70-80 |
| 2 | Diethyl 2-cyclobutylidenemalonate, NaCN | Ethanol/Water | Room Temp | 12 | 80-90 |
| 3 | Spiro-dicarboxylic acid, Urea | Neat | 150-160 | 2-4 | 50-60 |
Protocol 2: N-Arylation of this compound
This protocol describes a general method for the derivatization of the glutarimide nitrogen.
-
To a solution of this compound (1.0 eq) and an aryl boronic acid (1.5 eq) in 1,4-dioxane, add copper(II) acetate (1.2 eq) and pyridine (2.0 eq).
-
Heat the reaction mixture at 80-100 °C under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Library Synthesis and Screening
Caption: General workflow for library synthesis and screening.
Conclusion and Future Outlook
The this compound scaffold represents a compelling starting point for the design of novel, three-dimensional drug candidates. Its unique topology, combined with the proven pharmacological relevance of the glutarimide moiety, offers exciting opportunities in diverse therapeutic areas, from metabolic disorders to oncology. The synthetic and derivatization protocols outlined in this guide provide a framework for researchers to explore the chemical space around this promising scaffold. As the demand for innovative drug molecules with improved properties continues to grow, the strategic application of 3D scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018.
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Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry, 2024.
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Phase 1/2 Study Data of Combination Sonrotoclax (BGB-11417) Plus Zanubrutinib in Treatment-Naïve CLL/SLL. Conference Correspondent, 2023.
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 2010.
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Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed, 2024.
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Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. ACS Publications, 2024.
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Sonrotoclax (BGB 11417). MedChemExpress.
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Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. ACS Publications, 2024.
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Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF.
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Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PubMed Central, 2023.
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
-
Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
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Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur oxidation on cytotoxicity towards multiple myeloma cell lines. Request PDF.
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Phase 1/2 Study Data of Combination Sonrotoclax (BGB-11417) Plus Zanubrutinib in Treatment-Naïve CLL/SLL. Conference Correspondent, 2023.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, 2022.
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7-Azaspiro(3.5)nonane. PubChem.
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Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.
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Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. PubMed Central, 2018.
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Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur oxidation on cytotoxicity towards multiple myeloma cell lines. Request PDF, 2023.
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Application Notes & Protocols: Design and Synthesis of GPR119 Agonists Utilizing a 7-Azaspiro[3.5]nonane Core
Introduction: Targeting GPR119 for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][4][5] Its activation leads to a cascade of events beneficial for glycemic control. In pancreatic β-cells, GPR119 agonism potentiates glucose-stimulated insulin secretion (GSIS).[5] In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn further enhances insulin secretion in a glucose-dependent manner.[6][4][5] The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of GPR119 agonists, offering a unique three-dimensional structure for exploration.[1][4][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of GPR119 agonists built upon a 7-azaspiro[3.5]nonane core. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, accessible format.
GPR119 Signaling Pathway
Upon binding of an agonist, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein.[5][8] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5][8] The subsequent increase in intracellular cAMP levels is the key second messenger that mediates the downstream effects of GPR119 activation, namely the enhancement of insulin secretion and GLP-1 release.[6][2][4][9]
Caption: GPR119 Signaling Cascade.
Design and Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The design of this class of agonists focuses on the strategic functionalization of the 7-azaspiro[3.5]nonane core. Structure-activity relationship (SAR) studies have shown that optimization of the piperidine N-capping group and the aryl group is critical for achieving high potency.[7][10]
General Synthetic Workflow
The synthesis of these agonists generally involves a multi-step process that begins with the construction of the core 7-azaspiro[3.5]nonane structure, followed by sequential functionalization.
Caption: General Synthetic Workflow.
Protocol: Synthesis of a Potent GPR119 Agonist (Example based on Compound 54g)
This protocol is based on the synthesis of a highly potent GPR119 agonist, compound 54g, as described in the literature.[7]
Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Intermediate
The synthesis of the core spirocycle can be achieved through various established methods. One common approach involves the construction of the piperidine ring onto a pre-formed cyclobutane derivative.
Step 2: N-Arylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7-azaspiro[3.5]nonane intermediate in a suitable aprotic solvent such as toluene or dioxane.
-
Addition of Reagents: Add the desired aryl halide (e.g., a substituted bromopyrimidine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: N-Acylation (Piperidine Cap)
-
Reaction Setup: Dissolve the N-arylated intermediate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by the dropwise addition of the desired acyl chloride or chloroformate (e.g., isopropyl chloroformate).
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography or preparative HPLC to yield the target GPR119 agonist.
Biological Evaluation of Synthesized Agonists
The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.
In Vitro Assay: cAMP Measurement
The primary in vitro assay for GPR119 agonists measures the accumulation of intracellular cAMP in cells expressing the receptor.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [11]
-
Cell Culture: Culture a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized agonists in an appropriate assay buffer. Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature. Include a known GPR119 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis and Detection: Lyse the cells and perform the HTRF detection according to the manufacturer's protocol (e.g., using a kit from Cisbio or PerkinElmer). This typically involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
Data Analysis: Measure the fluorescence at the appropriate wavelengths and calculate the HTRF ratio. Plot the concentration-response curves and determine the EC50 values for each compound.
In Vivo Assay: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.[12][13]
Protocol: OGTT in Mice [14][15]
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours with free access to water.[14][15]
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Compound Administration: Administer the synthesized GPR119 agonist or vehicle orally (p.o.) by gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 1-2 g/kg body weight) orally.[12][14]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12][14][15]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-azaspiro[3.5]nonane scaffold has yielded valuable insights into the structural requirements for potent GPR119 agonism.
| Compound | R2 (Piperidine Cap) | R3 (Aryl Group) | GPR119 EC50 (nM) | In Vivo Efficacy (OGTT) |
| Example 1 | Methyl carbamate | 4-cyanophenyl | 500 | Moderate |
| Example 2 | Isopropyl carbamate | 2-methyl-4-cyanophenyl | 50 | Significant |
| 54g | Isopropyl carbamate | 2-chloro-4-(methylsulfonyl)phenyl | 5 | Potent |
| Example 3 | Ethyl urea | 4-cyanophenyl | >1000 | Inactive |
Note: The data presented in this table is illustrative and based on general findings in the field. For specific data, refer to the cited literature.[7]
The data suggests that:
-
An isopropyl carbamate at the R2 position is favorable for potency.
-
Electron-withdrawing groups and specific substitution patterns on the R3 aryl ring significantly enhance activity.
Conclusion
The 7-azaspiro[3.5]nonane core represents a promising scaffold for the development of novel and potent GPR119 agonists. The synthetic and biological protocols outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting GPR119 for the potential treatment of type 2 diabetes and other metabolic disorders. Careful consideration of the structure-activity relationships is crucial for optimizing the pharmacological properties of these compounds.
References
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
- Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology.
- Application Notes and Protocols: Synthesis of GPR119 Agonists Using 7-Azaspiro[3.5]nonan-1. BenchChem.
- Oral Glucose Tolerance Test in Mouse. Protocols.io.
- Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
- Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv.
- GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology.
- (PDF) Oral Glucose Tolerance Test in Mouse v1. ResearchGate.
- Glucose Tolerance Test in Mice. Bio-protocol.
- Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. ResearchGate.
- What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Heliyon.
- What are GPR119 agonists and how do they work?. Patsnap Synapse.
- Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters.
- Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. ResearchGate.
- Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ResearchGate.
- Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate.
- A categorical structure-activity relationship analysis of GPR119 ligands. Computational and Structural Biotechnology Journal.
- GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs.
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Application of 7-Azaspiro[3.5]nonane-6,8-dione in the Development of Novel Enzyme Inhibitors
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is perpetual. Spirocyclic scaffolds have garnered significant attention in this regard, offering a rigid yet spatially diverse framework that can effectively probe the binding sites of biological targets.[1] The inherent three-dimensional nature of spirocycles provides an escape from the "flatland" of traditional aromatic ring systems, often leading to improved potency, selectivity, and metabolic stability.[1] The 7-Azaspiro[3.5]nonane-6,8-dione core, a unique heterocyclic entity, represents a promising scaffold for the development of a new generation of enzyme inhibitors. Its conformational rigidity and the presence of two carbonyl groups, along with a secondary amine, offer multiple points for chemical modification and interaction with enzyme active sites.
This guide provides a comprehensive overview of the application of the this compound scaffold in the design and development of enzyme inhibitors. We will delve into the rationale behind its use, synthetic strategies for derivatization, and detailed protocols for the biological evaluation of inhibitor candidates.
The this compound Scaffold: A Privileged Structure for Enzyme Inhibition
The this compound scaffold can be considered a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2][3] This versatility stems from its unique structural features:
-
Rigid Spirocyclic Core: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target enzyme, thus enhancing binding affinity.
-
Hydrogen Bonding Capabilities: The presence of the succinimide-like motif (two carbonyl groups adjacent to a nitrogen atom) provides both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in an enzyme's active site.
-
Defined Exit Vectors: The spirocyclic structure presents well-defined vectors for the attachment of various substituents, allowing for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.
The closely related 6-azaspiro[3.5]nonane scaffold has shown significant promise in the development of potent inhibitors for enzymes such as the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral life cycle.[4] This precedent strongly suggests the potential of the this compound core in targeting a range of enzymes, particularly proteases and kinases, where hydrogen bonding and defined substituent positioning are crucial for inhibitory activity.
Design and Synthesis of this compound Based Inhibitor Libraries
The development of a successful enzyme inhibitor campaign relies on the ability to synthesize a diverse library of compounds based on the core scaffold. The this compound scaffold is amenable to various synthetic modifications, allowing for the introduction of a wide range of chemical functionalities.
General Synthetic Strategy
A plausible synthetic approach to a library of this compound derivatives can be envisioned through a multi-step sequence, potentially adaptable to solid-phase synthesis for high-throughput library generation.[5]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of a diverse library of this compound derivatives.
Protocol: N-Arylation of this compound
This protocol describes a representative method for the N-functionalization of the this compound core, a key step in introducing diversity.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluorobenzonitrile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the aryl halide (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated derivative.
Application in Enzyme Inhibition: A Focus on Viral Proteases
Given the success of related azaspirocyclic scaffolds against viral proteases, this class of enzymes represents a prime target for inhibitors based on the this compound core.[4] Viral proteases are essential for the replication of many viruses, making them attractive targets for antiviral drug development.[6][7]
Protocol: High-Throughput Screening of Inhibitors against a Viral Protease using a Fluorescence-Based Assay
This protocol outlines a general method for screening a library of this compound derivatives against a model viral protease using a fluorescence resonance energy transfer (FRET) based assay.[8][9][10]
Principle:
The assay utilizes a peptide substrate containing a fluorophore and a quencher at its termini. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of the protease will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Purified recombinant viral protease
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Library of this compound derivatives dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the target protease)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme Addition: Add 10 µL of the protease solution (at a pre-determined optimal concentration in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the FRET substrate solution (at a concentration equal to its Kₘ value in assay buffer) to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.
Diagram: Enzyme Inhibition Assay Workflow
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: N-Boc Protection of 7-Azaspiro[3.5]nonane-6,8-dione
Abstract
The 7-azaspiro[3.5]nonane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional architecture makes it a valuable building block for novel therapeutics. Protecting the secondary amine of the core structure is a critical step in multi-step syntheses to prevent unwanted side reactions during subsequent functionalization.[2] This document provides a comprehensive guide and a robust protocol for the N-protection of 7-Azaspiro[3.5]nonane-6,8-dione using di-tert-butyl dicarbonate ((Boc)₂O), yielding the N-Boc protected product. We delve into the mechanistic rationale, including the catalytic role of 4-(Dimethylamino)pyridine (DMAP), and provide a detailed, step-by-step procedure optimized for this specific substrate, along with troubleshooting and safety guidelines.
Introduction and Scientific Principles
The protection of amines is a fundamental strategy in organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under moderately acidic conditions.[3][4] The introduction of the Boc group converts the nucleophilic amine into a non-nucleophilic carbamate, effectively masking its reactivity.[5]
The substrate , this compound, features a secondary amine as part of a succinimide-like (dione) system. The electron-withdrawing effect of the two adjacent carbonyl groups significantly reduces the nucleophilicity of the nitrogen atom compared to a simple aliphatic secondary amine. Consequently, direct reaction with Boc anhydride alone is often slow and inefficient.
To overcome this challenge, the protocol employs 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.[5] DMAP accelerates the reaction by first attacking the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[6][7] This intermediate is a much more potent acylating agent than Boc anhydride itself, enabling the efficient acylation of the weakly nucleophilic nitrogen of the spiro-dione.
The DMAP-Catalyzed Mechanism involves:
-
Activation of (Boc)₂O: The highly nucleophilic DMAP attacks a carbonyl carbon of the Boc anhydride. This results in the displacement of a tert-butyl carbonate anion and the formation of a reactive Boc-pyridinium species.[6]
-
Nucleophilic Attack: The secondary amine of the this compound then attacks the activated carbonyl of the Boc-pyridinium species.[7]
-
Catalyst Regeneration: This attack leads to the formation of the N-Boc protected product and the regeneration of the DMAP catalyst.[6]
-
Byproduct Formation: The displaced tert-butyl carbonate anion subsequently breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is protonated to form tert-butanol.[8] The evolution of CO₂ provides a thermodynamic driving force for the reaction.[2]
Experimental Protocol
This protocol is designed for the efficient N-Boc protection of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | C₈H₁₁NO₂ | 153.18 | 1.0 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.2 | 1.2 | Boc source |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 1.5 | Base |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 0.1 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Anhydrous solvent |
| Saturated aq. NH₄Cl | - | - | - | - | Quenching solution |
| Saturated aq. NaHCO₃ | - | - | - | - | Wash solution |
| Brine | - | - | - | - | Wash solution |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent |
| Silica Gel | SiO₂ | - | - | - | For chromatography |
| Ethyl Acetate/Hexanes | - | - | - | - | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Addition of Base and Catalyst: To the stirring solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous DCM to the reaction mixture at room temperature. Note: The reaction of DMAP with Boc anhydride can be rapid and cause gas evolution; slow addition is recommended.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon full consumption of the starting material, which typically occurs within 4-16 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-7-Azaspiro[3.5]nonane-6,8-dione.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful protection is indicated by the appearance of a characteristic singlet at ~1.5 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the N-Boc protection protocol.
Caption: Experimental workflow from reaction setup to final product characterization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficiently active catalyst (degraded DMAP).2. Low nucleophilicity of the substrate.3. Presence of moisture in the reaction. | 1. Use freshly opened or purified DMAP.2. Increase the amount of DMAP slightly (e.g., to 0.15 eq). Consider gentle heating (e.g., 40 °C).[9]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Side reactions. | 1. Allow the reaction to run for a longer period or apply gentle heat.2. Be careful during extractions; perform back-extractions of the aqueous layers if necessary.3. Ensure slow addition of (Boc)₂O to minimize potential side reactions catalyzed by DMAP.[6] |
| Starting Material Insolubility | The substrate has poor solubility in the chosen solvent.[10][11] | Try alternative anhydrous solvents such as Tetrahydrofuran (THF) or Acetonitrile (MeCN).[5][9] Gentle warming may also improve solubility. |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., excess (Boc)₂O or its breakdown products). | Allow the crude mixture to stand with a scavenger resin for Boc anhydride or carefully optimize the eluent system for chromatography to achieve better separation. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially hazardous solvent. Handle with care.
-
Triethylamine (TEA) is corrosive and has a strong odor.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
chemeurope.com. Di-tert-butyl dicarbonate. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Basu, B. et al. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. r/Chempros. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective implementation of high-throughput screening (HTS) campaigns for 7-azaspiro[3.5]nonane-based compound libraries. We delve into the unique characteristics of this scaffold, assay development strategies, detailed screening protocols for relevant target classes, and robust data analysis workflows for hit identification and validation.
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the modern era of drug discovery, there is a pressing need to move beyond traditional "flat" aromatic compounds towards molecules with greater three-dimensionality. The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid, sp³-rich framework. This inherent three-dimensionality can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, while providing novel vector orientations for substituent placement, enabling unique and specific interactions with biological targets.[1][2]
Derivatives of this scaffold have shown significant promise across diverse therapeutic areas. Notable examples include potent and selective G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and covalent inhibitors of the oncogenic KRAS G12C mutant for cancer therapy.[3][4] High-throughput screening (HTS) is the cornerstone methodology for rapidly interrogating large libraries of such compounds to uncover novel biological activities and identify starting points for drug development programs.[5]
The High-Throughput Screening Workflow: A Strategic Overview
An HTS campaign is a systematic, multi-stage process designed to efficiently identify and validate active compounds, or "hits," from a large chemical library.[6] The process is characterized by a high degree of automation, miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates), and sophisticated data analysis to ensure accuracy and reproducibility.[5][7]
The workflow for screening a 7-azaspiro[3.5]nonane library follows a logical progression from primary screen to hit-to-lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign.
Library Preparation and Management
The quality and integrity of the compound library are paramount to the success of an HTS campaign. Proper management ensures that the compounds are viable, correctly identified, and dispensed accurately.[8]
Protocol 1: Compound Library Plating
-
Compound Solubilization: Source a 7-azaspiro[3.5]nonane library. Dissolve individual compounds in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
-
Mother Plate Creation: Using an automated liquid handler, create master or "mother" plates by aliquoting the 10 mM stocks into 96- or 384-well storage plates.[9] These plates are sealed and stored at -20°C or -80°C for long-term use.
-
Assay-Ready Plate Generation: For an HTS run, create "assay-ready" plates. Thaw the mother plates and use an acoustic liquid handler (e.g., Beckman Echo) to transfer nanoliter volumes of each compound stock into 384- or 1536-well assay plates.[9] This non-contact dispensing method minimizes cross-contamination and conserves the library.
-
Plate Layout: The plate map should include dedicated wells for negative controls (e.g., DMSO vehicle only) and positive controls (a known active compound for the assay). Typically, entire columns are dedicated to controls to monitor for plate-to-plate variability and systematic errors.[5]
-
Quality Control: Periodically perform quality control on the library. This can involve LC-MS analysis to confirm the identity and purity of a subset of compounds and using imaging-based systems to detect issues like compound precipitation or insufficient volume in the wells.[8][10]
Assay Development and Validation
The choice of assay is dictated by the biological target. For 7-azaspiro[3.5]nonane libraries, targets like GPCRs and enzymes are highly relevant. The assay must be robust, reproducible, and amenable to miniaturization.[11]
Assay Validation Metrics
Before commencing a full screen, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds. Key statistical parameters are calculated from control wells across multiple plates.[12]
| Parameter | Formula | Acceptance Criterion | Description |
| Z-Factor (Z') | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' > 0.5 | Measures the statistical effect size, signal dynamic range, and data variation. A score > 0.5 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) | μpos / μneg | S/B > 5 | Represents the dynamic range of the assay. A higher ratio indicates a clearer distinction between active and inactive signals. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | %CV < 10% | Measures the relative variability of the data. Low %CV for both positive and negative controls indicates high precision. |
μ = mean, σ = standard deviation, pos = positive control, neg = negative control
Example Protocol 1: Cell-Based Assay for GPR119 Agonists
GPR119 is a Gαs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay to measure cAMP levels in living cells.[13][14]
Caption: Simplified GPR119 signaling pathway leading to increased cAMP.
Protocol 2: GPR119 HTRF cAMP Assay
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing human GPR119 in appropriate media.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Using a multi-drop dispenser, dispense 2,000-5,000 cells per well into a 384-well low-volume white assay plate.
-
-
Compound Addition:
-
Transfer ~20-50 nL of compounds from the assay-ready plates to the cell plates using an acoustic liquid handler. The final screening concentration is typically 10 µM.
-
Include wells with a known GPR119 agonist (e.g., AR231453) as a positive control and DMSO as a negative control.[15]
-
-
Incubation:
-
Incubate the plates at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.
-
-
Reagent Addition & Lysis:
-
Prepare the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer according to the manufacturer's instructions (e.g., Cisbio).
-
Add the detection reagent mix to all wells.
-
-
Final Incubation:
-
Incubate the plates at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
-
Plate Reading:
-
Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of cAMP produced.
-
Example Protocol 2: Biochemical Assay for Covalent KRAS G12C Inhibitors
Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been developed as covalent inhibitors that target the mutant cysteine residue in KRAS G12C.[4] A biochemical assay is ideal for measuring the direct interaction between the compound and the purified protein. This protocol describes a fluorescence-based thiol reactivity assay.
Protocol 3: KRAS G12C Thiol Reactivity Assay
-
Reagent Preparation:
-
Purify recombinant human KRAS G12C protein (GDP-bound state).
-
Prepare assay buffer: 25 mM HEPES, 150 mM NaCl, pH 6.5.
-
Prepare a stock solution of a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), in DMSO. CPM is non-fluorescent until it reacts with a free thiol.
-
-
Reaction Mixture:
-
In a 384-well black assay plate, add the 7-azaspiro[3.5]nonane library compounds to a final concentration of 10-20 µM.
-
Add purified KRAS G12C protein to a final concentration of ~150 nM.
-
Incubate at room temperature for 30 minutes to allow for the covalent reaction between the inhibitor and the Cys12 residue.
-
-
Probe Addition:
-
Add CPM probe to all wells to a final concentration of ~150 nM.[16]
-
-
Incubation and Detection:
-
Incubate the plate, protected from light, at room temperature for 60 minutes. The CPM probe will react with any remaining un-liganded Cys12 residues on the KRAS G12C protein.
-
Read the fluorescence intensity on a plate reader (e.g., Excitation: 380 nm, Emission: 470 nm).
-
-
Interpreting Results:
-
Active covalent inhibitors will bind to the Cys12 residue, preventing the CPM probe from reacting. This results in a low fluorescence signal .
-
Inactive compounds will leave the Cys12 thiol free to react with CPM, resulting in a high fluorescence signal .
-
Negative controls (DMSO) will show high fluorescence, while a potent known covalent inhibitor (e.g., Sotorasib) can serve as a positive control for signal inhibition.
-
Data Analysis and Hit Confirmation
Raw data from the HTS plate reader must be processed to identify statistically significant hits while minimizing false positives.[17]
7.1 Primary Hit Selection
-
Normalization: Raw data from each well is typically normalized to the plate's internal controls. A common method is to calculate the Percent Inhibition :
-
% Inhibition = 100 * (1 - [ (Sample_Signal - Avg_Pos_Control) / (Avg_Neg_Control - Avg_Pos_Control) ])
-
-
Hit Threshold: A hit is defined as a compound that meets a pre-set activity threshold. A common and robust method is to use a Z-score, which describes how many standard deviations a compound's activity is from the mean of the neutral controls.[18][19]
-
Z-score = (Sample_Value - Median_Plate) / MAD_Plate (where MAD is the Median Absolute Deviation of the plate)
-
A typical hit threshold is a Z-score ≤ -3 or a Percent Inhibition > 50%.[7]
-
7.2 Hit Confirmation and Follow-Up
Primary hits have a significant false-positive rate.[17] A rigorous confirmation cascade is essential.
-
Confirmation Screen: "Cherry-pick" the primary hits and re-test them in the same primary assay, often in triplicate, to confirm their activity.[20]
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point titrations) to determine their potency (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds and confirms their activity is not an artifact of the single high concentration used in the primary screen.[20]
-
Orthogonal and Counter-Screens:
-
Orthogonal Assay: Test the confirmed hits in a different assay format that measures the same biological endpoint but uses a different technology (e.g., if the primary was HTRF, the orthogonal could be a BRET-based assay).[2] This helps eliminate artifacts specific to the primary assay technology.
-
Counter-Screen: For covalent inhibitors, it's crucial to assess non-specific reactivity. A glutathione (GSH) reactivity assay can be used to flag compounds that are overly reactive with thiols in general, which can be a liability.[21][22] For cell-based assays, a counter-screen using a parental cell line lacking the target receptor can identify compounds that act through off-target mechanisms or are cytotoxic.
-
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a rich source of chemical diversity for modern drug discovery. A well-designed and rigorously executed HTS campaign is a powerful engine for unlocking the therapeutic potential of libraries built around this framework. By combining robust assay development, automated screening, and a stringent hit validation cascade, researchers can efficiently identify high-quality starting points for the development of next-generation therapeutics. This guide provides the foundational principles and practical protocols to empower scientists to successfully navigate the complexities of screening these valuable compound collections.
References
- Taipale, M., & Lindquist, S. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [URL not available]
- Beck, D. R., et al. (2011). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Methods in Molecular Biology. [URL not available]
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries. BenchChem. [URL not available]
-
List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Science and Technology of Assay Development. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Retrieved from [Link]
-
The Wertheim UF Scripps Institute. (n.d.). Compound Management Lab. University of Florida. Retrieved from [Link]
-
Baillargeon, P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation. Retrieved from [Link]
- Iversen, P. W., et al. (2006). HTS assay validation. Assay Guidance Manual. [URL not available]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]
-
Eglen, R. M., & Reisine, T. (2011). Tools for GPCR drug discovery. Progress in Molecular Biology and Translational Science. Retrieved from [Link]
-
Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. News-Medical.Net. Retrieved from [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. Domainex. Retrieved from [Link]
-
Ke, L., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. Retrieved from [Link]
-
Piaz, F. D., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved from [Link]
-
Koga, D., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [URL not available]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (n.d.). KRAS G12C Assay. BellBrook Labs. Retrieved from [Link]
-
X-Chem. (n.d.). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved from [Link]
-
BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Retrieved from [Link]
-
Watterson, K. R., et al. (2013). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Journal of Biomolecular Screening. Retrieved from [Link]
-
Soni, K., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience. Retrieved from [Link]
-
Khan, S., et al. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega. Retrieved from [Link]
-
Cisbio. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity. Retrieved from [Link]
-
Ueno, H., et al. (2021). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. SLAS Discovery. Retrieved from [Link]
Sources
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- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Compound Library Management - Enamine [enamine.net]
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- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations | PPTX [slideshare.net]
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- 14. researchgate.net [researchgate.net]
- 15. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. assay.dev [assay.dev]
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- 21. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 22. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonane-6,8-dione
Introduction: The Strategic Importance of the 7-Azaspiro[3.5]nonane Scaffold
The 7-Azaspiro[3.5]nonane core is a conformationally rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique spirocyclic nature, fusing a cyclobutane ring with a piperidine system, offers an escape from the "flatland" of traditional aromatic drug candidates, often leading to improved metabolic stability and novel intellectual property. The 6,8-dione derivative, in particular, serves as a versatile intermediate for further functionalization.
This guide provides field-proven troubleshooting advice and optimized protocols for the key intramolecular cyclization step in the synthesis of 7-Azaspiro[3.5]nonane-6,8-dione, primarily focusing on the Dieckmann condensation—the most authoritative and effective method for constructing the target β-dicarbonyl system.[2][3][4]
Core Reaction Pathway: Intramolecular Dieckmann Condensation
The formation of the six-membered piperidine-dione ring is achieved via a base-catalyzed intramolecular condensation of a suitable acyclic diester precursor. This reaction proceeds through the generation of a carbanion (enolate) which subsequently attacks the second ester group, leading to cyclization.[3][5]
Caption: Systematic Troubleshooting Workflow for Low Yield.
Q2: My TLC/LC-MS shows multiple new spots, and the desired product is a minor component. What side reactions are occurring?
Answer: The presence of multiple byproducts suggests that undesired chemical pathways are competing with the Dieckmann condensation. The most common culprits are hydrolysis and transesterification.
1. Hydrolysis of Esters:
-
Causality: If trace amounts of water are present, the base can catalyze the saponification (hydrolysis) of one or both ester groups to the corresponding carboxylate. The carboxylate is unreactive in the Dieckmann cyclization and difficult to separate from the desired product.
-
Identification: Look for a mass corresponding to the mono-acid or di-acid of your starting material in LC-MS analysis.
-
Solution: The solution is rigorous adherence to anhydrous conditions, as detailed in Q1. Ensure your solvent is passed through a drying column (e.g., alumina) or distilled from a suitable drying agent.
2. Transesterification:
-
Causality: This occurs when the alkoxide base used does not match the alkyl group of the esters in the starting material (e.g., using sodium ethoxide with a dimethyl ester). This leads to a scramble of the ester groups, creating a mixture of products that is challenging to purify. [4]* Solution: Always match the base to the ester. For dimethyl esters, use sodium methoxide. For diethyl esters, use sodium ethoxide. Alternatively, use a non-alkoxide base like sodium hydride (NaH) or LHMDS, which circumvents this issue entirely.
| Parameter | Recommended | Not Recommended | Rationale |
| Base | NaH, KOtBu, LHMDS | NaHCO₃, Et₃N | Must be strong enough to deprotonate the α-carbon. [6] |
| Solvent | Anhydrous THF, Toluene | Methanol, Ethanol | Protic solvents will be deprotonated by the base and quench the reaction. |
| Concentration | < 0.05 M | > 0.1 M | High concentration favors intermolecular polymerization. [7] |
| Temperature | 0 °C to RT | > 80 °C | High temperatures can promote the reverse Dieckmann reaction. [2] |
Table 1: Critical Reaction Parameter Comparison for Yield Optimization.
Frequently Asked Questions (FAQs)
Q: What is the best workup procedure for a Dieckmann condensation? A: A careful workup is critical. First, cool the reaction mixture in an ice bath. Cautiously quench the excess base by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl) until the pH is neutral or slightly acidic. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [8] Q: My product seems unstable during silica gel chromatography. What are my options? A: The β-dicarbonyl moiety can be sensitive to acidic silica gel, potentially causing decomposition or ring-opening. If you observe streaking or product loss on the column, consider these alternatives:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% Et₃N in the eluent system).
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography. [9]* Non-Chromatographic Purification: If possible, purify the product by recrystallization or distillation if it is sufficiently stable.
Q: Can I monitor the reaction progress effectively? A: Yes. Thin-Layer Chromatography (TLC) is the most straightforward method. The product, being larger and cyclic, will typically have a different Rf value than the linear starting material. Co-spot the reaction mixture with your starting material to track its consumption. For more precise monitoring, taking small aliquots (and quenching them immediately in a prepared vial of acidic water) for LC-MS analysis is highly effective.
Optimized Experimental Protocol
This protocol is a generalized starting point and should be optimized for your specific diester precursor.
Materials:
-
Acyclic Diester Precursor (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a stream of dry nitrogen. Allow it to cool to room temperature.
-
Base Suspension: Under a positive pressure of nitrogen, add the sodium hydride to the flask. Wash the mineral oil from the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring, allowing the NaH to settle, and removing the hexanes via a cannula. Repeat this wash twice. Add anhydrous THF to the flask to create a slurry (to achieve a final reaction concentration of ~0.03 M).
-
Precursor Addition: Dissolve the diester precursor in a separate flame-dried flask with anhydrous THF. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction: Begin slowly adding the diester solution to the stirred NaH suspension in THF at room temperature over a period of 4-6 hours. A slow evolution of hydrogen gas should be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel or an alternative method as discussed in the FAQs.
References
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]
-
Grokipedia. Dieckmann condensation. Available at: [Link]
- Google Patents. (2019). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN107698881B.
-
Organic Reactions. The Dieckmann Condensation. Available at: [Link]
-
Scribd. Thrope Ziegler Cyclization Search. Available at: [Link]
-
Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]
-
Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]
-
NROChemistry. Dieckmann Condensation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Minimizing side products in the synthesis of 7-azaspiro[3.5]nonanes
Welcome to the technical support center for the synthesis of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The 7-azaspiro[3.5]nonane core is a conformationally rigid and three-dimensionally complex motif of significant interest in drug discovery, particularly for targets like G-protein coupled receptors (GPCRs).[1][2]
However, the construction of this spirocyclic system is not without its challenges. The inherent strain of the cyclobutane ring and the reactivity of the piperidine nitrogen can lead to a variety of side products, complicating purification and reducing yields. This guide provides in-depth, field-proven insights to help you identify, mitigate, and troubleshoot these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 7-azaspiro[3.5]nonane core?
A1: The most prevalent methods include:
-
Staudinger [2+2] Ketene-Imine Cycloaddition: This is a widely used method for creating the spiro-β-lactam precursor, 7-azaspiro[3.5]nonan-1-one. It involves the reaction of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a protected piperidin-4-one.[3]
-
Multi-step Cyclization Routes: These strategies build the spirocycle through intramolecular reactions. A notable example involves a Dieckmann condensation to form the four-membered ring on a pre-existing piperidine structure, often employed in solid-phase synthesis.[1] Another route uses a double cyclization reaction, for instance, using lithium aluminum hydride to form the spirocyclic core, although this can introduce specific impurities.[4]
-
Intramolecular C-H Amination: Advanced methods like the Hofmann-Löffler-Freytag reaction or metal-catalyzed C-H amination can be used to form the piperidine ring onto a cyclobutane precursor, offering a modern approach to various azacycles.[5]
Q2: What are the most critical reaction parameters to control to minimize side products?
A2: Careful control of reaction parameters is paramount. Key factors include:
-
Temperature: Both low and high temperatures can be detrimental. Low temperatures may lead to incomplete reactions, while elevated temperatures can promote decomposition or favor elimination and other side reactions.[3]
-
Anhydrous Conditions: Many intermediates, particularly the β-lactam ring formed in the Staudinger cycloaddition, are highly susceptible to hydrolysis. The rigorous exclusion of water using dry solvents and an inert atmosphere is critical.[3]
-
Stoichiometry and Addition Rate: The precise ratio of reactants and the rate of addition, especially of the base used to generate the ketene in situ, can significantly impact the outcome and prevent the formation of byproducts from excess reagents.[6]
-
Choice of Base and Solvent: The base should be non-nucleophilic (e.g., triethylamine) to avoid competing reactions. The solvent should be inert and capable of dissolving all reactants.[6]
Q3: Why is the purification of 7-azaspiro[3.5]nonanes often challenging?
A3: Purification difficulties arise from several factors. The basic nitrogen atom can cause significant tailing or streaking on standard silica gel chromatography. Furthermore, the polarity of common side products can be very similar to the desired product, making chromatographic separation difficult. In some cases, the product may be thermally labile, precluding purification by distillation at atmospheric pressure.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 7-azaspiro[3.5]nonanes.
Problem 1: Low Yield of the Desired Product
You've completed the reaction, but the isolated yield is significantly lower than expected.
This is a common issue that can stem from multiple sources. The following logical workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Suggested Solutions:
-
Cause: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The presence of significant amounts of starting materials indicates an incomplete reaction.[3]
-
Solution: Ensure your starting materials are pure and reactive. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[6]
-
-
Cause: Hydrolysis of Intermediates
-
Diagnosis: This is particularly relevant in syntheses involving sensitive functional groups like β-lactams. The presence of ring-opened byproducts (amino acids) in the crude MS is a strong indicator.
-
Solution: Guarantee strictly anhydrous reaction conditions. Use freshly distilled, dry solvents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and ensure all glassware is oven-dried.[3]
-
-
Cause: Product Loss During Aqueous Workup
-
Diagnosis: The basic amine can form a salt that has some solubility in the organic layer, or the free amine itself may be partially water-soluble, leading to low recovery.[7]
-
Solution: When performing an acid-base extraction, ensure the pH is sufficiently low (< 2) to fully protonate the amine and drive it into the aqueous phase. Conversely, when regenerating the free base, ensure the pH is high (> 10). Washing the final organic layer with brine can reduce the solubility of the free amine in any remaining aqueous phase.[7]
-
Problem 2: Presence of Significant Impurities in the Crude Product
Your crude NMR or LC-MS shows multiple spots/peaks in addition to your desired product.
Identifying the structure of byproducts is the first step toward eliminating them. The table below summarizes common side products, their identification, and mitigation strategies.
| Side Product Category | Identification Methods (Typical Signals) | Potential Cause | Mitigation & Purification Strategy |
| Unreacted Starting Materials | TLC, NMR, or MS analysis confirming the presence of imine or ketene precursors.[3] | Incomplete reaction; incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring. Unreacted materials can typically be separated by column chromatography.[3] |
| Stereoisomers (cis/trans) | NMR spectroscopy: Analyze coupling constants of protons on the newly formed ring. Diastereomers will have distinct signals.[3] | The reaction mechanism allows for multiple stereochemical outcomes. | The diastereomeric ratio can sometimes be influenced by solvent or temperature. Purification is typically achieved by careful column chromatography on silica gel.[3] |
| Olefinic Impurities | ¹H NMR: Presence of vinyl proton signals (typically 5-6 ppm). IR: C=C stretching.[3] | Elimination reactions, especially under harsh basic or high-temperature conditions. A known side product in some LAH-mediated cyclizations.[4] | Optimize reaction conditions by using a milder base or lower temperature. Purification can be achieved through column chromatography.[3] |
| Triphenylphosphine Oxide | Characteristic signals in ³¹P NMR and ¹H NMR; distinct mass in MS. | Byproduct of reactions using triphenylphosphine (e.g., Staudinger reduction). | This byproduct is often less polar than the desired product and can be removed by column chromatography.[3] |
| Hydrolyzed Product | MS analysis showing a mass corresponding to the addition of water (e.g., ring-opened β-lactam). | Presence of moisture in the reaction. | Use strictly anhydrous conditions. This byproduct is often much more polar and can be removed by an aqueous wash or chromatography.[3] |
Problem 3: Difficulty in Purifying the Final Product
You have the crude product, but isolation via standard methods is proving difficult.
Caption: Decision tree for common purification issues.
-
Issue: Product streaks or tails badly on a silica gel column.
-
Cause: The basic nitrogen of the azaspirocycle interacts strongly with the acidic silanol groups on the surface of the silica gel.[7]
-
Solution 1: Add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine or a solution of ammonia in methanol is added to the eluent to neutralize the acidic sites on the silica.[7]
-
Solution 2: Switch to a more suitable stationary phase, such as basic or neutral alumina.[7]
-
-
Issue: The product appears to decompose during distillation.
-
Issue: Impurities co-elute with the product during chromatography.
-
Cause: The impurity and the product have very similar polarities.
-
Solution: Convert the basic amine product into a salt (e.g., hydrochloride or tartrate). The salt will have drastically different solubility properties, often allowing for purification via recrystallization. The pure free base can then be regenerated. See Protocol 3 below.
-
Key Experimental Protocols
Protocol 1: General Aqueous Workup for Staudinger Reaction
This protocol is designed to remove acidic impurities and water-soluble byproducts after a typical Staudinger cycloaddition.
-
Upon reaction completion (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted acid chloride and other acidic species.[3]
-
Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to reduce the emulsion and decrease the solubility of organic components in the aqueous phase.
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Purification of a Basic Azaspiroalkane via Column Chromatography
This protocol incorporates a modifier to prevent peak tailing on silica gel.
-
Prepare the silica gel slurry in a low-polarity solvent (e.g., hexane).
-
Pack the column as usual.
-
Prepare your mobile phase (eluent), for example, an ethyl acetate/hexane mixture. To this mixture, add 0.5% (v/v) of triethylamine.
-
Equilibrate the packed column by flushing it with several column volumes of the triethylamine-modified eluent.
-
Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the column.
-
Elute the column with the modified mobile phase, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual triethylamine.[7]
Protocol 3: Purification via Acid-Base Extraction and Salt Formation
This method is excellent for removing non-basic organic impurities.
-
Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution 2-3 times with 1M hydrochloric acid (HCl). The basic 7-azaspiro[3.5]nonane will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[7]
-
Regeneration: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH) with stirring until the pH is > 10. This regenerates the free amine, which may precipitate or form an oily layer.[7]
-
Isolation: Extract the free amine from the basified aqueous layer multiple times with DCM or ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified free amine.[7]
-
(Optional) Salt Formation for Final Polish: Dissolve the purified free amine in a minimal amount of a solvent like diethyl ether. Slowly add a solution of HCl in diethyl ether dropwise. The amine hydrochloride salt will precipitate.[7] Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield a highly pure, stable salt.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
-
Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. Retrieved from [Link]
-
Leitch, J. A., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 6432. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates.
-
Dandepally, S. R., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 11(9), 1797-1804. Retrieved from [Link]
- BenchChem. (n.d.). Strategies to minimize byproduct formation in Fencamine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Azaspiro[3.5]nonane-6,8-dione by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7-Azaspiro[3.5]nonane-6,8-dione using column chromatography. As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-tested insights to address common challenges and ensure the successful isolation of this valuable spirocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound to consider before starting column chromatography?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy. Key characteristics include:
-
Polarity: The presence of two carbonyl groups and a secondary amine in the succinimide ring imparts significant polarity to the molecule. This high polarity dictates the choice of both the stationary and mobile phases.
-
Solubility: It is generally soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in less polar solvents like hexanes is limited.
-
pKa: The N-H proton of the succinimide ring is weakly acidic, which can lead to tailing on silica gel.
Q2: How do I select the optimal stationary phase for the purification?
A2: For a polar molecule like this compound, the standard choice is silica gel (SiO2) with a particle size of 40-63 µm. However, if you encounter issues like irreversible adsorption or tailing, consider these alternatives:
-
Neutral Alumina (Al2O3): This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.
-
Reversed-Phase Silica (C18): While less common for this type of compound in initial purification, it can be useful for separating highly polar impurities.
Q3: What is a good starting point for the mobile phase composition?
A3: A gradient elution is generally recommended to ensure good separation of the target compound from both less polar and more polar impurities. A common starting point is a mixture of a non-polar solvent and a polar solvent, such as:
-
Hexanes/Ethyl Acetate (EtOAc): Start with a low percentage of EtOAc (e.g., 20-30%) and gradually increase the polarity.
-
Dichloromethane (DCM)/Methanol (MeOH): This system is suitable for highly polar compounds. Begin with a small amount of MeOH (e.g., 1-2%) and increase as needed.
It is crucial to first perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overloading. 3. Column packing is not uniform. | 1. Optimize the solvent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 3. Repack the column carefully, ensuring a flat and uniform bed. |
| Compound Tailing | 1. The compound is interacting too strongly with the acidic silica gel. 2. Presence of highly polar impurities. | 1. Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. 2. Pre-treat the crude sample with a solid-phase extraction (SPE) cartridge to remove baseline impurities. |
| Compound Stuck on the Column | 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase. | 1. Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/MeOH system or increase the percentage of MeOH). 2. If the compound is still not eluting, consider switching to a different stationary phase like neutral alumina. |
| Cracks in the Silica Bed | 1. The column was allowed to run dry. 2. The solvent polarity was changed too abruptly. | 1. Always keep the silica bed covered with the mobile phase. 2. Use a gradual gradient to avoid shocking the column bed. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Preparation of the Slurry and Packing the Column
-
Select Column Size: Choose a column with an appropriate diameter and length based on the amount of crude material to be purified. A 10:1 height-to-diameter ratio is a good starting point.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 30% EtOAc in Hexanes) to form a homogenous slurry.
-
Pack the Column:
-
Secure the column vertically to a stand.
-
Add a small layer of sand to the bottom of the column.
-
Pour the silica slurry into the column in one continuous motion.
-
Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Sample Loading
-
Dissolve the Crude Sample: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DCM).
-
Adsorb onto Silica: Add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the dry loading method.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the initial mobile phase to the column and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC. For example, start with 30% EtOAc in hexanes and increase the EtOAc concentration by 10% every 100 mL of solvent.
-
Monitor Elution: Continuously monitor the eluent using TLC to identify the fractions containing the pure compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Analysis
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Introduction to Modern Liquid Chromatography. (2010). John Wiley & Sons. [Link]
-
Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann. [Link]
Navigating the Intricacies of Spirocycle Synthesis: A Troubleshooting Guide for the Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
The construction of spirocyclic frameworks, a key architectural motif in numerous natural products and pharmacologically active compounds, presents a unique set of challenges for synthetic chemists. The Dieckmann condensation, a powerful intramolecular cyclization of diesters to form β-keto esters, is a frequently employed strategy for forging these complex three-dimensional structures. However, the inherent steric hindrance and conformational rigidity of spirocyclic systems can often lead to unexpected hurdles, from low yields to complete reaction failure. This technical guide, designed for researchers at the bench, provides a comprehensive troubleshooting manual and frequently asked questions to navigate the complexities of the Dieckmann condensation in spirocycle synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues that may arise during the synthesis of spirocycles via the Dieckmann condensation.
Question 1: My Dieckmann condensation is resulting in a low yield of the desired spiro-β-keto ester. What are the likely causes and how can I improve it?
Answer:
Low yields in Dieckmann condensations for spirocycle synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Incomplete Deprotonation: The initial and crucial step of the Dieckmann condensation is the formation of an enolate.[1] In sterically hindered systems typical of spirocycle precursors, the acidity of the α-protons can be reduced, making deprotonation less efficient.
-
Troubleshooting:
-
Stronger Base: Switch from traditional alkoxide bases (e.g., sodium ethoxide) to stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[2] These bases can more effectively deprotonate sterically hindered α-carbons.
-
Anhydrous Conditions: Meticulously ensure all reagents and solvents are anhydrous. Any trace of water can consume the base and lead to hydrolysis of the ester starting material or the β-keto ester product.[2]
-
-
-
Unfavorable Equilibrium (Retro-Dieckmann Condensation): The Dieckmann condensation is a reversible reaction.[3] In some spirocyclic systems, the strain of the newly formed ring can shift the equilibrium back towards the starting diester, a phenomenon known as a retro-Dieckmann condensation.[4] This is particularly prevalent if the resulting β-keto ester lacks an enolizable proton between the two carbonyl groups.
-
Troubleshooting:
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the forward reaction kinetically.
-
Driving the Reaction: The final deprotonation of the product β-keto ester is often the driving force of the reaction.[5] Using a full equivalent of a strong base is essential to shift the equilibrium towards the product.
-
-
-
Side Reactions: Competing intermolecular Claisen condensations can occur, leading to polymeric materials, especially at higher concentrations.
-
Troubleshooting:
-
High Dilution: Employing high-dilution conditions can favor the intramolecular Dieckmann cyclization over intermolecular reactions. This is achieved by slowly adding the diester to a solution of the base.
-
-
Question 2: The cyclization is not occurring at all, and I am recovering my starting diester. What should I investigate?
Answer:
Complete failure of cyclization points to more fundamental issues with the reaction setup or the substrate itself.
Causality and Solutions:
-
Inactive Base: The base may have been deactivated by improper storage or handling. For instance, sodium hydride can be passivated by a layer of sodium hydroxide.
-
Troubleshooting: Use freshly opened or properly stored base. In the case of KOtBu, sublimation can be used for purification.[2]
-
-
Insufficiently Acidic α-Protons: The pKa of the α-protons on your spirocyclic precursor might be too high for the chosen base to effectively deprotonate.
-
Troubleshooting: As mentioned previously, employing a stronger base is the primary solution. Consider bases like LDA or lithium hexamethyldisilazide (LHMDS) which are known for their high basicity and steric bulk.[2]
-
-
High Ring Strain: The target spirocyclic system may possess significant ring strain, making its formation energetically unfavorable. The Dieckmann condensation is generally effective for forming five- and six-membered rings.[6][7] Attempting to form highly strained smaller or larger rings can be challenging.
-
Troubleshooting:
-
Thorpe-Ingold Effect: Strategically placing bulky substituents (e.g., gem-dimethyl groups) on the carbon chain can favor the cyclized conformation, a phenomenon known as the Thorpe-Ingold effect. This can help overcome moderate ring strain by increasing the population of the reactive conformer.
-
Alternative Synthetic Routes: If significant ring strain is unavoidable, exploring alternative cyclization strategies may be necessary.
-
-
Question 3: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the Dieckmann condensation in my unsymmetrical spirocycle precursor?
Answer:
Regioselectivity is a critical consideration when dealing with unsymmetrical diesters, which is often the case in complex spirocycle synthesis. The formation of the desired regioisomer depends on which α-proton is abstracted to form the initial enolate.
Causality and Solutions:
-
Kinetic vs. Thermodynamic Control: The regioselectivity can be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Deprotonation at the less sterically hindered α-position is generally favored under kinetic control (low temperature, strong, bulky base like LDA). This leads to the formation of the kinetic enolate.
-
Thermodynamic Control: Deprotonation at the more substituted α-position, leading to a more stable (more substituted) enolate, is favored under thermodynamic control (higher temperature, weaker base that allows for equilibration).
-
-
Directing Groups: The presence of electron-withdrawing or -donating groups near the α-positions can influence their acidity and thus direct the deprotonation.
Troubleshooting Strategies for Regioselectivity:
| Condition | Favored Enolate | Rationale |
| Low Temperature (-78 °C) with a strong, bulky base (e.g., LDA) | Kinetic | Deprotonation occurs at the most accessible α-proton. |
| Higher Temperature with a weaker base (e.g., NaOEt in EtOH) | Thermodynamic | Allows for equilibration to the more stable, more substituted enolate. |
Question 4: My reaction is messy, and I'm having difficulty purifying the final spiro-β-keto ester. What are common side reactions and purification strategies?
Answer:
A messy reaction profile often indicates the presence of multiple side products. Understanding these potential side reactions is key to mitigating them and simplifying purification.
Common Side Reactions:
-
Hydrolysis: As discussed, hydrolysis of the starting material or product can lead to carboxylic acids, complicating the workup and purification.[2]
-
Intermolecular Condensation: Dimerization or polymerization can occur, especially at high concentrations.
-
Decarboxylation: The β-keto ester product can undergo decarboxylation under harsh basic or acidic conditions, especially if heated for prolonged periods during workup.[8]
Purification Strategies:
-
Aqueous Workup: A careful acidic workup is necessary to protonate the enolate product.[9] Use of a mild acid like saturated aqueous ammonium chloride can sometimes be beneficial.
-
Chromatography: Flash column chromatography is a standard method for purifying β-keto esters.[6] A careful selection of the solvent system is crucial to achieve good separation from starting material and byproducts.
-
Distillation: For thermally stable and relatively low molecular weight products, vacuum distillation can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ring size to form in a Dieckmann condensation for spirocycle synthesis?
The Dieckmann condensation is most efficient for the formation of five- and six-membered rings due to their inherent thermodynamic stability.[6][7] Therefore, designing your spirocyclic precursor to form a five- or six-membered ring during the cyclization step will have the highest probability of success.
Q2: How does the Thorpe-Ingold effect specifically aid in spirocycle synthesis via the Dieckmann condensation?
The Thorpe-Ingold effect, or gem-dialkyl effect, posits that placing bulky groups on the carbon chain connecting the two reacting ester groups can accelerate intramolecular reactions.[10] In the context of spirocycle synthesis, this is particularly beneficial. The bulky substituents can restrict the conformational freedom of the acyclic precursor, increasing the population of the conformer required for cyclization. This pre-organization of the molecule reduces the entropic barrier to cyclization, often leading to higher yields and allowing for the formation of otherwise challenging spirocyclic systems.
Q3: Can I use a protic solvent for my Dieckmann condensation?
While traditional Dieckmann condensations have been performed in protic solvents like ethanol with the corresponding sodium alkoxide base, this is generally not recommended for sensitive or sterically hindered substrates, such as those used in spirocycle synthesis.[2] Protic solvents can participate in proton exchange, potentially interfering with enolate formation and promoting side reactions like transesterification if the alcohol of the solvent does not match the ester's alcohol moiety. Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are generally preferred to ensure a clean and efficient reaction.[2]
Q4: What is a "forced" Dieckmann condensation, and when would I use it?
The term "forced" Dieckmann condensation typically refers to the use of very strong bases and/or higher reaction temperatures to drive a reluctant cyclization to completion. This approach is often necessary for substrates that are sterically hindered or where the resulting ring system is strained. For example, using a strong base like sodium hydride in a high-boiling solvent like toluene at reflux would be considered forced conditions.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Dieckmann Condensation in Spirocycle Synthesis (using NaH)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried flask containing anhydrous toluene.
-
Addition of Diester: Slowly add a solution of the spirocyclic diester precursor (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 1: Troubleshooting Flowchart for Low Yield in Dieckmann Condensation
Caption: A decision-making flowchart for troubleshooting low yields.
Diagram 2: The Mechanism of the Dieckmann Condensation
Caption: The key steps of the Dieckmann condensation mechanism.
References
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011 , 1–203. [Link]
- Davis, B. R.; Garrett, P. J. Acylation of Esters, Ketones and Nitriles. Comprehensive Organic Synthesis1991, 2, 795-863.
- Pirrung, M. C. et al. Synthesis of (+)-Griseofulvin. J. Org. Chem.1995, 60 (1), 13-21.
-
Dieckmann Condensation. NROChemistry. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Eur. J. Org. Chem.2019 , 3553–3559. [Link]
- Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie2021, 24 (3), 1-22.
-
Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. Org. Biomol. Chem.2024 , 22, 529-537. [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. [Link]
-
Dieckmann Condensation. SynArchive. [Link]
- Dieckmann Condens
-
Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Org. Biomol. Chem.2014 , 12, 532-545. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org2023 , 2023040862. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACBS2022.
-
Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Dieckmann Condensation. J&K Scientific LLC. [Link]
- Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE.
-
Retro-Dieckmann Challenge Mechanism. Organic Chemistry Tutor. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Dieckmann condensation. Purechemistry. [Link]
-
Retrosynthesis of Claisen, Crossed Claisen & Dieckmann Condensation Products. YouTube. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 7-Azaspiro[3.5]nonane-6,8-dione
Welcome to the technical support center for the derivatization of 7-Azaspiro[3.5]nonane-6,8-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. The unique structural properties of the 7-azaspiro[3.5]nonane core, particularly its conformational rigidity, make it a valuable building block in modern drug discovery.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on the this compound scaffold?
A1: The primary site for derivatization is the secondary amine (N-H) of the piperidine ring. The proton on this nitrogen is acidic and can be removed by a suitable base to generate a nucleophilic amide anion. This anion can then react with various electrophiles, most commonly alkyl or acyl halides, to form N-substituted derivatives. The two carbonyl groups of the dione are generally less reactive under standard N-derivatization conditions but can participate in reactions under different circumstances.
Q2: Why is the choice of base so critical for N-alkylation or N-acylation?
A2: The base is crucial for the deprotonation of the nitrogen atom.[2] The efficiency of this step directly impacts the reaction rate and overall yield. An incomplete deprotonation, resulting from a base that is too weak, will lead to a sluggish or stalled reaction.[3] Conversely, a base that is too strong or sterically hindered might promote unwanted side reactions. The choice of base must be carefully matched with the reactivity of the electrophile and the solvent system. For instance, strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for alkylations to ensure complete deprotonation without competing in the reaction.[3][4]
Q3: What are the most common challenges encountered when derivatizing this scaffold?
A3: The most frequent issues are low reaction yields, the formation of multiple products (e.g., O-alkylation vs. N-alkylation), and difficulty in product purification. Low yields can often be traced back to suboptimal reaction conditions, such as incorrect base or solvent choice, insufficient temperature, or the presence of moisture.[5] Product purification challenges can arise from unreacted starting materials or closely related side products that have similar chromatographic properties.
Q4: Is a protecting group strategy necessary for this molecule?
A4: For simple N-derivatization at the secondary amine, a protecting group is generally not required, as this is the intended site of reaction. However, if you plan subsequent modifications to other parts of the molecule and need to prevent any further reaction at the nitrogen, a protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) could be employed.[6][7] For example, in solid-phase synthesis, protecting groups are essential for directing the sequence of reactions.[1]
Troubleshooting Guide: N-Alkylation Reactions
This section addresses common problems encountered during the N-alkylation of this compound with an electrophile (R-X).
Problem 1: Low or No Product Yield
-
Q: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the likely causes?
-
A: Low yields are a common issue in heterocyclic synthesis and can stem from several factors.[5] A systematic approach is best for troubleshooting.
-
Incomplete Deprotonation: The N-H bond must be sufficiently deprotonated to form the reactive nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough for complete anion formation.
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the Sₙ2 reaction pathway.
-
Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally effective as they can solvate the cation of the base without interfering with the nucleophile.[2][3][4] Avoid protic solvents like alcohols, which can quench the amide anion.
-
-
Poor Reagent Quality or Moisture: Impurities in your starting material, electrophile, or solvent can inhibit the reaction. Many of the strong bases used (e.g., NaH) are highly sensitive to moisture.
-
Solution: Always use reagents of high purity. Ensure your solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[5]
-
-
Insufficient Temperature: Some alkylating agents are less reactive and require thermal energy to overcome the activation barrier.
-
-
Problem 2: Formation of Multiple Products / Low Selectivity
-
Q: My reaction mixture shows multiple spots on TLC, and NMR analysis of the crude product indicates the presence of impurities. What side reactions could be occurring?
-
A: The primary side reaction of concern is O-alkylation, where the electrophile reacts with one of the enolate oxygen atoms of the dione instead of the intended nitrogen.
-
Cause: The formation of the enolate is competitive with the deprotonation of the nitrogen. The choice of base and solvent system can influence the N- versus O-alkylation ratio. Harder cations (like Li⁺) tend to coordinate with the oxygen atoms, potentially favoring O-alkylation, while softer cations (like K⁺ or Cs⁺) are often associated with higher N-selectivity.
-
Solution: Employing a strong base like NaH in a polar aprotic solvent like DMF or THF typically favors N-alkylation.[4] This combination ensures rapid and complete deprotonation of the more acidic N-H proton before significant enolate formation can occur.
-
-
Cause: Over-alkylation (dialkylation) is generally not an issue for this specific scaffold since there is only one N-H bond. However, if the alkylating agent has other reactive sites, it could lead to polymerization or other side products.
-
Solution: Ensure a stoichiometry of 1.0 to 1.2 equivalents of the alkylating agent relative to the azaspiro-dione starting material. Adding the alkylating agent slowly to the reaction mixture can also help to minimize side reactions.
-
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (R-X) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH dispersion portion-wise over 10-15 minutes. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (R-X) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 50 °C).[2]
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Data Summary: Choice of Reaction Parameters
The following table summarizes common choices for bases and solvents in N-alkylation reactions, providing a quick reference for optimization.
| Parameter | Reagent/Solvent | Class | Typical Use Case & Rationale | Potential Issues |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic | General purpose for complete deprotonation.[3] | Highly moisture-sensitive; requires inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Weak inorganic base | Milder conditions, suitable for highly reactive electrophiles.[2] | May result in incomplete deprotonation and slow reaction rates. | |
| Cesium Carbonate (Cs₂CO₃) | Weak inorganic base | Often enhances reaction rates due to the "cesium effect".[2][3] | More expensive than other carbonate bases. | |
| Solvent | DMF | Polar Aprotic | Excellent for solvating ions, often leads to faster Sₙ2 reactions.[2][3] | High boiling point can make removal difficult. |
| THF | Polar Aprotic | Good general-purpose solvent, lower boiling point than DMF.[4][9] | Can be less effective for solvating certain ionic intermediates. | |
| Acetonitrile (MeCN) | Polar Aprotic | Good alternative to DMF, often used in optimization screens.[2][4] | Can be susceptible to side reactions with very strong bases. |
Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow for derivatization and a logical decision tree for troubleshooting low yields.
Caption: General workflow for N-derivatization.
Caption: Troubleshooting decision tree for low reaction yield.
Mechanistic Considerations
This diagram illustrates the key competition between the desired N-alkylation and the potential O-alkylation side reaction.
Caption: Competing pathways: N-alkylation vs. O-alkylation.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem.
- Benchchem.
- Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. Optimization of the alkylation reaction. Reaction conditions were....
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Organic Chemistry Portal. Protective Groups.
- SynArchive. Protecting Groups List.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in the Synthesis of Spirocyclic Compounds
Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these unique three-dimensional structures. Spirocycles are increasingly vital in drug discovery, offering a rigid scaffold that can improve pharmacological properties like potency and metabolic stability.[1][2] However, constructing the signature quaternary spirocenter presents significant synthetic hurdles.[3][4] This document provides practical, field-proven solutions to overcome these obstacles.
Section 1: Troubleshooting Guide
This section addresses the most common and complex issues encountered during spirocyclization experiments in a detailed question-and-answer format.
Q1: My spirocyclization reaction has a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A1: Low to nonexistent product formation is a frequent challenge that can be traced back to several factors. A systematic investigation is the key to identifying the root cause.[5][6]
1. Reagent, Catalyst, and Starting Material Integrity:
-
The Problem: The purity and activity of your materials are paramount. Impurities can poison catalysts, and degraded reagents or starting materials can engage in unproductive side reactions.[5][7]
-
Causality: Transition-metal catalysts, for example, are notoriously sensitive to air, moisture, and trace impurities which can lead to deactivation. Similarly, the reactivity of a nucleophile like an enolate can be significantly diminished by proton sources or improper generation.
-
Solution Pathway:
-
Verify Purity: Always ensure the purity of starting materials using techniques like recrystallization or column chromatography before beginning the reaction.[7] Use freshly distilled, anhydrous solvents.
-
Confirm Reagent Activity: For sensitive reagents like organometallics or strong bases, consider titrating them before use. If using a metal catalyst, ensure it has been stored under an inert atmosphere and, if necessary, use a fresh batch or a glovebox for reaction setup.[5]
-
Monitor Starting Material: Run a control TLC or NMR on your starting material before the reaction to confirm its identity and purity.
-
2. Sub-Optimal Reaction Conditions:
-
The Problem: The energy landscape of a spirocyclization reaction is often complex. Incorrect temperature, concentration, or reaction time can lead the reaction down undesired pathways or prevent it from reaching completion.
-
Causality: The activation energy for the desired intramolecular cyclization must be accessible without promoting decomposition. For instance, a temperature that is too low may not overcome the activation barrier, while a temperature that is too high can lead to decomposition of the product or starting materials.[5] Concentration is also critical; intermolecular side reactions can dominate if the concentration is too high, preventing the desired intramolecular ring formation.[8]
-
Solution Pathway:
-
Temperature Screening: Methodically screen a range of temperatures. A stepwise increase can help identify the optimal point where the reaction proceeds efficiently without significant degradation.[5]
-
Concentration Adjustment: If intermolecular side products are suspected, employ high-dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway. This can be achieved by the slow addition of a reagent via syringe pump.
-
Reaction Monitoring: Track the reaction progress over time using TLC, LC-MS, or NMR. This will help you determine the optimal reaction time and identify if the product is decomposing under the reaction conditions.[6][7]
-
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// Edges start -> check_purity; check_purity -> re_run [label="Purity Confirmed"]; re_run -> check_conditions [label="Yield Still Low"]; re_run -> optimize [label="Yield Improved"]; check_conditions -> optimize [label="Yield Improved"]; check_conditions -> re_evaluate [label="Yield Still Low"]; re_evaluate -> redesign; } Workflow for troubleshooting low reaction yield.
Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is a cornerstone of modern spirocycle synthesis.[9] The spatial arrangement of substituents around the spirocenter is dictated by the transition state geometry, which can be influenced by several factors.
1. Solvent Effects:
-
The Problem: You are forming a mixture of diastereomers with little to no selectivity.
-
Causality: The polarity and coordinating ability of the solvent can dramatically influence the stability of different transition states.[7] For example, a polar solvent might stabilize a more charge-separated transition state, favoring one diastereomer, while a nonpolar solvent favors another. In some cases, a change in solvent can even reverse the diastereoselectivity.[7]
-
Solution Pathway - Experimental Protocol for Solvent Screening:
-
Setup: Prepare 5-6 small-scale, identical reactions in parallel using rigorously dried vials under an inert atmosphere.
-
Solvent Selection: To each vial, add a different anhydrous solvent covering a range of polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF).
-
Execution: Add the starting materials and reagents in the same order and concentration to each vial. Run all reactions at the same temperature for the same amount of time.
-
Analysis: Quench all reactions simultaneously. Analyze a sample of the crude reaction mixture from each vial by ¹H NMR or GC/LC-MS to determine the diastereomeric ratio (d.r.).
-
Optimization: Select the solvent that provides the highest d.r. and proceed with further optimization of temperature and concentration.
-
2. Catalyst and Ligand Control:
-
The Problem: Your current catalyst system is not providing sufficient facial selectivity.
-
Causality: In metal-catalyzed or organocatalyzed reactions, the chiral environment created by the ligand or catalyst is directly responsible for differentiating the diastereotopic faces of the substrate. The steric and electronic properties of the ligand are critical.[3][10]
-
Solution Pathway:
-
Ligand Screening: If using a metal catalyst, screen a library of ligands with varied steric bulk and electronic properties. For example, in a nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a profound impact on both yield and selectivity.[7]
-
Catalyst Loading: Vary the catalyst loading. Sometimes, higher loadings can improve selectivity, although this is not always the case.
-
Consider a Different System: If ligand screening is unsuccessful, a different metal or organocatalyst system may be required to achieve the desired selectivity.
-
| Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| SL-M009-1 | Toluene | 27 | 78 |
| SL-M004-1 | Toluene | 65 | 72 |
| SL-M009-1 | Dioxane | 55 | 82 |
| SL-M004-1 | Dioxane | 71 | 75 |
| Table 1: Example data showing the effect of ligand and solvent variation on a Nickel-Catalyzed Spirocyclization of a δ-valerolactone substrate. Data adapted from reference[11]. |
3. Temperature Modulation:
-
The Problem: Selectivity remains poor despite screening solvents and catalysts.
-
Causality: The energy difference between the diastereomeric transition states (ΔΔG‡) determines the selectivity. Lowering the reaction temperature increases this difference, often leading to higher selectivity, provided the reaction still proceeds at a reasonable rate.
-
Solution Pathway: Once a promising solvent and catalyst system is identified, run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on the diastereomeric ratio.
// Nodes start [label="Poor Stereoselectivity\n(Diastereo- or Enantio-)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_type [label="Is the reaction\ncatalytic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalytic Path cat_path [label="Screen Chiral Ligands\n or Catalysts"]; temp_cat [label="Lower Reaction\nTemperature"];
// Non-Catalytic Path noncat_path [label="Screen Solvents\n(Varying Polarity)"]; temp_noncat [label="Lower Reaction\nTemperature"]; substrate_mod [label="Modify Substrate\n(e.g., Add Directing Group)"];
// Outcome outcome [label="Optimized Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_type; q_type -> cat_path [label="Yes"]; q_type -> noncat_path [label="No"];
cat_path -> temp_cat [label="Selectivity Improved?"]; noncat_path -> temp_noncat [label="Selectivity Improved?"];
temp_cat -> outcome [label="Yes"]; temp_noncat -> outcome [label="Yes"];
temp_cat -> noncat_path [label="No"]; temp_noncat -> substrate_mod [label="No"]; substrate_mod -> outcome; } Strategy for optimizing stereoselectivity.
Q3: I'm struggling to purify my spirocyclic product. How can I separate it from stereoisomers and other impurities?
A3: The purification of spirocyclic compounds is often challenging due to their rigid three-dimensional structures. Stereoisomers, in particular, can have very similar physicochemical properties, making separation difficult.[12]
-
The Problem: Diastereomers are co-eluting during column chromatography, or the product is difficult to crystallize.
-
Causality: The compact, globular shape of many spirocycles can lead to similar polarities among stereoisomers. This rigidity can also inhibit the formation of a well-ordered crystal lattice, making recrystallization challenging.[12]
-
Solution Pathway:
-
Chromatography Optimization:
-
Normal Phase: Use a less polar solvent system and a longer column to increase resolution. Consider additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to reduce tailing.
-
Reverse Phase: For more polar compounds, reverse-phase HPLC can provide better separation.
-
Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required. This is often the only way to resolve a racemic mixture.
-
-
Recrystallization:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Start by dissolving the crude material in a small amount of a good solvent (e.g., DCM, Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexanes, Pentane) until turbidity is observed. Allow it to cool slowly.
-
Seeding: If you have a small amount of pure crystal, use it to seed the supersaturated solution.
-
-
Advanced Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique can be highly effective for separating compounds with similar polarities without a solid support, as demonstrated in the separation of spirobisnaphthalenes.[13]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in spirocyclization, and how can they be minimized? A1: Common side reactions include intermolecular reactions (dimerization), elimination, and rearrangement of intermediates.[8] To minimize these, use high-dilution conditions to favor intramolecular cyclization, carefully select the catalyst and temperature to avoid decomposition pathways, and protect sensitive functional groups that could interfere.[8]
Q2: My desired spirocycle seems unstable. Could ring strain be the cause? A2: Yes, ring strain plays a significant role, especially in small (three- or four-membered) spirocyclic systems.[14][15] High ring strain can lead to a high activation barrier for formation or create a product that is prone to rearrangement or ring-opening.[14] Strain-release strategies, where a strained precursor like a bicyclobutane is used, can be a powerful method to drive the formation of the desired spirocycle.[16]
Q3: When should I use a transition-metal catalyst for spiroketalization instead of a traditional acid catalyst? A3: Transition-metal catalysis (e.g., using palladium, gold, or iridium) is highly effective for spiroketalization of substrates like alkynyl diols.[8] This approach is advantageous when your substrate contains acid-labile functional groups that would not survive traditional acid-catalyzed dehydration. It can also provide access to thermodynamically less stable spiroketal isomers that are not accessible under equilibrium conditions.[8][17]
Q4: How can I confirm the stereochemistry of my final spirocyclic product? A4: Confirmation of relative and absolute stereochemistry is crucial. The primary methods are:
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure, provided you can obtain a single crystal of suitable quality.
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the relative stereochemistry by showing through-space correlations between protons that are close to each other.
-
Comparison to Known Compounds: If you are synthesizing a known compound or an analog, comparison of its spectroscopic data (¹H NMR, ¹³C NMR, optical rotation) to literature values can confirm its identity and stereochemistry.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
- Overcoming challenges in the purification of spirocyclic alcohols. (2025). Benchchem.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC, NIH.
- Technical Support Center: Optimization of Spirocycliz
- Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. (n.d.). ElectronicsAndBooks.
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Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]
- Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC, PubMed Central.
- Ring strain energy in ether- and lactone-containing spiro compounds. (2025).
- Strategies for the enantioselective synthesis of spirooxindoles. (2012). Experts@Minnesota.
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Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Das, K., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science. [Link]
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (n.d.). PMC, NIH.
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Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]
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Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. (2019). ACS Catalysis. [Link]
- Technical Support Center: Optimizing Spirocycle Form
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. (2022). Inorganic Chemistry. [Link]
-
Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2022). Journal of the American Chemical Society. [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (n.d.). RSquareL. [Link]
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Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]
- Technical Support Center: Synthesis of Spirocyclic Compounds. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. (2025). Benchchem.
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. [Link]
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How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PubMed. [Link]
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Identification and characterization of impurities in 7-Azaspiro[3.5]nonane-6,8-dione synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 7-Azaspiro[3.5]nonane-6,8-dione. The content is structured to address specific experimental challenges, focusing on the identification and characterization of common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a foundational understanding for troubleshooting.
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method involves the condensation of a suitable piperidine precursor with a cyclobutane-1,1-dicarboxylic acid derivative. A typical approach is the reaction of 4-aminopiperidine with cyclobutane-1,1-dicarbonyl chloride or a related activated diacid. The reaction proceeds through the formation of a diamide intermediate, followed by an intramolecular cyclization (dehydration) to form the desired spirocyclic imide. This method is advantageous due to the commercial availability of starting materials and generally good yields under optimized conditions.
Q2: Which reaction parameters are most critical for minimizing impurity formation?
Controlling key reaction parameters is essential for a clean and high-yielding synthesis. The most critical factors include:
-
Temperature: Elevated temperatures can promote side reactions, such as decomposition or the formation of polymeric byproducts.[1] Running the cyclization step at the optimal temperature, often determined empirically (e.g., 50-100 °C), is crucial.[1]
-
Anhydrous Conditions: The dione (imide) ring is susceptible to hydrolysis, especially at non-neutral pH. The presence of water can lead to the formation of the ring-opened amino-diacid impurity. Therefore, using anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
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Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is vital. A slow, controlled addition of the cyclobutane-1,1-dicarbonyl chloride to the 4-aminopiperidine solution can prevent localized high concentrations and reduce the formation of oligomeric impurities.
-
Choice of Base: If a base is used to scavenge HCl generated during the reaction, a non-nucleophilic, sterically hindered base (e.g., triethylamine or N,N-diisopropylethylamine) is preferred to avoid competing reactions with the acid chloride.
Q3: What are the most common types of impurities I should expect to see?
During the synthesis of this compound, several classes of impurities can arise:
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Process-Related Impurities: These include unreacted starting materials (4-aminopiperidine, cyclobutane-1,1-dicarboxylic acid derivatives) and reaction intermediates (the uncyclized diamide).[3]
-
By-products: These are formed from competing side reactions. A primary example is the hydrolyzed, ring-opened product (N-(piperidin-4-yl)cyclobutane-1,1-dicarboxamide).
-
Degradation Products: The final product may degrade under harsh workup or purification conditions (e.g., high heat or strong acid/base), potentially leading to hydrolysis or other rearrangements.
Part 2: Troubleshooting Guide for Common Issues
This guide provides a systematic approach to resolving common problems encountered during the synthesis.
Problem 1: Low Yield of this compound
A low yield can be attributed to several factors, from incomplete reactions to product loss during isolation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The activation energy for the final intramolecular cyclization may not have been reached, or the reaction time was insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials/intermediates are consumed. Consider extending the reaction time or moderately increasing the temperature.[4] |
| Product Degradation | The imide ring may have been hydrolyzed during an aqueous workup, especially if conditions became acidic or basic. | Perform the aqueous workup with a saturated, neutral salt solution (e.g., NaCl) and ensure the pH remains close to 7. Use a mild base like sodium bicarbonate for neutralization if necessary.[2] |
| Suboptimal Reagents | The cyclobutane-1,1-dicarbonyl chloride may have partially hydrolyzed to the diacid prior to use, reducing its reactivity. | Use freshly prepared or high-purity acid chloride. If using the diacid, ensure the coupling agent (e.g., DCC, EDC) is active and used in the correct stoichiometry. |
| Loss During Purification | The product may have higher than expected solubility in the crystallization solvent, or it may adhere strongly to the stationary phase during chromatography. | For crystallization, use a solvent/anti-solvent system and cool the mixture thoroughly to maximize precipitation.[4] For chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find optimal elution conditions that balance separation and recovery. |
Problem 2: My final product shows significant contamination with an unknown impurity.
The appearance of unexpected peaks in your analytical data (HPLC, NMR) requires a systematic identification workflow.
Workflow for Impurity Identification and Characterization
This workflow provides a logical sequence of steps to identify and characterize unknown impurities.
Caption: Workflow for impurity identification.
Step-by-Step Protocol for Impurity Characterization
-
Initial Analysis (LC-MS):
-
Objective: To obtain the molecular weight of the impurity.
-
Procedure: Analyze the impure sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight (e.g., as [M+H]⁺).[5][6]
-
Interpretation: Compare this molecular weight to the molecular weights of starting materials, the expected product, and plausible side-products (see Table 2). For example, a mass increase of 18 amu often suggests a hydrolysis event.
-
-
Isolation of the Impurity:
-
Objective: To obtain a pure sample of the impurity for spectroscopic analysis.
-
Procedure: Use preparative HPLC or careful column chromatography to isolate the impurity from the main product and other components.[7] Collect fractions and analyze by TLC or HPLC to identify the pure impurity fractions.
-
Causality: Isolation is critical because NMR analysis of mixtures can be difficult to interpret. A pure sample provides unambiguous data for structural elucidation.[5]
-
-
Structural Elucidation (NMR & HRMS):
-
Objective: To determine the exact chemical structure of the isolated impurity.
-
Procedure:
-
Dissolve the pure impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire high-resolution spectra: ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC.[5]
-
Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition.
-
-
Interpretation:
-
¹H and ¹³C NMR: Compare the chemical shifts and coupling patterns to the known spectra of your starting materials and product. The absence or presence of key signals (e.g., the disappearance of an N-H proton and the appearance of a carboxyl -OH) can confirm structural changes.
-
HRMS: The exact mass will confirm the molecular formula, distinguishing between isomers and compounds with very similar nominal masses.
-
-
Part 3: Common Impurities and Their Characterization
This table summarizes the most likely impurities, their origin, and key analytical signatures for identification.
| Impurity Name / Type | Potential Source | Key Analytical Signatures (LC-MS & NMR) | Mitigation Strategy |
| Unreacted 4-Aminopiperidine | Incomplete reaction; incorrect stoichiometry. | LC-MS (ESI+): Expected m/z for [M+H]⁺. ¹H NMR: Presence of characteristic piperidine ring protons without attached cyclobutane moiety. | Ensure a slight excess of the diacid chloride or extend reaction time. Purify via column chromatography.[2] |
| Unreacted Cyclobutane-1,1-dicarboxylic acid/dichloride | Incomplete reaction; incorrect stoichiometry. | LC-MS (ESI-): Expected m/z for [M-H]⁻ (for diacid). ¹H NMR: Absence of piperidine signals. | Use a slight excess of the amine or ensure the acid chloride is reactive. Can be removed with a mild aqueous base wash during workup.[2] |
| Ring-Opened Amic Acid (N-(1-carboxycyclobutyl)carbonyl)-4-aminopiperidine | Hydrolysis of the final product or an intermediate during reaction or workup. | LC-MS (ESI+): MW of Product + 18. ¹H NMR: Presence of a broad carboxylic acid proton signal (-COOH), and potentially two distinct amide N-H signals. | Maintain strictly anhydrous reaction conditions.[2] Use neutral or buffered aqueous solutions during workup. |
| Oligomeric/Polymeric Byproducts | High concentration of reactive species; excessive heat. | LC-MS: Multiple peaks with masses corresponding to multiples of the monomer unit. ¹H NMR: Broad, poorly resolved signals. | Use slow, controlled addition of the acid chloride to the amine solution (high dilution conditions). Avoid excessive heating. |
Part 4: Visualizing Potential Side Reactions
The following diagram illustrates the main synthetic pathway and the key side reaction leading to the most common hydrolysis-related impurity.
Caption: Synthesis pathway and hydrolysis side reaction.
By understanding the likely synthetic pathways and potential pitfalls, researchers can proactively minimize impurity formation. When impurities do arise, the systematic troubleshooting and characterization workflow presented here provides a robust framework for their identification and subsequent mitigation, ensuring the synthesis of high-purity this compound.
References
- Google Patents. (2017). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Jadhav, S. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available at: [Link]
- Google Patents. (2019). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
RSC Publishing. (2020). Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(ii) catalytic systems. RSC Advances. Available at: [Link]
-
Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Pharmacology & Pharmacy. Available at: [Link]
-
Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
National Center for Biotechnology Information. 7-Azaspiro[3.5]nonane-2,6-dione. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PMC. Available at: [Link]
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Stability issues of 7-Azaspiro[3.5]nonane-6,8-dione under different conditions
Welcome to the technical support center for 7-Azaspiro[3.5]nonane-6,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. Understanding the stability of this spirocyclic dione is critical for ensuring the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound arises from the succinimide ring system. This five-membered ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1][2] Elevated temperatures can also promote degradation. The spirocyclic nature of the molecule may influence the rate of these reactions compared to simpler succinimides.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3] It is crucial to protect it from moisture to prevent hydrolysis.
Q3: What solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical for the stability of this compound in solution. For immediate use, aprotic organic solvents such as DMSO, DMF, or THF are generally suitable. However, for longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize degradation. The solubility in various common solvents should be experimentally determined for your specific application. A general table of common organic solvent properties can be a useful reference.[4]
Q4: How stable is this compound in aqueous buffers?
A4: The stability in aqueous solutions is highly pH-dependent. The succinimide ring is prone to opening via hydrolysis, a reaction that is catalyzed by hydroxide ions.[2] Therefore, alkaline conditions (pH > 8) should be avoided. While more stable at neutral or slightly acidic pH, prolonged incubation in aqueous media can still lead to degradation. It is recommended to prepare fresh aqueous solutions for each experiment.
Q5: What are the likely degradation products?
A5: The primary degradation product is expected to be the ring-opened succinamic acid derivative, formed by the hydrolysis of one of the amide bonds in the succinimide ring.[2] This introduces a carboxylic acid and an amide group. Further degradation could potentially occur, but the initial ring-opening is the most common pathway.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experimental settings.
Problem 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the aqueous assay buffer or cell culture medium.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before use, verify the purity of your stock solution using a suitable analytical method like HPLC or LC-MS.
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous media before and during the assay.
-
pH Control: Ensure the pH of your assay buffer is within a stable range, ideally between pH 6 and 7.5.
-
Temperature Effects: Perform experiments at the lowest feasible temperature to slow down potential degradation. For cell-based assays, this may not be possible, highlighting the need for fresh solutions.
-
Run a Control: Incubate the compound in the assay buffer for the duration of the experiment and then analyze it by HPLC to quantify the extent of degradation.
-
Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Potential Cause: This could be due to the hydrolysis of the succinimide ring, leading to the formation of the corresponding succinamic acid.
-
Troubleshooting Steps:
-
Characterize the New Peak: If possible, use mass spectrometry to determine the molecular weight of the species giving rise to the new peak. The hydrolyzed product will have a mass increase of 18.015 g/mol (the mass of water) compared to the parent compound.
-
pH of Mobile Phase: Be aware that the pH of your HPLC mobile phase can influence the stability of the compound during the analysis. Use a mobile phase with a neutral or slightly acidic pH if possible.
-
Review Solution Preparation: Scrutinize your solution preparation and storage procedures. The use of non-anhydrous solvents or exposure to atmospheric moisture can cause hydrolysis.
-
Problem 3: Low yields in synthetic reactions using this compound.
-
Potential Cause: The compound may be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Condition Compatibility: Avoid strongly basic or acidic conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base and running the reaction at a low temperature.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts. This can help you determine if the starting material is degrading over time.
-
Consider Thermal Stability: Spirocyclic compounds can exhibit high thermal stability, but the functional groups on the molecule dictate the ultimate decomposition temperature.[5][6] If your reaction requires high temperatures, run a control experiment by heating the starting material in the reaction solvent to assess its thermal stability.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a sterile, dry vial.
-
Add anhydrous DMSO (or another suitable aprotic solvent) to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC-Based Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a specific aqueous buffer.
-
Prepare a fresh solution of the compound in the desired aqueous buffer at the target concentration.
-
Immediately inject a sample (t=0) onto an appropriate HPLC system (e.g., a C18 column) to obtain an initial chromatogram.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample to determine its stability profile under those conditions.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential hydrolysis pathway of this compound.
References
-
Christoforou, A., et al. (2012). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. Available at: [Link]
-
Lyon, R. P., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Semantic Scholar. Available at: [Link]
-
Shen, B. Q., et al. (2012). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Lyon, R. P., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Sci-Hub. Available at: [Link]
-
Yakatan, G. J., & Fan, T. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Zhang, Y., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177787229, 7-Azaspiro[3.5]nonane-2,6-dione. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet. Available at: [Link]
-
Salbeck, J., et al. (1999). Temperature stability of OLEDs using amorphous compounds with spiro-bifluorene core. SPIE Digital Library. Available at: [Link]
-
Appchem. 7-oxaspiro[3.5]nonane-6,8-dione. Available at: [Link]
-
Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
-
Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed. Available at: [Link]
-
Grancini, G., et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials. Available at: [Link]
-
Schauff, S., et al. (2020). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane. Available at: [Link]
-
American Chemical Society. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChemLite. 6-oxa-8-azaspiro[3.5]nonane-2,7-dione. Available at: [Link]
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Technical Support Center: Improving the Solubility of 7-Azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility challenges often encountered with 7-azaspiro[3.5]nonane derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Spirocyclic Scaffolds
The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can improve metabolic stability and target engagement. However, derivatives of this scaffold can often exhibit poor aqueous solubility due to their rigid, often lipophilic nature and stable crystalline forms. Poor solubility is a critical hurdle that can hinder preclinical development, leading to low or variable bioavailability and complicating formulation for in-vitro and in-vivo studies.[1][2] This guide presents a systematic approach to addressing these solubility issues, from fundamental techniques to advanced strategies.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common and direct methods for solubility enhancement. These should be the first line of investigation for any new 7-azaspiro[3.5]nonane derivative exhibiting solubility problems.
Q1: My 7-azaspiro[3.5]nonane derivative shows poor solubility in aqueous buffers. What are the first and most fundamental steps I should take?
A1: Start with pH Modification and Salt Formation.
The 7-azaspiro[3.5]nonane moiety contains a secondary or tertiary amine, which is a basic functional group. This basicity is the most powerful tool for initial solubility enhancement.
-
Causality & Expertise: The solubility of ionizable compounds is highly dependent on the pH of the medium. For a basic compound like a 7-azaspiro[3.5]nonane derivative, solubility dramatically increases at a pH below its pKa. At this pH, the amine nitrogen becomes protonated (cationic), and the resulting charged species has much more favorable interactions with polar water molecules compared to the neutral free base.
-
Step 1: pH-Solubility Profiling: The first experiment should always be to determine the pH-solubility profile of your compound. This provides critical data on the relationship between pH and solubility and helps determine the pKa. (See Protocol 1 ).
-
Step 2: Salt Formation: If adjusting the pH of the final formulation is not feasible (e.g., for physiological compatibility), forming a stable, solid salt of the compound is the most common and effective strategy.[2][3][4] Salt formation essentially pre-packages the ionized, soluble form of the drug into a solid state. When the salt is introduced to an aqueous medium, it dissolves to release the protonated drug and its counter-ion.[4]
-
Trustworthiness: This method is a self-validating system. A successful salt will exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the free base.[3][4] The choice of the counter-ion is critical, as it can influence not only solubility but also stability, hygroscopicity, and manufacturability.[5] (See Protocol 2 for a salt screening guide).
-
| Common Counter-ions for Basic Drugs | Acid Strength | Typical Application Notes |
| Hydrochloride (HCl) | Strong | Very common, often highly soluble, but can be hygroscopic.[6] |
| Mesylate (Methanesulfonic acid) | Strong | Good solubility, often forms stable, non-hygroscopic salts.[6][7] |
| Sulfate (H₂SO₄) | Strong | Can form stable salts, solubility can be very high.[7] |
| Tosylate (p-Toluenesulfonic acid) | Strong | Forms crystalline salts, may be less soluble than HCl salts.[5] |
| Maleate, Fumarate, Tartrate | Weak | Can improve solubility and may offer advantages in formulation.[6] |
Part 2: Advanced Formulation Strategies
If the foundational approaches do not provide the required solubility or if the compound exhibits other liabilities, more advanced formulation techniques are necessary.
Q2: Simple salt formation did not provide sufficient solubility, or my salt is unstable. What formulation strategies can I explore next?
A2: Investigate Co-solvents and Complexation with Cyclodextrins.
-
Strategy 1: Co-solvency
-
Causality & Expertise: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing solubility.[9] This is a simple and rapid technique, particularly useful for preparing concentrated stock solutions for in-vitro assays.[9][10] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[8][11]
-
Trustworthiness & Pitfalls: While effective, co-solvency has limitations. Upon significant dilution with an aqueous medium (e.g., upon injection into the bloodstream), the co-solvent concentration drops, which can lead to rapid precipitation of the drug.[8] Furthermore, high concentrations of some co-solvents can be toxic.[9] The choice of co-solvent and its concentration must be carefully optimized for the specific application.[12]
-
-
Strategy 2: Complexation with Cyclodextrins
-
Causality & Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] Poorly soluble, lipophilic molecules like many 7-azaspiro[3.5]nonane derivatives can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[15][] The outside of this new complex is hydrophilic, allowing the entire complex to dissolve readily in water, thereby increasing the apparent solubility of the drug.[15][17]
-
Trustworthiness: This is a well-established technique used in numerous marketed drug products.[14] The formation of an inclusion complex can be verified using techniques like NMR, DSC, or phase-solubility studies (See Protocol 3 ).[1] Derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and lower toxicity than parent cyclodextrins.[14][]
-
Q3: My compound is intended for a specific delivery system (e.g., parenteral) and still has solubility and stability issues. What are some advanced delivery technologies?
A3: Consider Nanosuspensions or Liposomal Encapsulation.
When conventional methods are insufficient, advanced nanocarrier systems can be employed.
-
Strategy 1: Nanosuspensions
-
Causality & Expertise: A nanosuspension is a colloidal dispersion of pure drug particles with a size typically below 1 μm.[18] According to the Noyes-Whitney equation, the dissolution rate of a particle is directly proportional to its surface area. By drastically reducing the particle size to the nanometer range, the surface area is massively increased, leading to a significant enhancement in dissolution velocity and saturation solubility.[19] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media (BCS Class II/IV).[18][20]
-
Trustworthiness: Nanosuspension technology is a carrier-free approach, allowing for high drug loading.[21] The drug is maintained in its crystalline state, which is often more stable. The production can be scaled up using established methods like media milling (top-down) or precipitation (bottom-up).[19][21]
-
-
Strategy 2: Liposomal Encapsulation
-
Causality & Expertise: Liposomes are microscopic spherical vesicles composed of one or more lipid bilayers, closely resembling the structure of cell membranes.[22][23] Hydrophobic drugs, such as a lipophilic 7-azaspiro[3.5]nonane derivative, can be encapsulated within the lipid bilayer of the liposome.[23] This encapsulation effectively shields the drug from the aqueous environment, and the liposome itself is readily dispersed in water, thus improving the drug's overall formulation solubility and stability.[22][[“]][25]
-
Trustworthiness: Liposomes are biocompatible and biodegradable and are used in several FDA-approved drug products.[25] They can be tailored to control drug release and can even be modified with surface ligands for targeted delivery.[[“]] The encapsulation efficiency is a critical parameter that must be optimized and validated.[[“]]
-
Part 3: Chemical Modification Approaches
This section is for medicinal chemists and drug discovery professionals considering modifications to the core molecular structure to inherently improve solubility.
Q4: Formulation approaches are not sufficient or I need to fundamentally alter the molecule's properties for better absorption. How can I use a prodrug strategy?
A4: Design a Prodrug to Mask Lipophilicity and Introduce a Solubilizing Moiety.
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[27]
-
Causality & Expertise: For tertiary amines, a particularly effective strategy is the N-phosphonooxymethyl prodrug approach.[28][29] In this method, the tertiary amine of the 7-azaspiro[3.5]nonane derivative is converted into a quaternary ammonium salt linked to a phosphonate group. This quaternary salt is highly water-soluble.[30] In the body, enzymes like alkaline phosphatase cleave the phosphate group, initiating a rapid chemical breakdown that regenerates the parent tertiary amine drug.[31]
-
Trustworthiness: This strategy has been shown to increase aqueous solubility by several orders of magnitude (e.g., a >15,000-fold increase for loxapine).[30] The in-vivo conversion back to the parent drug can be rapid and quantitative.[28][31] This approach provides a robust, covalent method to achieve high aqueous solubility for parenteral formulations.[29]
Q5: What general structural modifications can I consider during the lead optimization phase to improve the inherent solubility of my compound series?
A5: Focus on Reducing Lipophilicity (logP) and Disrupting Crystal Packing.
The General Solubility Equation (GSE) demonstrates that solubility is inversely related to both lipophilicity (logP) and the melting point of the compound (which reflects the stability of its crystal lattice).[32]
-
Tactic 1: Introduce Polar, Flexible Groups: Adding polar functional groups can significantly improve solubility. The key is to place these groups at a position on the molecule that is solvent-exposed and does not interfere with target binding.[33]
-
Examples: Incorporating groups like morpholine, piperazine, or short ethyleneoxy linkers can add polarity, provide hydrogen bond acceptors, and increase conformational flexibility.[33][34] Flexibility helps to disrupt efficient crystal packing, which can lower the melting point and improve solubility.[33]
-
-
Tactic 2: Disrupt Planarity and Symmetry: Molecules that are flat and symmetrical tend to pack very efficiently into a stable crystal lattice, resulting in a high melting point and low solubility.[32]
-
Examples: Introducing steric bulk or replacing aromatic rings with saturated heterocyclic rings can break planarity.[34] The spirocyclic nature of the 7-azaspiro[3.5]nonane core already provides a good three-dimensional structure. This advantage can be further exploited by careful selection of substituents that disrupt intermolecular interactions.[32]
-
Part 4: Experimental Protocols & Data
Protocol 1: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10 at 1-unit intervals).
-
Incubation: Add an excess amount of the solid 7-azaspiro[3.5]nonane derivative to a vial containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Protocol 2: Small-Scale Salt Screening
-
Free Base Solution: Prepare a concentrated solution of the 7-azaspiro[3.5]nonane free base in a suitable organic solvent (e.g., acetone, ethanol, ethyl acetate).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (e.g., 1.0-1.1 eq.) of a solution of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Precipitation: Allow the vials to stand at room temperature or cool to induce crystallization/precipitation. If no solid forms, an anti-solvent (e.g., heptane, MTBE) can be slowly added.
-
Isolation & Drying: Isolate the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterization: Analyze the resulting solid for its properties.
-
Solubility: Perform an aqueous solubility test as described in Protocol 1 (e.g., in water or pH 7.4 buffer).
-
Solid-State Properties: Characterize the solid using techniques like XRPD (to check for crystallinity), DSC (to determine melting point), and TGA (to assess thermal stability).
-
Hygroscopicity: Evaluate the tendency of the salt to absorb moisture from the air.
-
Protocol 3: Cyclodextrin Phase-Solubility Study
-
CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 50 mM).
-
Incubation: Add an excess amount of the 7-azaspiro[3.5]nonane derivative to each cyclodextrin solution.
-
Equilibration & Analysis: Follow steps 3-6 from Protocol 1.
-
Interpretation: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.[17]
| Technique | Principle | Pros | Cons | Best For |
| pH/Salt Formation | Ionization of the basic amine | Simple, highly effective, well-understood[2][5] | Only for ionizable drugs; can affect stability/hygroscopicity | First-line approach for all ionizable compounds. |
| Co-solvency | Reducing solvent polarity | Easy to implement for lab studies; high solubility achievable[10] | Risk of precipitation on dilution; potential toxicity[8][9] | In-vitro assays; pre-clinical toxicology studies. |
| Cyclodextrins | Host-guest inclusion complex | Increases solubility and stability; used in marketed drugs[13][14] | Increases formulation bulk; can be expensive | Oral and parenteral formulations of lipophilic drugs. |
| Prodrugs | Covalent modification | Massive solubility increase; can improve other properties[27][30] | Requires chemical synthesis; bioconversion must be verified | Parenteral formulations requiring high concentrations. |
| Nanosuspensions | Increased surface area | High drug loading; carrier-free; good for oral/IV routes[18] | Requires specialized equipment; potential for particle aggregation | BCS Class II/IV compounds; long-acting injectables. |
| Liposomes | Encapsulation in lipid bilayer | Biocompatible; protects drug; can be targeted[22][25] | Complex manufacturing; lower drug loading | Potent but toxic drugs; targeted delivery systems. |
Part 5: Visualization & Workflows
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy for a 7-azaspiro[3.5]nonane derivative.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates the formation of a host-guest complex between a cyclodextrin and a poorly soluble drug molecule.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
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Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
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Krise, J. P., et al. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. Retrieved from [Link]
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Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs? (n.d.). Consensus. Retrieved from [Link]
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Reddy, D. N. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
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Fathi-Karkan, S., et al. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Retrieved from [Link]
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Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Lab Report. Retrieved from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
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Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]
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Co-solvent: Significance and symbolism. (2025). Consensus. Retrieved from [Link]
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Pilley, E. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Der Pharma Lettre. Retrieved from [Link]
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Zhang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Maheshwari, R., & Indurkhya, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]
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Maheshwari, R., & Indurkhya, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]
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Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (n.d.). Revista Electronica de Veterinaria. Retrieved from [Link]
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Jakka, V., et al. (n.d.). Nanosuspensions: A strategy to increase the solubility and bioavailability of poorly water-soluble drugs. SciSpace. Retrieved from [Link]
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Patel, V. R., & Agrawal, Y. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. Retrieved from [Link]
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Fernandes, P. A., & Souto, E. B. (2011). Prodrugs for Amines. PubMed Central. Retrieved from [Link]
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Krise, J. P., et al. (1999). Prodrugs for Improved Aqueous Solubility. ResearchGate. Retrieved from [Link]
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Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs? (n.d.). Consensus. Retrieved from [Link]
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Salt formation to improve drug solubility. (n.d.). Sign-in. Retrieved from [Link]
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Pereira, A. S., et al. (2023). Functionalized Liposome and Albumin-Based Systems as Carriers for Poorly Water-Soluble Anticancer Drugs: An Updated Review. MDPI. Retrieved from [Link]
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Krise, J. P., et al. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. Retrieved from [Link]
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Agrawal, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). MDPI. Retrieved from [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health. Retrieved from [Link]
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Lee, W.-G., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Retrieved from [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
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Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Di, L. (2015). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Longdom Publishing. Retrieved from [Link]
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Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]
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Avoiding common pitfalls in solid-phase synthesis of spirocycles
Welcome to the technical support center dedicated to the intricate art of solid-phase spirocycle synthesis. Spirocyclic frameworks are prized in medicinal chemistry for their rigid, three-dimensional structures, which offer a distinct advantage in exploring novel chemical space.[1][2] However, their construction on a solid support, while powerful, is fraught with unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequent and frustrating issues encountered during solid-phase spirocyclization. The question-and-answer format is designed to help you quickly diagnose the problem and identify a robust solution.
Problem Area 1: The Cyclization Conundrum
Q1: My intramolecular spirocyclization is inefficient, leading to low or no yield of the desired product. What are the primary causes?
A1: This is the most critical and often most challenging step. Low cyclization efficiency typically points to one of three culprits: unfavorable kinetics, steric hindrance, or degradation of the starting material or product.
-
Kinetic Barriers: The linear precursor must adopt a specific conformation to allow the reactive termini to come into proximity for ring closure.[3] If this conformation is energetically unfavorable, the reaction will be slow or may not proceed at all.
-
Causality: The inherent flexibility of the linear chain, coupled with potential non-covalent interactions with the resin backbone or solvent, can disfavor the required pre-cyclization conformation.
-
Solution:
-
Optimize Solvent and Temperature: Experiment with different solvent systems. Sometimes, a "Magic Mixture" (e.g., 1:1:1 DMF/DCM/NMP) can improve solvation and break up aggregates that hinder cyclization.[4][5] Gently heating the reaction can provide the necessary activation energy, but must be balanced against potential side reactions or degradation.
-
Introduce Conformation-Inducing Elements: If designing the precursor from scratch, consider incorporating elements like proline or alternating D- and L-amino acids (in peptide-like scaffolds) which can induce turns and pre-organize the backbone for cyclization.[4][5]
-
-
-
Steric Hindrance: The solid support itself, or bulky protecting groups near the reaction centers, can physically block the cyclization pathway.[6][7][8]
-
Causality: The polymer matrix is not an inert spectator. The growing molecule is synthesized within a complex, gel-like environment where polymer chains can restrict movement.
-
Solution:
-
Change the Linker: Employ a longer, more flexible linker to distance the reaction site from the bulk of the resin backbone.
-
Re-evaluate Protecting Group Strategy: Assess if any side-chain protecting groups are excessively bulky. It may be necessary to switch to smaller protecting groups, provided they are stable to the synthetic conditions.
-
-
-
Substrate/Product Instability: The conditions required for cyclization (e.g., strong base, prolonged heat) may be degrading your linear precursor or the newly formed spirocycle.[9]
-
Solution:
-
Perform a Time-Course Study: Cleave a small amount of resin at different time points during the cyclization reaction. Analyze the cleaved material by LC-MS to determine the point at which product formation peaks and degradation begins. This will help you find the optimal reaction time.
-
-
Q2: I'm observing significant amounts of intermolecular side products (dimers, oligomers) instead of my desired intramolecular spirocycle. How can I fix this?
A2: The battle between intramolecular and intermolecular reactions is a classic challenge in synthesis, and solid-phase chemistry offers a unique tool to win it: the "pseudo-dilution" effect.[10] However, this effect can be compromised.
-
Understanding the "Pseudo-Dilution" Effect: On a solid support, individual molecules are anchored to the resin at distinct points. If the resin loading is low, the average distance between these molecules is large, creating an environment of high effective dilution. This high dilution kinetically favors the intramolecular reaction (a first-order process) over the intermolecular reaction (a second-order process), as the reactive ends of a single molecule are effectively "closer" to each other than to a neighboring molecule.[11][12]
-
Causes of Intermolecular Reactions & Solutions:
-
Resin Loading is Too High: This is the most common cause. High loading defeats the pseudo-dilution effect by bringing reactive sites on adjacent molecules into close proximity.
-
Solution: Reduce the functional loading of your resin. A typical loading for complex syntheses is in the range of 0.1-0.5 mmol/g.[10] While this reduces the overall theoretical yield per gram of resin, it dramatically increases the purity and yield of the desired monomeric product.
-
-
Resin Flexibility: Highly flexible resins (e.g., those with long PEG linkers like TentaGel) can sometimes allow reactive sites from different polymer chains to interact.
-
Solution: If inter-chain reactions are suspected, consider switching to a more rigid resin support, such as standard polystyrene (PS), provided it has appropriate swelling characteristics for your chemistry.
-
-
Below is a decision-making workflow for troubleshooting poor cyclization yields.
Problem Area 2: Support, Linker, and Cleavage Failures
Q3: My compound appears to be cleaving prematurely from the resin during synthesis. What's causing this and how do I prevent it?
A3: Premature cleavage indicates that your linker is not stable to the reaction conditions used during chain elongation or cyclization.
-
Causality: The choice of resin and linker is fundamental and must be orthogonal to your entire synthetic sequence.[13] For example, a highly acid-labile linker (like one on a 2-chlorotrityl chloride resin) is excellent for preserving acid-sensitive functionality in the final product but will not withstand repeated acidic treatments during synthesis (e.g., Boc-deprotection).
-
Solutions:
-
Review Linker Stability: Cross-reference the stability of your linker with every reagent used in your synthesis. The Wang resin linker, for instance, is stable to the piperidine used for Fmoc deprotection but is cleaved by strong acids like TFA.[10]
-
Switch to a More Robust Linker: If your synthesis requires harsh conditions (e.g., strong acids/bases, organometallic reagents), you may need a more robust linker, such as a REM (Regenerating Michael) linker, which offers a "traceless" cleavage under specific conditions.[14]
-
Q4: I'm getting a complex mixture of byproducts after the final cleavage step. How can I optimize this?
A4: The final cleavage is not just about releasing the product; it's also about removing all protecting groups while preventing the highly reactive intermediates from causing damage.
-
Causality: During acid-mediated cleavage (most commonly with Trifluoroacetic Acid - TFA), protecting groups like tert-butyl are released as highly reactive tert-butyl cations.[15][16] These cations can re-attach to electron-rich residues in your product, such as tryptophan or tyrosine, leading to undesired alkylation.
-
Solution: Use a Scavenger Cocktail: Never use pure TFA for cleavage if your molecule contains sensitive functional groups.[16] A "cleavage cocktail" containing TFA and various scavengers is essential. The scavengers are nucleophilic compounds that trap the reactive cationic species.[15]
| Sensitive Residue/Group | Potential Side Reaction | Recommended Scavenger(s) | Common Cocktail |
| Tryptophan (Trp) | t-Butylation of the indole ring | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Reagent K, TFA/TIS/H₂O |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, Dimethylsulfide (DMS) | Reagent H[15] |
| Cysteine (Cys), Tyrosine (Tyr) | t-Butylation | TIS, Phenol, Water | Reagent B, Reagent K[15] |
| Arginine (Arg) with Pmc/Pbf | Incomplete deprotection | High concentration of TFA, longer reaction time | TFA/TIS/H₂O (95:2.5:2.5) |
| Rink Amide Linker | C-terminal N-alkylation | 1,3-Dimethoxybenzene (DMB) | Reagent I (TFA/TIS/DMB)[15] |
This table provides general recommendations. Always optimize the cocktail for your specific molecule.
Problem Area 3: Reaction Monitoring
Q5: How can I effectively monitor the progress of my solid-phase synthesis without cleaving the material at every step?
A5: Monitoring reactions on an insoluble support is challenging but crucial for success.[17][18] A combination of qualitative and quantitative "on-bead" techniques can provide valuable information.
-
Qualitative On-Bead Methods:
-
Colorimetric Tests: These are rapid, simple tests for the presence or absence of specific functional groups. The Kaiser test (ninhydrin test) is widely used to detect free primary amines.[19] A positive test (blue beads) after a coupling step indicates that the reaction is incomplete.
-
-
Quantitative/Structural On-Bead Methods:
-
FT-IR Spectroscopy: Useful for tracking the appearance or disappearance of functional groups with strong, distinct absorbances (e.g., azides, carbonyls).[14][20] However, the resin backbone often has strong signals that can obscure the region of interest.
-
Magic Angle Spinning (MAS) NMR: This is one of the most powerful techniques for obtaining structural information directly on the resin-bound molecule.[20] It can confirm the structure of intermediates without the need for cleavage. However, it requires specialized equipment.
-
-
The "Cleave and Analyze" Approach: While not an on-bead technique, analyzing a small, cleaved portion of the resin is often the most unambiguous method.[20] This is essential for confirming the success of critical steps, like the spirocyclization itself.
Frequently Asked Questions (FAQs)
Q: What is a "traceless" linker and when should I use one? A: A traceless linker is a connecting molecule that, upon cleavage, leaves no residual atoms or functionality on the final product.[14][21] The point of attachment to the resin is indistinguishable in the final molecule. This is highly desirable in drug discovery, as it avoids introducing a potentially non-metabolically stable or immunogenic "stump" from the linker. Use a traceless linker when the final application (e.g., a clinical candidate) requires the purest possible form of the target molecule, free from any synthetic artifacts.[14]
Q: Can steric hindrance from the solid support affect my reaction's stereoselectivity? A: Yes, significantly. The chiral environment of the growing molecule, influenced by the polymer backbone, can affect the facial selectivity of an approaching reagent. This can either be a nuisance, leading to poor diastereoselectivity, or it can be exploited as a form of solid-phase-assisted stereocontrol. The outcome is highly system-dependent and often requires empirical screening of different resins (e.g., polystyrene vs. PEG-based) to optimize.[9]
Q: My final product is difficult to purify by standard flash chromatography. What are my options? A: Spirocycles can be conformationally rigid and may have unusual polarity profiles, making purification challenging. If standard silica gel chromatography fails, consider these options:
-
Reversed-Phase Chromatography: Use a C18-functionalized stationary phase with gradients of water and acetonitrile/methanol. This is often effective for polar to moderately non-polar compounds.[9][22]
-
Preparative HPLC: For difficult separations or to achieve very high purity (>98%), preparative HPLC is the method of choice.[9][23]
-
Recrystallization: If your compound is crystalline, recrystallization can be an excellent and scalable method for achieving high purity.[22]
General Experimental Protocol Workflow
The following diagram illustrates a generalized workflow for the solid-phase synthesis of a spirocycle. Each step requires careful optimization for the specific target molecule.
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Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 7-Azaspiro[3.5]nonane-6,8-dione in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional (3D) complexity.[1][2] This pursuit is not merely an aesthetic preference but a strategic maneuver to enhance drug-like properties, including potency, selectivity, and metabolic stability.[1][3] Among the various molecular architectures that offer this coveted 3D character, spirocyclic scaffolds have emerged as a particularly powerful tool in the drug designer's armamentarium.[1][4]
This guide provides an in-depth technical comparison of the 7-azaspiro[3.5]nonane-6,8-dione scaffold against other prevalent spirocyclic systems in drug design. We will delve into the synthetic rationale, comparative physicochemical and pharmacokinetic properties, and the strategic application of these scaffolds, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to judiciously select and implement these valuable building blocks in their discovery programs.
The Spirocyclic Advantage: A Primer
Spirocycles are bicyclic systems where two rings are connected by a single, shared carbon atom—the spiro center. This unique arrangement imparts a rigid, non-planar geometry that offers several advantages over traditional flat, aromatic systems:
-
Increased sp³ Character: The incorporation of spirocycles inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with improved clinical success due to enhanced solubility, reduced promiscuity, and better overall physicochemical properties.[3]
-
Precise Vectorial Display: The rigid framework of spirocycles provides well-defined exit vectors for substituents, allowing for precise spatial orientation and optimized interactions with biological targets.[4]
-
Conformational Restriction: By locking the conformation of a molecule, spirocycles can reduce the entropic penalty upon binding to a target, potentially leading to increased potency and selectivity.[2][4]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored chemical space, offering opportunities for the development of first-in-class therapeutics with unique intellectual property.[1]
In Focus: this compound
The this compound scaffold, a spirocyclic analog of glutarimide, is of particular interest in medicinal chemistry. The glutarimide moiety is a critical pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs.[2][5][6] These molecules function as "molecular glues," inducing the degradation of specific target proteins through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
The this compound can be considered a constrained or rigidified bioisostere of the glutarimide ring. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design.[6] By replacing the flexible glutarimide with a rigid spirocyclic system, one can hypothesize several potential advantages:
-
Enhanced Binding Affinity: The pre-organized conformation of the spirocycle may lead to a more favorable interaction with the target protein, reducing the entropic cost of binding.
-
Improved Selectivity: The fixed orientation of substituents on the spirocyclic core could lead to more specific interactions with the target, reducing off-target effects.
-
Modulated Physicochemical Properties: The introduction of the spirocyclic core can alter solubility, lipophilicity, and metabolic stability in beneficial ways.
Comparative Analysis with Alternative Spirocyclic Scaffolds
The selection of a spirocyclic scaffold is a critical decision in the drug design process. Here, we compare the this compound scaffold with two other relevant classes of spirocycles: diazaspiroalkanes and carbocyclic spirodiones.
Spirocyclic Scaffolds for Comparison
| Scaffold | Structure | Key Features |
| This compound | Rigid glutarimide analog, potential for improved CRBN binding. | |
| Spiro[3.3]heptane-2,6-dione | Smaller, more compact carbocyclic core. Lacks the hydrogen bond donor of the glutarimide. | |
| 2,7-Diazaspiro[3.5]nonane | Contains two nitrogen atoms, offering multiple points for diversification and potential for improved solubility. |
Physicochemical Property Comparison (Predicted)
| Property | This compound | Spiro[3.3]heptane-2,6-dione | 2,7-Diazaspiro[3.5]nonane |
| Molecular Weight ( g/mol ) | 155.18 | 124.14 | 126.21 |
| XLogP3 | -0.5 | -0.3 | 0.4 |
| Topological Polar Surface Area (Ų) | 49.4 | 34.1 | 24.1 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Analysis of Physicochemical Properties:
From the predicted data, we can infer several key differences. The this compound and spiro[3.3]heptane-2,6-dione are predicted to be more polar (lower XLogP3) than the 2,7-diazaspiro[3.5]nonane. The presence of the dione functionality contributes significantly to the topological polar surface area. The this compound retains the hydrogen bond donor of the glutarimide, which is crucial for its interaction with Cereblon, while the carbocyclic analog lacks this feature. The 2,7-diazaspiro[3.5]nonane offers two hydrogen bond donors, which can be advantageous for improving aqueous solubility.
Experimental Data and Biological Implications
While direct comparative experimental data for the parent this compound is limited, we can draw valuable insights from studies on related azaspiro[3.5]nonane derivatives. For instance, a series of 7-azaspiro[3.5]nonane derivatives were developed as potent GPR119 agonists for the treatment of type 2 diabetes.[7] One of the lead compounds from this series demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats, highlighting the potential of this scaffold to yield orally bioavailable drugs.[7]
Furthermore, the incorporation of a 7-azaspiro[3.5]nonane linker in the next-generation Bcl-2 inhibitor, sonrotoclax (BGB-11417), contributes to its superior potency and selectivity.[4] This underscores the ability of this rigid scaffold to optimize ligand-protein interactions.
In contrast, studies on spiro[3.3]heptane derivatives have demonstrated their utility as saturated bioisosteres of benzene, leading to analogs of approved drugs with improved physicochemical properties.[2] The replacement of a phenyl ring with a spiro[3.3]heptane core in some instances has been shown to decrease lipophilicity and modulate metabolic stability.[2]
The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program. If mimicking the glutarimide pharmacophore is the primary objective, the this compound is a logical choice. If the goal is to replace a phenyl ring with a 3D-rich, saturated core, a spiro[3.3]heptane derivative may be more appropriate. For applications requiring multiple points of diversification and enhanced solubility, a diazaspiroalkane could be the preferred scaffold.
Experimental Protocols
To facilitate the exploration and comparison of these spirocyclic scaffolds, we provide the following detailed experimental protocols.
Synthesis of this compound Core
The synthesis of the this compound core can be achieved through a Dieckmann condensation of a suitably protected piperidine-4,4-diacetic acid ester. This intramolecular cyclization is a powerful method for the formation of five- and six-membered rings.[8]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][10][11]
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Caco-2 Permeability Assay
This assay is the industry standard for assessing the intestinal permeability of a compound and its potential for oral absorption.[12][13][14][15]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer yellow).
-
Compound Application: Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plate at 37°C with 5% CO₂.
-
Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Conclusion and Future Perspectives
The this compound scaffold represents a compelling starting point for the design of novel therapeutics, particularly those targeting protein-protein interactions where a constrained glutarimide mimic is desired. Its inherent 3D geometry and potential for favorable physicochemical properties make it a valuable addition to the medicinal chemist's toolkit.
The comparative analysis with other spirocyclic scaffolds highlights the importance of a nuanced approach to scaffold selection. The choice of a spirocyclic core should be guided by a clear understanding of the design hypothesis and the desired property profile of the final compound. As our understanding of the interplay between molecular architecture and drug-like properties continues to evolve, we can expect to see the increasingly sophisticated application of spirocyclic scaffolds in the pursuit of innovative and effective medicines.[1] The continued development of novel synthetic methodologies will further expand the accessibility and diversity of these powerful building blocks, paving the way for the next generation of therapeutics.
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ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Retrieved from [Link]
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Norris, J. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(5), 785-802. [Link]
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Tavelin, S. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 947, 299-313. [Link]
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ResearchGate. (2025). Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. Retrieved from [Link]
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4846-4857. [Link]
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ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
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HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. 105(1), 487-493. [Link]
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ResearchGate. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]
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MDPI. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 26(21), 6634. [Link]
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A Comparative Guide to the Biological Activity of 7-Azaspiro[3.5]nonane Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 7-azaspiro[3.5]nonane moiety has emerged as a promising scaffold, offering a rigid three-dimensional structure that can orient pharmacophoric elements in a precise manner. This guide provides an in-depth comparison of the biological activities of 7-azaspiro[3.5]nonane derivatives, with a primary focus on their well-established role as G protein-coupled receptor 119 (GPR119) agonists and their potential in Central Nervous System (CNS) applications, drawing comparisons with structurally related azaspirocycles.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaspiro[3.5]nonane core, characterized by a piperidine ring fused to a cyclobutane ring at the 4-position, offers a unique conformational rigidity compared to more flexible aliphatic chains or simple monocyclic systems. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The spirocyclic nature of this scaffold provides distinct exit vectors for substituents, allowing for fine-tuning of structure-activity relationships (SAR).
Comparative Biological Activities of 7-Azaspiro[3.5]nonane Derivatives
The biological evaluation of 7-azaspiro[3.5]nonane derivatives has been most prominent in the context of metabolic diseases, particularly as agonists of GPR119. However, the broader class of azaspirocycles has shown significant promise in targeting CNS disorders, suggesting a potential avenue for the future development of 7-azaspiro[3.5]nonane-based therapeutics.
GPR119 Agonism for Metabolic Disorders
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
A significant breakthrough in this area was the development of a series of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[1] Optimization of substituents on the piperidine nitrogen and the spirocyclic core led to the identification of highly potent compounds.
Table 1: Comparative Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | R¹ (Piperidine-N) | R² (Aryl Group) | hGPR119 EC₅₀ (nM) |
| 1 | Pyrimidin-2-yl | 4-Fluorophenyl | 150 |
| 2 | 5-Methoxypyrimidin-2-yl | 4-Fluorophenyl | 25 |
| 3 (54g) | 5-Methoxypyrimidin-2-yl | 2-Fluoro-4-methoxyphenyl | 3.2 |
| 4 | Pyridin-2-yl | 4-Fluorophenyl | 320 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[1]
The SAR studies revealed that a pyrimidin-2-yl substituent on the piperidine nitrogen is crucial for potent GPR119 agonism. Furthermore, the electronic properties of the aryl group at the other end of the molecule significantly impact activity, with the 2-fluoro-4-methoxyphenyl group in compound 3 (54g) providing the highest potency.
The mechanism of action of GPR119 agonists involves the canonical Gs signaling cascade.
Caption: Workflow for the PAMPA-BBB Assay.
Step-by-Step Protocol:
-
Prepare the Donor Plate: Coat the filter of a 96-well filter donor plate with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane).
-
Prepare Solutions: Prepare the donor solution by dissolving the test compound in a buffer that mimics the pH of blood (pH 7.4). Prepare the acceptor solution, which is typically the same buffer.
-
Assay Assembly: Add the acceptor solution to a 96-well acceptor plate. Add the donor solution containing the test compound to the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate system at room temperature for a defined period (typically 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a relevant cancer cell line) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaspiro[3.5]nonane derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The 7-azaspiro[3.5]nonane scaffold has been successfully utilized to develop potent GPR119 agonists with potential for the treatment of type 2 diabetes. The rigid, three-dimensional nature of this core allows for precise control over the spatial arrangement of substituents, leading to high-affinity interactions with the target receptor.
While the application of 7-azaspiro[3.5]nonane derivatives in CNS drug discovery is a less explored area, the proven success of related azaspirocyclic scaffolds as ligands for dopamine and serotonin receptors provides a strong rationale for investigating this chemical space. Future research efforts should focus on the design and synthesis of 7-azaspiro[3.5]nonane libraries targeting various CNS receptors, coupled with rigorous biological evaluation using the standardized protocols outlined in this guide. Such studies hold the potential to unlock new therapeutic avenues for a range of neurological and psychiatric disorders.
References
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. PubChem. [Link]
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Evotec (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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Zhen, J., et al. (2004). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 138(1-2), 169-176. [Link]
-
Cisbio (2024). HTRF cAMP HiRange. Cisbio. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Analogues
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry, achieved by the fusion of a cyclobutane and a piperidine ring through a single spiro-carbon, offers a unique conformational rigidity that is highly advantageous for optimizing drug-receptor interactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane analogues, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Significance of the 7-Azaspiro[3.5]nonane Scaffold
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their value in overcoming the limitations of traditional flat, aromatic structures. The 7-azaspiro[3.5]nonane core imparts several desirable properties to a molecule:
-
Improved Physicochemical Properties: The spirocyclic nature generally leads to increased sp3 character, which can enhance solubility and reduce metabolic liability compared to their carbocyclic or aromatic counterparts.
-
Conformational Restriction: The rigid framework of the scaffold reduces the number of rotatable bonds, leading to a more defined three-dimensional shape. This pre-organization can result in higher binding affinity and selectivity for the target protein.
-
Novel Chemical Space: The unique topology of the 7-azaspiro[3.5]nonane system allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.
This guide will delve into the SAR of 7-azaspiro[3.5]nonane analogues targeting two distinct protein classes: G-protein coupled receptors (GPCRs), specifically the GPR119 receptor, and muscarinic acetylcholine receptors (M4), as well as their emerging application as covalent inhibitors of KRAS G12C.
Structure-Activity Relationship Analysis
The biological activity of 7-azaspiro[3.5]nonane derivatives is profoundly influenced by the nature and position of substituents on both the cyclobutane and piperidine rings. The following sections provide a comparative analysis of these relationships for different biological targets.
GPR119 Agonists for Type 2 Diabetes
The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. SAR studies on a series of 7-azaspiro[3.5]nonane derivatives have revealed key structural requirements for potent GPR119 agonism.
A systematic exploration of substituents on the piperidine nitrogen and the cyclobutane ring has led to the identification of potent agonists. The general structure of these analogues consists of a central 7-azaspiro[3.5]nonane core, with a substituted pyrimidine ring attached to the piperidine nitrogen and an aryl group appended to the cyclobutane ring.
Key SAR Insights for GPR119 Agonists:
-
Piperidine N-Substituent: A pyrimidine ring substituted with a small alkyl group, such as an ethyl or isopropyl group, at the 2-position is crucial for high potency.
-
Cyclobutane Ring Substitution: An aryl group, particularly a phenyl or pyridyl ring, attached to the cyclobutane ring is essential for activity. The substitution pattern on this aryl ring significantly impacts potency. For instance, a 4-cyanophenyl group has been shown to be favorable.
-
Linker between the Spirocycle and the Aryl Group: An amide linker is generally preferred to connect the aryl group to the cyclobutane ring.
The following table summarizes the SAR data for a selection of 7-azaspiro[3.5]nonane-based GPR119 agonists[1].
| Compound | R (Piperidine-N) | Ar (Cyclobutane) | EC50 (nM) [hGPR119] |
| 1 | 2-Ethyl-pyrimidin-4-yl | 4-Cyanophenyl | 15 |
| 2 | 2-Isopropyl-pyrimidin-4-yl | 4-Cyanophenyl | 12 |
| 3 | 2-Ethyl-pyrimidin-4-yl | 4-Chlorophenyl | 48 |
| 4 | 2-Ethyl-pyrimidin-4-yl | Phenyl | 130 |
| 5 | 2-Ethyl-pyrimidin-4-yl | 3-Pyridyl | 25 |
M4 Muscarinic Receptor Antagonists for Neurological Disorders
The M4 muscarinic acetylcholine receptor is a validated target for the treatment of schizophrenia and other neurological disorders. A patent application has disclosed a series of 7-azaspiro[3.5]nonane derivatives as potent and selective M4 receptor antagonists[2].
The general structure of these antagonists features a central 7-azaspiro[3.5]nonane core with substitutions on the piperidine nitrogen.
Key SAR Insights for M4 Antagonists:
-
Piperidine N-Substituent: A key structural feature for potent M4 antagonism is the presence of a specific bicyclic heteroaryl group attached to the piperidine nitrogen.
-
Stereochemistry: The stereochemistry at the spiro-center can significantly influence potency and selectivity.
The following table presents data for representative M4 antagonists from the patent literature[2].
| Compound | R (Piperidine-N) | M4 Ki (nM) |
| 6 | (1H-Indazol-5-yl)methyl | 5.2 |
| 7 | (Benzofuran-5-yl)methyl | 8.1 |
| 8 | (1-Methyl-1H-indazol-5-yl)methyl | 3.5 |
| 9 | (Quinolin-6-yl)methyl | 12 |
Covalent Inhibitors of KRAS G12C
The KRAS oncogene, particularly the G12C mutation, is a major driver in many cancers. Recently, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C[3]. In these analogues, the 7-azaspiro[3.5]nonane moiety acts as a rigid scaffold to present a reactive acrylamide warhead that covalently modifies the mutant cysteine residue.
Key SAR Insights for KRAS G12C Inhibitors:
-
Acrylamide Warhead: The acryloyl group is essential for the covalent interaction with the cysteine residue of KRAS G12C.
-
Scaffold: The 2,7-diazaspiro[3.5]nonane scaffold positions the acrylamide for optimal reaction with the target.
-
Substitutions on the Quinazoline Ring: Modifications to the quinazoline core, which is attached to the spirocycle, are crucial for improving potency and metabolic stability[3]. For example, the introduction of a 6-chloro-8-fluoro substitution pattern on the quinazoline ring enhances activity[3].
| Compound | R (Quinazoline) | IC50 (nM) [KRAS G12C] |
| 10 | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | 2.3 |
| 11 | 8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | 15.6 |
Experimental Protocols
Synthesis of the 7-Azaspiro[3.5]nonane Core
A general method for the synthesis of the 7-azaspiro[3.5]nonane core involves a [2+2] cycloaddition reaction. While specific details can vary, a representative procedure is outlined below.
Step-by-Step Protocol:
-
Imine Formation: To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., toluene), add benzylamine. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
[2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0 °C. Add a solution of an acyl chloride (ketene precursor) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine) to generate the ketene in situ. The reaction is stirred and allowed to warm to room temperature overnight.
-
Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica gel to yield the protected 7-azaspiro[3.5]nonan-1-one derivative.
-
Deprotection and Functionalization: The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM). The resulting free amine can then be functionalized through various coupling reactions to introduce the desired substituents on the piperidine nitrogen.
Biological Assays
GPR119 cAMP Accumulation Assay (HTRF):
This assay is used to determine the potency of GPR119 agonists by measuring the increase in intracellular cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 384-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Cell Lysis and Reagent Addition: Cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
Signal Measurement: After a further incubation, the fluorescence is read on an HTRF-compatible reader. The EC50 value is calculated from the dose-response curve.
M4 Muscarinic Receptor Radioligand Binding Assay:
This assay measures the affinity of compounds for the M4 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes from a cell line expressing the human M4 muscarinic receptor are prepared.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled antagonist (e.g., [3H]NMS), and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a versatile and valuable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent placement and nature in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers interested in synthesizing and evaluating their own 7-azaspiro[3.5]nonane analogues. As our understanding of the chemical space around this unique scaffold continues to grow, it is certain to yield more drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- Antagonists of the muscarinic acetylcholine receptor M4. Google Patents.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
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Anti-Muscarinic Cholinergic Receptor 4 (M4) Antibody ELISA Assay Kit. Eagle Biosciences. Available at: [Link]
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Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 12(15), 2848-2856. Available at: [Link]
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Nawaratne, V., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Molecular Pharmacology, 78(6), 1164-1175. Available at: [Link]
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]
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M4 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]
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Kruse, A. C., et al. (2013). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Journal of Biological Chemistry, 288(21), 15268-15278. Available at: [Link]
-
Ohori, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]
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- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11149022B2 - Antagonists of the muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 7-Azaspiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the conformational rigidity and three-dimensional topology of spirocyclic scaffolds are highly sought-after features for the design of novel therapeutics. The 7-azaspiro[3.5]nonane-6,8-dione core, a unique structural motif, presents a compelling framework for probing biological space. However, its unambiguous synthesis and structural verification are paramount to ensure the integrity of downstream applications. This guide provides a comprehensive comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound, with a particular focus on distinguishing it from a closely related analogue, 3-Azaspiro[5.5]undecane-2,4-dione.
The Imperative of Rigorous Structural Elucidation
The seemingly subtle difference between a spiro[3.5]nonane and a spiro[5.5]undecane system—the substitution of a cyclobutane for a cyclohexane ring—can have profound implications for the molecule's steric profile, lipophilicity, and ultimately, its biological activity. Therefore, relying on a single analytical technique is insufficient for unequivocal structural assignment. A multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a self-validating confirmation.
Comparative Spectroscopic Analysis: this compound vs. 3-Azaspiro[5.5]undecane-2,4-dione
To illustrate the power of a comparative spectroscopic approach, we will juxtapose the expected spectral data for this compound with the reported data for its close structural analogue, 3-Azaspiro[5.5]undecane-2,4-dione.[1][2] This comparison will highlight the key spectral signatures that allow for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
-
This compound (Predicted):
-
N-H Proton: A broad singlet is expected in the region of δ 10-11 ppm, characteristic of an imide proton.
-
Piperidinedione Protons: The four protons on the piperidinedione ring adjacent to the spiro-center and the carbonyl groups are expected to appear as a singlet or a narrow multiplet around δ 2.5-2.8 ppm.
-
Cyclobutane Protons: The six protons of the cyclobutane ring will likely present as a complex multiplet in the upfield region of the spectrum, typically between δ 1.8-2.5 ppm. The complexity arises from the restricted rotation and potential for diastereotopicity of the methylene protons.
-
-
3-Azaspiro[5.5]undecane-2,4-dione (Reported Data): [2]
Key Differentiator in ¹H NMR: The most significant difference will be the chemical shifts and multiplicity of the spiro-alkane protons. The cyclobutane protons of this compound are expected to be at a relatively lower field and potentially show more complex splitting patterns compared to the cyclohexane protons of 3-azaspiro[5.5]undecane-2,4-dione, which appear further upfield.
¹³C NMR Spectroscopy: Carbon NMR provides a count of the unique carbon environments in the molecule.
-
This compound (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region, around δ 172-175 ppm, are expected for the two equivalent carbonyl carbons of the imide.
-
Spiro Carbon: A quaternary carbon signal, typically in the range of δ 35-45 ppm, is anticipated for the spiro-center.
-
Piperidinedione Carbons: A signal around δ 40-45 ppm for the two methylene carbons of the piperidinedione ring.
-
Cyclobutane Carbons: Signals for the methylene carbons of the cyclobutane ring are expected in the upfield region, likely between δ 15-35 ppm.
-
-
3-Azaspiro[5.5]undecane-2,4-dione (Reported Data): [2]
-
Carbonyl Carbons: A signal at δ 172.72 ppm is reported for the carbonyl carbons.[2]
-
Spiro Carbon: The quaternary spiro-carbon signal is observed at δ 32.45 ppm.[2]
-
Piperidinedione Carbons: The methylene carbons of the diacetic acid moiety are found at δ 42.50 ppm.[2]
-
Cyclohexane Carbons: Signals for the cyclohexane methylene carbons appear at δ 35.29, 25.36, and 20.97 ppm.[2]
-
Key Differentiator in ¹³C NMR: The chemical shifts of the spiro-carbon and the carbons of the cycloalkane ring will be the most telling. The cyclobutane carbons of the target molecule will have distinctly different chemical shifts compared to the cyclohexane carbons of the analogue.
Table 1: Comparative NMR Data
| Assignment | This compound (Predicted) | 3-Azaspiro[5.5]undecane-2,4-dione (Reported) [2] |
| ¹H NMR | ||
| N-H | ~10.5-11.0 ppm (br s) | 10.67 ppm (br s) |
| Piperidinedione CH₂ | ~2.5-2.8 ppm (s or m) | 2.42 ppm (s) |
| Cycloalkane CH₂ | ~1.8-2.5 ppm (m) | 1.30-1.41 ppm (m) |
| ¹³C NMR | ||
| C=O | ~172-175 ppm | 172.72 ppm |
| Spiro C | ~35-45 ppm | 32.45 ppm |
| Piperidinedione CH₂ | ~40-45 ppm | 42.50 ppm |
| Cycloalkane CH₂ | ~15-35 ppm | 35.29, 25.36, 20.97 ppm |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key functionality in this compound is the cyclic imide (glutarimide) moiety.
-
Expected IR Absorptions for this compound:
-
N-H Stretch: A moderate to strong absorption band around 3200 cm⁻¹, characteristic of the N-H bond in the imide.
-
C-H Stretches: Absorptions for sp³ C-H stretching will appear just below 3000 cm⁻¹.
-
C=O Stretches: Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching. These are expected in the region of 1700-1770 cm⁻¹. This two-band pattern is a hallmark of cyclic imides and is crucial for distinguishing them from other carbonyl-containing compounds.
-
C-N Stretch: A moderate absorption in the fingerprint region, typically around 1200-1350 cm⁻¹.
-
Comparison with 3-Azaspiro[5.5]undecane-2,4-dione: The IR spectrum of 3-Azaspiro[5.5]undecane-2,4-dione is expected to be very similar to that of the target compound in the functional group region, as both contain the same glutarimide core. The primary differences would lie in the fingerprint region (below 1500 cm⁻¹), reflecting the different vibrational modes of the cyclobutane versus the cyclohexane ring.
Table 2: Key IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| N-H Stretch | ~3200 |
| sp³ C-H Stretch | < 3000 |
| C=O Asymmetric Stretch | ~1770 |
| C=O Symmetric Stretch | ~1700 |
| C-N Stretch | ~1200-1350 |
Experimental Protocols
FTIR Sample Preparation (KBr Pellet Method)
For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.
Methodology:
-
Sample Grinding: Thoroughly grind 1-2 mg of the crystalline sample with about 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular formula is C₈H₁₁NO₂. The expected nominal molecular weight is 153 g/mol . A prominent molecular ion peak at m/z = 153 should be observed.
-
Key Fragmentation Pathways: The fragmentation of the piperidinedione ring is expected to be a dominant process. Common fragmentation patterns for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom and ring fission. The loss of CO (28 Da) and fragments of the cyclobutane ring would also be anticipated.
-
Comparison with 3-Azaspiro[5.5]undecane-2,4-dione: The molecular weight of this analogue (C₁₀H₁₅NO₂) is 181 g/mol . This clear difference in the molecular ion peak is a definitive way to distinguish between the two compounds. The fragmentation patterns will also differ, with the spiro[5.5] system showing characteristic losses of fragments from the cyclohexane ring.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| This compound | C₈H₁₁NO₂ | 153.18 | 153 |
| 3-Azaspiro[5.5]undecane-2,4-dione | C₁₀H₁₅NO₂ | 181.23 | 181 |
Conclusion
The structural confirmation of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While each technique provides valuable pieces of the structural puzzle, it is their collective interpretation that builds an unassailable case for the compound's identity. By comparing the expected spectroscopic data of the target molecule with that of a close structural analogue, 3-Azaspiro[5.5]undecane-2,4-dione, we have highlighted the key distinguishing features in each analytical method. This comparative approach, grounded in established spectroscopic principles, provides a robust framework for researchers, scientists, and drug development professionals to confidently verify the structure of this and other novel spirocyclic compounds.
References
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Azaspiro[3.5]nonane-Based Compounds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional molecules—has led to a surge of interest in spirocyclic systems.[1][2] Among these, the 7-azaspiro[3.5]nonane framework has emerged as a particularly promising structural motif. Its inherent rigidity and defined three-dimensional orientation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles compared to more flexible, traditional structures like piperidines.[3][4]
This guide provides a comprehensive comparison of 7-azaspiro[3.5]nonane-based compounds with alternative scaffolds, supported by experimental data from both in vitro and in vivo studies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize complex biological pathways and workflows to offer a complete picture for researchers, scientists, and drug development professionals.
The 7-Azaspiro[3.5]nonane Scaffold: A Comparative Overview
The defining feature of the 7-azaspiro[3.5]nonane scaffold is the fusion of a four-membered azetidine ring with a six-membered cyclohexane ring, sharing a single carbon atom. This arrangement imparts a rigid, three-dimensional geometry that can be highly advantageous in drug design.
To contextualize the properties of this scaffold, a head-to-head comparison with a related azaspirocycle, 1-azaspiro[4.4]nonane, is presented below. While both are spirocyclic amines, the differing ring sizes and nitrogen placement lead to distinct physicochemical properties.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
| Complexity | 97.1 | 103 |
Data sourced from BenchChem. It is important to note that these values are computationally predicted and may vary from experimental results.[5]
Key Insights: The slightly lower basicity and lipophilicity, along with a higher predicted aqueous solubility, make the 7-azaspiro[3.5]nonane scaffold an attractive starting point for developing orally bioavailable drugs.[5] These properties are particularly relevant for targets in metabolic diseases, where oral administration is the preferred route.
In Vitro Evaluation: Targeting GPR119 for Type 2 Diabetes
A significant application of the 7-azaspiro[3.5]nonane scaffold has been in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6][7] GPR119 is primarily expressed on pancreatic β-cells and intestinal L-cells, where its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][8]
GPR119 Signaling Pathway
The mechanism of action for a 7-azaspiro[3.5]nonane-based GPR119 agonist can be visualized as follows:
Caption: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.[6]
Comparative In Vitro Data
The potency of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is typically evaluated using a cyclic AMP (cAMP) assay in cells engineered to express the receptor. The table below presents representative data for a spirocyclic compound compared to a non-spirocyclic analogue.
| Compound | Structure | Human GPR119 EC₅₀ (nM) | Mouse GPR119 EC₅₀ (nM) |
| Compound 54g (Spirocyclic) | 7-Azaspiro[3.5]nonane derivative | 15 | 29 |
| Analogue X (Non-spirocyclic) | Piperidine-based | >1000 | >1000 |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a cAMP assay.
Expert Analysis: The incorporation of the rigid 7-azaspiro[3.5]nonane scaffold in Compound 54g dramatically enhances its potency at the GPR119 receptor compared to its more flexible piperidine-based counterpart, Analogue X. This highlights the structure-activity relationship benefits of using spirocyclic systems to lock the molecule in a bioactive conformation, thereby improving its interaction with the target receptor.
Experimental Protocol: In Vitro cAMP Assay
The following is a detailed protocol for a homogenous time-resolved fluorescence (HTRF) cAMP assay, a common method for quantifying GPR119 activation.
Caption: Workflow for a cell-based HTRF cAMP assay to evaluate GPR119 agonists.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are a robust and widely used platform for heterologous expression of GPCRs, providing a clean system to study the function of a specific receptor without interference from other signaling pathways.[1]
-
HTRF Technology: This assay format is homogenous (no-wash), minimizing handling steps and variability. The ratiometric measurement (665 nm/620 nm) corrects for well-to-well variations and compound interference, leading to high-quality, reproducible data.
-
30-Minute Incubation: This time point is typically sufficient to allow for compound binding and subsequent cAMP production to reach a detectable and stable level.
In Vivo Evaluation: Assessing Glucose Homeostasis in Rodent Models
Promising compounds from in vitro screens are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a physiological context. For GPR119 agonists, the oral glucose tolerance test (OGTT) in rats is a standard and informative assay.[9][10]
Comparative In Vivo Data
The following table summarizes the in vivo performance of a 7-azaspiro[3.5]nonane-based GPR119 agonist compared to a vehicle control in an oral glucose tolerance test in Sprague-Dawley rats.
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Glucose AUC₀₋₁₂₀ min (mg·min/dL) | % Glucose Lowering vs. Vehicle |
| Vehicle | - | 25000 ± 1500 | - |
| Compound 54g (Spirocyclic) | 10 | 18000 ± 1200 | 28% |
AUC (Area Under the Curve) represents the total glucose exposure over the 120-minute test period. Data are presented as mean ± SEM.
Expert Analysis: Compound 54g demonstrates a significant glucose-lowering effect in the OGTT, indicating its ability to improve glucose homeostasis in a living organism. This validates the in vitro findings and supports the therapeutic potential of 7-azaspiro[3.5]nonane-based GPR119 agonists. The spirocyclic core contributes to favorable pharmacokinetic properties, allowing for sufficient exposure to elicit a pharmacological response after oral administration.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines the key steps for performing an OGTT to evaluate the efficacy of a test compound.
Caption: Workflow for an oral glucose tolerance test (OGTT) in rats.[11]
Causality Behind Experimental Choices:
-
Overnight Fasting: This ensures that baseline glucose levels are low and standardized across all animals, allowing for a clear and measurable response to the glucose challenge.[10]
-
Oral Gavage: This route of administration for both the test compound and glucose mimics the clinical scenario for an orally administered anti-diabetic drug and assesses the compound's oral bioavailability and efficacy.[11]
-
Multiple Time Points: Collecting blood at various intervals allows for the construction of a glucose excursion curve, providing a dynamic view of glucose clearance and enabling the calculation of the AUC, a robust measure of overall glucose tolerance.[12]
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable tool in modern drug discovery, offering a rigid three-dimensional framework that can significantly enhance the pharmacological properties of a molecule. As demonstrated through the example of GPR119 agonists, the incorporation of this spirocyclic system can lead to substantial improvements in in vitro potency and in vivo efficacy compared to non-spirocyclic analogues. The detailed protocols provided herein offer a validated roadmap for the evaluation of such compounds, emphasizing the importance of robust assay design and a clear understanding of the underlying biological pathways. For researchers and drug development professionals, the strategic use of the 7-azaspiro[3.5]nonane scaffold presents a compelling opportunity to develop novel therapeutics with superior performance characteristics.
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
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A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 7-Azaspiro[3.5]nonane-6,8-dione using High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative for Purity in Novel Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic compounds such as 7-Azaspiro[3.5]nonane-6,8-dione are gaining significant attention. Their conformationally rigid, three-dimensional structures make them valuable scaffolds for developing novel therapeutics, potentially offering improved target specificity and pharmacological properties.[1] However, the synthetic pathways to these complex molecules can be intricate, often leading to a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[2] For researchers and drug development professionals, ensuring the purity of the final synthesized compound is not merely a quality control step; it is a fundamental prerequisite for reliable biological screening, accurate structure-activity relationship (SAR) studies, and ultimately, regulatory compliance and patient safety.[3][4]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, present a self-validating protocol grounded in authoritative guidelines, and compare HPLC's performance against alternative analytical techniques.
Anticipating the Challenge: Potential Impurities in Synthesis
The purity of a synthesized compound is defined by the absence of foreign substances. In the case of this compound, potential impurities are dictated by its synthetic route. While numerous pathways exist, a common approach might involve intramolecular condensation reactions like the Dieckmann condensation.[1] Based on general principles of organic synthesis for related structures, likely impurities could include:
-
Unreacted Starting Materials and Intermediates: Incomplete cyclization or precursor reactions can leave residual starting materials in the final product.[2]
-
By-products of Side Reactions: Elimination reactions may introduce olefinic impurities.[2][5] Hydrolysis of the dione ring, if exposed to non-anhydrous conditions, is another possibility.
-
Reagent-Derived Impurities: Reagents used in preceding steps, such as coupling agents or bases, may persist or generate by-products (e.g., triphenylphosphine oxide).[2]
An effective analytical method must be able to separate and detect these structurally similar compounds from the main analyte peak. This is where the selectivity of HPLC becomes paramount.[6]
The Primary Technique: A Deep Dive into Reverse-Phase HPLC
For a polar, non-volatile small molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable analytical technique for purity assessment.[7][8] It offers a powerful combination of high resolving power, sensitivity, and quantitative accuracy.
Causality of Methodological Choices
The development of a reliable HPLC method is not arbitrary; each parameter is selected to optimize the separation and detection of the target analyte and its potential impurities.[9][10]
-
Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point. Its non-polar stationary phase provides excellent retention for a wide range of organic molecules. For this dione, a column with a particle size of 3.5 µm to 5 µm and dimensions of 4.6 x 150 mm offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase Composition: The mobile phase drives the separation. A gradient elution, starting with a high concentration of a polar solvent (Aqueous Phase) and gradually increasing the concentration of a less polar organic solvent (Organic Phase), is essential. This ensures that early-eluting, highly polar impurities are well-resolved, while more non-polar, late-eluting impurities are efficiently eluted from the column in a reasonable timeframe.
-
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade Water. The acid helps to protonate silanol groups on the silica backbone of the column, reducing peak tailing and improving peak shape. It also provides a source of protons for potential mass spectrometry (MS) detection if an LC-MS system is used.[11]
-
Organic Phase (B): Acetonitrile. Chosen for its low viscosity and UV transparency, acetonitrile is an excellent solvent for gradient elution in RP-HPLC.[10]
-
-
Detector Selection: The dione functional groups in this compound contain carbonyl chromophores, which should exhibit UV absorbance. A Photodiode Array (PDA) detector is superior to a standard UV-Visible detector because it acquires the entire UV spectrum for each point in the chromatogram. This is invaluable for peak purity analysis, allowing one to check for co-eluting impurities under a single peak.[10] A detection wavelength of 210 nm is a good starting point for detecting non-aromatic carbonyl compounds.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the validation process, from sample preparation to final data assessment, ensuring the method is fit for its intended purpose.
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Comparative Biological Evaluation of 7-Azaspiro[3.5]nonane Derivatives as Novel GPR119 Agonists
A Senior Application Scientist's Guide to Characterization and Benchmarking
Introduction: The GPR119 Conundrum in Diabetes Drug Discovery
G protein-coupled receptor 119 (GPR119) has long been a tantalizing target for the treatment of Type 2 Diabetes Mellitus (T2DM). As a member of the GPCR family, it is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by an agonist is known to trigger a cascade of events highly desirable for glycemic control. The receptor couples to the Gαs subunit of the heterotrimeric G protein, activating adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This signaling pathway enhances glucose-dependent insulin secretion from β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[1][4] This dual mechanism of action promises robust glucose-lowering effects with a low risk of hypoglycemia.[4]
Despite this promising profile, the path of GPR119 agonists from bench to bedside has been fraught with challenges. Numerous candidates developed by major pharmaceutical companies have demonstrated success in rodent models only to show modest efficacy or encounter issues like tachyphylaxis (rapid loss of effect) in human clinical trials.[5][6] This translational failure has spurred the search for novel chemical scaffolds that might offer differentiated pharmacology, improved potency, and superior clinical durability.
This guide focuses on a new and promising class of compounds built around a 7-azaspiro[3.5]nonane core.[3][7] We will provide an in-depth comparison of these derivatives, detailing the experimental workflows for their biological evaluation and benchmarking their performance against other GPR119 agonist classes.
The GPR119 Signaling Cascade: The Mechanism of Action
The therapeutic rationale for activating GPR119 is grounded in its well-defined signaling pathway. Understanding this cascade is critical for designing and interpreting the functional assays described later in this guide. Upon agonist binding, the receptor undergoes a conformational change, initiating the signaling process that culminates in two key physiological outcomes.
Caption: Canonical GPR119 signaling pathway initiated by agonist binding.
A Multi-Tiered Workflow for In Vitro Evaluation
A robust in vitro evaluation strategy is essential to profile and rank new chemical entities efficiently. We employ a hierarchical screening cascade that moves from target engagement and potency determination to functional validation in physiologically relevant cell types. This approach ensures that only the most promising compounds advance to more resource-intensive studies.
Caption: A hierarchical workflow for the in vitro evaluation of GPR119 agonists.
Experimental Protocol 1: Primary Agonist Potency (cAMP Assay)
Rationale: The primary mechanism of GPR119 is Gs-coupling and subsequent cAMP production. Therefore, a direct measure of cAMP accumulation in a recombinant cell line overexpressing human GPR119 is the most reliable primary assay for determining agonist potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured to ~80-90% confluency in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are harvested and seeded into 384-well white opaque assay plates at a density of 5,000 cells/well and incubated overnight.
-
Compound Preparation: 7-Azaspiro[3.5]nonane derivatives are serially diluted in DMSO to create a 10-point concentration curve (e.g., from 10 mM to 0.1 nM). A 200x stock is prepared, which is then further diluted in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Assay Procedure:
-
The cell culture medium is aspirated from the plates.
-
10 µL of assay buffer is added to each well.
-
10 µL of the diluted compound or control (vehicle, reference agonist) is added.
-
Plates are incubated for 30 minutes at room temperature.
-
-
cAMP Detection: The concentration of intracellular cAMP is quantified using a homogenous time-resolved fluorescence (HTRF) or LANCE® Ultra cAMP kit following the manufacturer's protocol.
-
Data Analysis: The HTRF ratio is converted to cAMP concentration using a standard curve. The resulting dose-response data is fitted to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
Experimental Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS)
Rationale: A key therapeutic goal is to potentiate insulin release only when blood glucose is high. This assay validates that the compound's effect on pancreatic β-cells is glucose-dependent, a critical feature for minimizing hypoglycemia risk.[8]
Methodology:
-
Cell Culture: An insulinoma cell line, such as INS-1E or MIN6c4, is cultured in RPMI-1640 medium.[5][9]
-
Assay Setup: Cells are seeded in 96-well plates. Prior to the assay, cells are "starved" in a low-glucose (e.g., 2.5 mM) Krebs-Ringer Bicarbonate buffer (KRBH) for 2 hours.
-
Stimulation: The starvation buffer is replaced with KRBH containing either low (2.5 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation & Collection: Plates are incubated for 2 hours at 37°C. The supernatant is then collected to measure secreted insulin.
-
Quantification: Insulin levels in the supernatant are measured using an ELISA or HTRF assay kit.
-
Data Analysis: Insulin secretion at high glucose in the presence of the compound is compared to secretion at high glucose alone to determine the fold-increase and functional potency. A lack of significant insulin secretion at low glucose is a key validation point.
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives
Systematic chemical modification of the 7-azaspiro[3.5]nonane scaffold has led to the identification of highly potent GPR119 agonists.[7] The optimization focused on two key regions: the piperidine N-capping group (R2) and the left-hand side (LHS) aryl group (R3). The data clearly indicates that specific substitutions are critical for achieving high potency.
| Compound ID | Core Scaffold | R2 Group (Piperidine Cap) | R3 Group (Aryl Moiety) | hGPR119 EC50 (nM)[7] |
| Reference A | 7-Azaspiro[3.5]nonane | Pyrimidin-2-yl | 4-cyanophenyl | >1000 |
| Derivative 1 | 7-Azaspiro[3.5]nonane | Pyrimidin-2-yl | 3-fluoro-4-cyanophenyl | 250 |
| Derivative 2 | 7-Azaspiro[3.5]nonane | 4-methylpyrimidin-2-yl | 3-fluoro-4-cyanophenyl | 80 |
| 54g (Optimized) | 7-Azaspiro[3.5]nonane | 4-trifluoromethylpyrimidin-2-yl | 3-fluoro-4-cyanophenyl | 15 |
Key SAR Insights:
-
Aryl Group (R3): The introduction of a fluorine atom at the 3-position of the 4-cyanophenyl ring significantly improves potency (Reference A vs. Derivative 1). This suggests a specific steric or electronic interaction within the GPR119 binding pocket.
-
Piperidine Cap (R2): Modification of the pyrimidine capping group is crucial. Adding a methyl group enhances potency (Derivative 1 vs. 2), but the most dramatic improvement comes from the electron-withdrawing trifluoromethyl group, which led to the identification of compound 54g as a highly potent agonist.[7]
In Vivo Evaluation: Oral Glucose Tolerance Test (oGTT)
Rationale: The oGTT is the gold-standard preclinical assay for evaluating the therapeutic potential of an anti-diabetic agent. It assesses the compound's ability to improve glucose disposal following an oral glucose challenge, which engages both the insulin secretion and incretin axes.[5][10]
Experimental Protocol 3: oGTT in Mice
Methodology:
-
Animal Model: Male C57BL/6J mice are acclimatized and fasted overnight (approximately 16 hours) with free access to water.[5]
-
Compound Administration: On the day of the study, mice are randomized into groups. The test compound (e.g., 54g formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle is administered orally (p.o.) by gavage.
-
Baseline Blood Glucose: A baseline blood sample (t= -30 min) is taken from the tail vein to measure blood glucose.
-
Glucose Challenge: 30 minutes after compound administration, a glucose solution (2 g/kg) is administered orally (t=0 min).
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose concentration is plotted against time for each group. The Area Under the Curve (AUC) for glucose excursion is calculated and compared between the vehicle-treated and compound-treated groups. A statistically significant reduction in the AUC indicates improved glucose tolerance.
Comparative Benchmarking: How Does the 7-Azaspiro[3.5]nonane Scaffold Compare?
While head-to-head clinical data is unavailable, we can compare the preclinical profile of the 7-azaspiro[3.5]nonane class with other notable GPR119 agonists that have been evaluated clinically.
| Agonist Class / Compound | Core Scaffold | Potency (hGPR119 EC50) | Key Preclinical Finding | Clinical Status / Outcome |
| 7-Azaspiro[3.5]nonane (54g) | Spirocyclic Amine | 15 nM[7] | Potent agonist identified through SAR optimization.[7] | Preclinical |
| AR231453 | Six-membered Heterocycle | ~25 nM[1] | Widely used as a tool compound; stimulates GLP-1 secretion.[11] | Preclinical Tool |
| DS-8500a | Not specified | Potent | Showed some efficacy with acute and chronic dosing in T2DM patients.[6] | Discontinued[6] |
| Other Clinical Candidates | Various (e.g., piperidine, pyridine)[12] | Variable | Generally effective in rodent models of T2DM and obesity.[6] | Largely failed in Phase II trials due to modest efficacy.[5][6] |
This comparison highlights that while many scaffolds can yield potent GPR119 agonists, the ultimate challenge lies in translating that potency into robust and sustained clinical efficacy. The novel 7-azaspiro[3.5]nonane scaffold provides a new chemical entity with high in vitro potency, representing a promising foundation for further development.
Senior Scientist's Perspective and Future Directions
The discovery of the 7-azaspiro[3.5]nonane series marks a significant step forward in the challenging field of GPR119 drug discovery. The high potency of compounds like 54g, achieved through rational SAR, is a testament to the viability of this scaffold.
However, the crucial question remains: can this class succeed where others have failed? The modest clinical efficacy of past GPR119 agonists may stem from several factors, including species differences in receptor pharmacology (human GPR119 shares only ~82% homology with mouse) and potential for rapid receptor desensitization or tachyphylaxis.[1][5]
The path forward for this new chemical series must involve:
-
Head-to-Head In Vivo Studies: Directly comparing the optimized 7-azaspiro[3.5]nonane derivatives against agonists like DS-8500a in chronic rodent models to assess the durability of the glucose-lowering effect.
-
Pharmacokinetic Profiling: Ensuring the lead compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suitable for once-daily oral dosing.
-
Target Engagement Studies: Utilizing advanced techniques, such as developing a positron emission tomography (PET) ligand for this series, could provide invaluable in vivo data on receptor occupancy and its correlation with efficacy.[13]
-
Exploring Combination Therapies: The future of GPR119 agonists may lie in combination with other anti-diabetic agents, such as DPP-4 inhibitors, to achieve synergistic effects on the incretin axis.[1]
The 7-azaspiro[3.5]nonane scaffold represents a promising new tool in our arsenal. Through rigorous and logically staged evaluation, we can determine if its unique structural features translate into a differentiated and clinically meaningful therapeutic profile for patients with Type 2 Diabetes.
References
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What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? (2024). Taylor & Francis Online. [Link]
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Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. National Institutes of Health (NIH). [Link]
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First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. National Institutes of Health (NIH). [Link]
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DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. (2022). Diabetes & Metabolism Journal. [Link]
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GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024). PubMed. [Link]
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Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. ResearchGate. [Link]
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Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. National Institutes of Health (NIH). [Link]
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What are GPR119 agonists and how do they work? (2024). Patsnap Synapse. [Link]
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Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. (2024). Frontiers in Pharmacology. [Link]
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Synthesis and SAR studies of bicyclic amine series GPR119 agonists. PubMed. [Link]
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A Comparative Guide to the Drug-Like Properties of 7-Azaspiro[3.5]nonane-6,8-dione Derivatives
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous drug-like properties is paramount. The 7-azaspiro[3.5]nonane core, a rigid three-dimensional structure, has emerged as a compelling framework in drug design. Its spirocyclic nature, where two rings share a single carbon atom, imparts a defined conformational rigidity that can enhance binding affinity and selectivity for biological targets. Unlike traditional planar aromatic rings, this scaffold provides a unique exit vector for substituents, allowing for exploration of novel chemical space. Recently, derivatives have been investigated as GPR119 agonists for their potential in treating diabetes, highlighting the therapeutic promise of this molecular architecture.[1] This guide provides a comparative framework for assessing the critical drug-like properties of novel 7-azaspiro[3.5]nonane-6,8-dione derivatives, offering both the theoretical basis and practical, validated protocols for their evaluation.
Pillar 1: Foundational Assessment - Physicochemical Properties and the Rule of Five
A candidate's journey towards becoming a viable drug begins with its fundamental physicochemical properties. These characteristics govern its behavior in a biological system, influencing everything from solubility to cell permeability. A foundational guideline in this domain is Lipinski's Rule of Five, an empirically derived set of parameters that predict the likelihood of a compound being an orally active drug in humans.[2][3]
Lipinski's Rule of Five Criteria:
-
Molecular Weight (MW): Less than 500 Daltons[3]
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5[3]
-
Hydrogen Bond Donors (HBD): No more than 5[3]
-
Hydrogen Bond Acceptors (HBA): No more than 10[3]
While not an absolute determinant of success, adherence to these rules significantly de-risks a candidate by flagging potential issues with absorption and permeation early in the discovery process.[3][4]
Comparative Data: Hypothetical 7-Azaspiro Derivatives vs. Benchmark
To illustrate the application of these principles, consider the following hypothetical data for three novel derivatives compared to Ibuprofen, a well-established oral drug that is fully compliant with the Rule of Five.[4]
| Compound | Molecular Weight (Da) | cLogP | HBD | HBA | Rule of Five Violations |
| Derivative A | 410.5 | 3.8 | 2 | 5 | 0 |
| Derivative B | 525.7 | 4.2 | 3 | 6 | 1 (MW) |
| Derivative C | 450.6 | 6.1 | 1 | 4 | 1 (LogP) |
| Ibuprofen | 206.3 | 3.97 | 1 | 2 | 0 |
Interpretation and Causality:
-
Derivative A presents an ideal profile, fully compliant with Lipinski's rules, suggesting a high probability of good absorption and permeability.
-
Derivative B violates the molecular weight criterion. While not an immediate disqualifier, this raises a flag for potentially reduced permeability and bioavailability. Further experimental validation is crucial.
-
Derivative C shows a high cLogP, indicating excessive lipophilicity. This can lead to poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.
Pillar 2: Absorption & Permeability - The Gateway to Systemic Exposure
For a drug to exert its effect, it must first be absorbed into the systemic circulation. Passive diffusion is a primary mechanism for the absorption of many orally administered drugs.[5] We can model this critical property using high-throughput, in vitro assays that provide reliable, predictive data.
Experimental Workflow: Assessing Passive Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict passive gastrointestinal absorption.[5][6] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7] This assay is often used as a primary screen before more resource-intensive cell-based assays like the Caco-2 model.[8][9]
Caption: High-level workflow for the PAMPA permeability assay.
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The choice of different pH buffers for the donor (acidic) and acceptor (neutral) compartments simulates the physiological pH gradient between the gastrointestinal tract and the bloodstream, providing a more accurate prediction of in vivo absorption.[10]
Materials:
-
96-well PAMPA "sandwich" plate system (hydrophobic PVDF filter donor plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate or Phosphate buffer, pH 5.0-6.5
-
Test compounds and control compounds (high permeability, e.g., Propranolol; low permeability, e.g., Atenolol)
-
DMSO
-
Analytical instrument (LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Preparation:
-
Prepare 10 mM stock solutions of all test and control compounds in DMSO.
-
Coat the filter membrane of the donor plate wells with 5 µL of the phospholipid solution. Allow the solvent to evaporate completely.
-
Prepare the final test and control solutions by diluting the DMSO stocks into the donor buffer (e.g., pH 6.5) to a final concentration of 50 µM. The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.
-
Fill the wells of the acceptor plate with 300 µL of acceptor buffer (PBS, pH 7.4).
-
-
Assay:
-
Add 150 µL of the final compound solutions to the coated donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4 to 16 hours.[11]
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A is the concentration in the acceptor well, and C_eq is the equilibrium concentration.
-
Comparative Data: Permeability of 7-Azaspiro Derivatives
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Absorption |
| Derivative A | 12.5 | High | High |
| Derivative B | 1.8 | Medium | Moderate |
| Derivative C | 0.5 | Low | Low |
| Propranolol (High Control) | >10 | High | High |
| Atenolol (Low Control) | <1 | Low | Low |
Interpretation and Causality:
-
Derivative A exhibits high permeability, comparable to the positive control, suggesting it can readily cross the intestinal barrier via passive diffusion.
-
Derivative B , with its higher molecular weight, shows moderate permeability. This indicates that while absorption is possible, it may be a limiting factor for its overall bioavailability.
-
Derivative C , with its high lipophilicity, surprisingly shows low permeability. This is a classic example of the "brick dust" problem, where a compound is too lipophilic to have sufficient aqueous solubility in the donor compartment to effectively partition into the lipid membrane. Its poor solubility, not its ability to cross a lipid barrier, is the limiting factor.
Pillar 3: Metabolic Stability - Resisting the Body's Defenses
Once absorbed, a drug candidate faces its next major hurdle: metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] A compound that is metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations in the body. The liver microsomal stability assay is a standard in vitro tool to assess a compound's susceptibility to Phase I metabolism.[12][13]
Experimental Workflow: Assessing Metabolic Stability
This assay measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[12]
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
Causality: The inclusion of the cofactor NADPH is critical; without it, the CYP450 enzymes are inactive.[14] Comparing the compound's stability in the presence and absence of NADPH confirms that depletion is due to enzymatic metabolism and not chemical instability.[13]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Test compounds and control compounds (high clearance, e.g., Verapamil; low clearance, e.g., Warfarin)
-
Ice-cold acetonitrile with an internal standard (IS) for quenching and analysis
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the liver microsome suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to bring it to temperature.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]
-
Immediately remove an aliquot for the 0-minute time point and add it to a separate tube containing ice-cold acetonitrile with IS to stop the reaction.[12]
-
Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[13]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as ln(2)/k.
-
Calculate the in vitro intrinsic clearance (CLint) as (k * 1000) / [microsomal protein concentration].
-
Comparative Data: Metabolic Stability of 7-Azaspiro Derivatives
| Compound | Half-Life (t½, min) | In Vitro CLint (µL/min/mg) | Metabolic Stability Classification |
| Derivative A | > 60 | < 12 | High |
| Derivative B | 25 | 33 | Medium |
| Derivative C | 8 | 104 | Low |
| Warfarin (Low Control) | > 60 | < 12 | High |
| Verapamil (High Control) | < 10 | > 90 | Low |
Interpretation and Causality:
-
Derivative A demonstrates high metabolic stability, with minimal depletion over the course of the experiment. This is a highly desirable property, suggesting a longer in vivo half-life and potentially less frequent dosing.
-
Derivative B shows moderate stability. While not ideal, this may be acceptable depending on the therapeutic target and required dosing regimen. The structure could be further optimized to block the site of metabolism.
-
Derivative C is rapidly metabolized. This high clearance rate suggests it would likely be cleared from the body too quickly to achieve a therapeutic effect, making it a poor candidate for further development without significant chemical modification.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The assessment of drug-like properties is a multi-parameter optimization process.[4] No single data point determines the fate of a compound. Instead, we must synthesize the information from these foundational assays to build a holistic "developability" profile for each derivative.[][18]
| Compound | Lipinski Profile | Permeability | Metabolic Stability | Overall Assessment |
| Derivative A | Excellent (0 violations) | High | High | GO - Strong candidate for progression. |
| Derivative B | Marginal (1 violation) | Medium | Medium | CONSIDER - Potential for optimization. |
| Derivative C | Poor (1 violation) | Low (solubility-limited) | Low | NO-GO - Multiple liabilities. |
Based on this comparative analysis, Derivative A emerges as the most promising candidate. It possesses a balanced profile of good permeability and high metabolic stability, underpinned by ideal physicochemical properties. Derivative B remains a possibility but would require medicinal chemistry efforts to address its moderate liabilities. Derivative C demonstrates multiple, significant flaws in its profile, making it unsuitable for further investment.
This structured, data-driven approach, grounded in validated in vitro assays, is essential for efficiently identifying and advancing this compound derivatives with the highest probability of success in the complex journey of drug development.
References
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Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available from: [Link]
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Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
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Lipinski's rule of five. Wikipedia. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? Bentham Science. Available from: [Link]
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Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. National Institutes of Health (NIH). Available from: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
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The Rule of 5 - Two decades later. Sygnature Discovery. Available from: [Link]
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ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
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Lipinski rule of five - Lecture Notes. StuDocu. Available from: [Link]
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BDDCS, the Rule of 5 and Drugability. National Institutes of Health (NIH). Available from: [Link]
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Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug absorption screening. Ingenta Connect. Available from: [Link]
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Preclinical in vitro screening assays for drug-like properties. PubMed. Available from: [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available from: [Link]
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PAMPA Permeability Assay. Technology Networks. Available from: [Link]
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In Vitro ADME / DMPK Screening. Charnwood Discovery. Available from: [Link]
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
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Developability assessment at early-stage discovery to enable development of antibody-derived therapeutics. National Institutes of Health (NIH). Available from: [Link]
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In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. Available from: [Link]
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Functional in vitro assays for drug discovery. YouTube. Available from: [Link]
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Criteria for a developability assessment platform. ResearchGate. Available from: [Link]
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Developability assessment for monoclonal antibody drug candidates: a case study. Springer. Available from: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Institutes of Health (NIH). Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Azaspiro[3.5]nonane-6,8-dione
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Azaspiro[3.5]nonane-6,8-dione. As a novel or research chemical, its toxicological and environmental properties are not fully characterized. Therefore, this guide is built upon a foundation of prudent safety practices, treating the compound as hazardous until proven otherwise and ensuring full compliance with environmental regulations.
Hazard Assessment and Prudent Planning
A thorough review of public safety data reveals that no specific Safety Data Sheet (SDS) is available for this compound. However, data from structurally similar compounds, such as 7-Azaspiro[3.5]nonane, indicate a potential for corrosivity, causing severe skin burns and eye damage[1]. Other related azaspiro compounds are classified as harmful if swallowed or in contact with skin and may cause respiratory irritation[2][3].
Given the lack of specific data, a conservative approach is mandatory. The chemical, physical, and toxicological properties of this compound should be considered not thoroughly investigated[4]. All personnel must handle this compound as a hazardous substance with unknown long-term effects.
| Hazard Category | Inferred Risk Profile & Justification | Primary Safety Precaution |
| Acute Toxicity (Oral, Dermal) | Assumed Harmful/Toxic. Related azaspiro compounds are classified as harmful or toxic if swallowed or in contact with skin[2]. | Avoid all direct contact. Use proper personal protective equipment (PPE) and wash hands thoroughly after handling. |
| Skin Corrosion / Irritation | Assumed Corrosive/Irritant. The parent compound, 7-Azaspiro[3.5]nonane, is a known corrosive[1]. Other analogues cause skin irritation[3]. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat at all times. |
| Serious Eye Damage / Irritation | Assumed to Cause Serious Damage. This is consistent with the corrosive nature of the parent amine and the irritant properties of similar compounds[1][3]. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Assumed Irritant. If the compound is a powder or volatile, it may cause respiratory irritation[4]. | Handle only in a well-ventilated area or a certified chemical fume hood. Avoid creating dust[4]. |
| Environmental Hazard | Unknown. Do not let the product enter drains or the environment[4]. | Collect all waste streams (pure compound, solutions, and contaminated materials) for proper hazardous waste disposal. |
The Regulatory Imperative: Why Proper Disposal Matters
In the United States, all chemical waste generated in a laboratory setting is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This framework mandates that hazardous chemical waste must be meticulously managed from its point of generation to its final disposal—a principle often called "cradle-to-grave." Disposing of laboratory chemicals down the drain or in the regular trash is strictly prohibited unless explicitly approved by safety officials for specific, non-hazardous materials[1]. The only acceptable and legal method for disposing of this compound is through your institution's hazardous waste program, which utilizes licensed waste disposal vendors[6].
Step-by-Step Disposal Protocol
This protocol ensures the safe containment and disposal of this compound and associated waste.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.
-
Eye/Face Protection: Wear chemical safety goggles that conform to NIOSH or EU standards. A face shield should be used if there is a splash hazard[5].
-
Skin Protection: Wear a fully buttoned laboratory coat and chemical-resistant gloves (nitrile is a common and effective choice). Change gloves immediately if they become contaminated[2].
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use a NIOSH-approved respirator[4][5].
Step 2: Waste Collection and Segregation
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Primary Waste (Unused Compound): Collect the pure, unadulterated compound in a designated hazardous waste container.
-
Contaminated Labware: This includes items like gloves, weigh boats, and absorbent paper. This waste should be double-bagged in clear plastic bags and labeled as chemically contaminated solid waste[7].
-
Solutions and Rinsate: Liquid waste containing the compound must be collected in a separate, compatible liquid waste container.
Container Selection:
-
Use only containers that are in good condition, free of leaks, and have a secure, screw-on cap[7].
-
High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. Avoid metal containers, as some compounds can degrade and become corrosive[6].
-
Ensure the container is chemically compatible with the waste.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement. As soon as the first drop of waste enters a container, it must be labeled.
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state the words "Hazardous Waste" [8].
-
Write the full, unabbreviated chemical name: "this compound" . For mixtures, list all constituents and their approximate percentages.
-
Indicate the potential hazards by checking the appropriate boxes or applying pictograms (e.g., Corrosive, Toxic, Irritant) based on the inferred hazard assessment.
-
Fill in all other required information, such as the Principal Investigator's name, lab location, and the date the waste was first added.
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
The designated location in your lab where waste is stored pending pickup is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Containment: Store the waste container within a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[7].
-
Segregation: Store the waste container segregated from incompatible materials, such as strong acids, bases, and oxidizing agents[9].
-
Closure: Keep the waste container securely capped at all times, except when you are actively adding waste to it[7][9].
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform the final disposal.
-
Once the waste container is full or you are finished with the project, complete the hazardous waste tag with the final date.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and container handoff.
Decontamination of Surfaces and Equipment
Proper decontamination is essential to prevent unintended exposure and cross-contamination.
-
Glassware: Triple-rinse glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. The first two rinses must be collected as hazardous liquid waste[4]. After the solvent rinses, the glassware can typically be washed with soap and water.
-
Surfaces: To clean a spill or decontaminate a work surface, first use an absorbent pad to wipe the area. Then, wipe the surface with a cloth dampened with a suitable solvent, followed by a final wipe with soap and water. All cleaning materials (pads, cloths) must be disposed of as hazardous solid waste[4].
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.
-
For small, manageable spills: wear your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and prevent it from entering any drains[4].
-
Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal[4].
-
Decontaminate the area as described above.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3][4].
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety.
- Chemtronics. (n.d.). MSDS of 7-aza-Spiro[3.5]nonane.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
- CymitQuimica. (2024). Safety Data Sheet.
- Echemi. (n.d.). 7-azaspiro[3.5]nonan-2-one hydrochloride SDS, 1392211-51-6 Safety Data Sheets.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-7-azaspiro[3.5]nonane.
- Medical Laboratory Observer. (2018). Laboratory Waste Management: The New Regulations.
- ChemicalBook. (n.d.). Methyl 7,9-dioxo-6-azaspiro[3.5]nonane-8-carboxylate Chemical Properties.
- BenchChem. (n.d.). Proper Disposal of 2-Bromocyclohexane-1,3-dione: A Guide for Laboratory Professionals.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Azaspiro[3.5]nonane-6,8-dione
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these are spirocyclic compounds, which are increasingly vital in medicinal chemistry due to their unique three-dimensional structures.[1][2][3] This guide provides essential, immediate safety and logistical information for handling a specific spirocycle, 7-Azaspiro[3.5]nonane-6,8-dione, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Given that the specific toxicological properties of this compound have not been thoroughly investigated, a precautionary approach is paramount.[4] The recommendations herein are grounded in the safety protocols for structurally related compounds and general best practices for handling potentially hazardous chemical powders.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with a powdered substance of unknown toxicity include inhalation of airborne particles, skin contact, and eye exposure. A Safety Data Sheet (SDS) for the closely related compound, 7-aza-Spiro[3.5]nonane, suggests it may cause respiratory irritation.[4] Therefore, engineering controls and personal protective equipment are crucial to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.[5][6]
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated particulate respirator. For higher-level protection, a respirator with OV/AG/P99 cartridges is recommended.[4] | To prevent inhalation of fine powder particles which may cause respiratory irritation.[4][7] |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield.[6][8] | To protect against splashes and airborne particles entering the eyes.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with consideration for double-gloving. | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.[7] |
| Body Protection | A lab coat, supplemented with chemical-resistant overalls or an apron.[6][7] | To protect the skin from spills and contamination.[6] |
| Footwear | Closed-toe, chemical-resistant shoes.[6] | To protect feet from spills. |
PPE Donning and Doffing Workflow
The following diagram outlines the critical sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Handling and Spill Response
A clear, step-by-step operational plan is crucial for safe handling.
Standard Handling Procedure
-
Preparation: Assemble all necessary equipment and chemicals within the fume hood. Ensure the work area is clean and uncluttered.
-
Weighing: If weighing the powder, do so within the fume hood or a balance enclosure to contain dust.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment.
Emergency Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
For small powder spills, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[4]
-
Use a wet paper towel to gently wipe the area to remove any remaining powder.
-
For larger spills, use an absorbent material appropriate for chemical spills.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
Disposal Method:
-
Due to the lack of specific degradation data, incineration by a licensed chemical waste management company is the recommended disposal method.[9][10] This ensures the complete destruction of the compound.
-
Never dispose of this chemical down the drain or in regular trash.[4]
First Aid Measures
In the event of exposure, immediate action is critical.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
References
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PPE and Safety for Chemical Handling . ACS Material. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals . Vadequimica. [Link]
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MSDS of 7-aza-Spiro[3.5]nonane . ChemSrc. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
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Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
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7-Azaspiro(3.5)nonane PubChem Entry . National Institutes of Health. [Link]
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Spiro Compounds - Synthesis and Applications . Wiley Online Library. [Link]
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Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS) . ACD/Labs. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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7-Azaspiro[3.5]nonane-2,6-dione PubChem Entry . National Institutes of Health. [Link]
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate PubChem Entry . National Institutes of Health. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
